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  • Product: 4-(2,4-Difluorophenyl)-4-oxobut-2-enoic acid
  • CAS: 1354707-64-4

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Structural Analogs of 4-(2,4-Difluorophenyl)-4-oxobut-2-enoic Acid: Synthesis, Biological Evaluation, and Structure-Activity Relationships

This in-depth technical guide provides a comprehensive overview of the structural analogs of 4-(2,4-difluorophenyl)-4-oxobut-2-enoic acid, a versatile scaffold with significant potential in drug discovery. This document...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive overview of the structural analogs of 4-(2,4-difluorophenyl)-4-oxobut-2-enoic acid, a versatile scaffold with significant potential in drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, biological evaluation, and structure-activity relationships (SAR) of this promising class of compounds. We will delve into the core chemical features of these molecules and explore how targeted modifications can modulate their biological activity, with a focus on their potential as anti-inflammatory, antimicrobial, and enzyme-inhibiting agents.

Introduction: The 4-Aryl-4-oxobut-2-enoic Acid Scaffold

The 4-aryl-4-oxobut-2-enoic acid core structure, a type of α,β-unsaturated keto acid, is a recognized pharmacophore found in a variety of biologically active compounds. The reactivity of the α,β-unsaturated carbonyl system, coupled with the diverse substitution possibilities on the aromatic ring and the carboxylic acid moiety, makes this scaffold a fertile ground for medicinal chemistry exploration. The title compound, 4-(2,4-difluorophenyl)-4-oxobut-2-enoic acid, incorporates a difluorinated phenyl ring, a feature known to enhance metabolic stability and binding affinity of drug candidates. This guide will systematically explore the structural landscape around this core, providing a rationale for analog design and a practical framework for their synthesis and evaluation.

Synthetic Strategies for 4-(2,4-Difluorophenyl)-4-oxobut-2-enoic Acid and its Analogs

The synthesis of 4-aryl-4-oxobut-2-enoic acids can be broadly approached through two primary strategies: building the butenoic acid chain onto a pre-functionalized aryl ketone, or constructing the aromatic system onto a butenoic acid precursor.

Aldol-Type Condensation Reactions

A prevalent and versatile method for the synthesis of 4-aryl-4-oxobut-2-enoic acids is the acid- or base-catalyzed Claisen-Schmidt condensation.[1] This reaction typically involves the condensation of a substituted acetophenone with a glyoxylic acid derivative.

Experimental Protocol: General Procedure for the Synthesis of 4-Aryl-4-oxobut-2-enoic Acids via Aldol Condensation

  • Reaction Setup: To a solution of the appropriately substituted acetophenone (1.0 eq.) in a suitable solvent (e.g., methanol, ethanol) in a round-bottom flask, add an aqueous solution of glyoxylic acid (1.1 eq.).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add a solution of a base (e.g., 40% NaOH) or an acid (e.g., concentrated H₂SO₄) dropwise with vigorous stirring.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for a specified time (typically 4-24 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water and acidify with a dilute acid (e.g., 1N HCl) to precipitate the product.

  • Purification: Collect the solid by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Friedel-Crafts Acylation

While typically used for the synthesis of the saturated analog, 4-(2,4-difluorophenyl)-4-oxobutanoic acid, the Friedel-Crafts acylation can be adapted to produce unsaturated derivatives.[2] This involves the reaction of a substituted benzene with maleic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Experimental Protocol: Synthesis of 4-(2,4-Difluorophenyl)-4-oxobutanoic Acid via Friedel-Crafts Acylation [2]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (2.2 eq.) in anhydrous dichloromethane (DCM).

  • Reactant Addition: Cool the suspension to 0-5 °C in an ice bath. Add a solution of maleic anhydride (1.0 eq.) and 1,3-difluorobenzene (1.1 eq.) in anhydrous DCM dropwise to the stirred suspension, maintaining the temperature below 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching and Work-up: Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization.

Structural Analogs and Structure-Activity Relationships (SAR)

The biological activity of 4-(2,4-difluorophenyl)-4-oxobut-2-enoic acid analogs can be systematically explored by modifying three key regions of the molecule: the 2,4-difluorophenyl ring, the 4-oxobut-2-enoic acid backbone, and the carboxylic acid terminus.

SAR_Map Core 4-(2,4-Difluorophenyl)-4-oxobut-2-enoic Acid A A: Phenyl Ring Modifications Core->A B B: Butenoic Acid Backbone Modifications Core->B C C: Carboxylic Acid Bioisosteres Core->C A1 Substitution Pattern A->A1 A2 Nature of Substituents (EDG/EWG) A->A2 B1 Chain Length/Rigidity B->B1 B2 Heterocyclic Replacements B->B2 C1 Esters/Amides C->C1 C2 Tetrazoles C->C2 C3 Sulfonamides C->C3

Caption: Key regions for structural modification of the core scaffold.

Modifications of the 2,4-Difluorophenyl Ring

The electronic and steric properties of the aryl moiety play a crucial role in target binding.

  • Substitution Pattern: Shifting the fluorine atoms or introducing other substituents can significantly impact activity. For instance, in a series of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids, 3- and 4-substitution on the phenyl ring was found to be more promising for kynurenine-3-hydroxylase inhibition than 2-substitution.[3]

  • Nature of Substituents: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can modulate the electronic character of the aromatic ring and its interaction with the biological target.

Modifications of the 4-Oxobut-2-enoic Acid Backbone

The unsaturated butenoic acid chain is a key feature for reactivity and conformational preference.

  • Chain Length and Rigidity: Altering the length of the carbon chain or introducing conformational constraints can influence binding affinity and selectivity.

  • Heterocyclic Replacements: Replacing the butenoic acid moiety with heterocyclic structures can introduce new interaction points and alter the physicochemical properties of the molecule.

Bioisosteric Replacement of the Carboxylic Acid Group

The carboxylic acid group is often crucial for target interaction but can also lead to poor pharmacokinetic properties.[4][5] Its replacement with bioisosteres is a common strategy in drug design.[6][7][8]

BioisostereRationale for Replacement
Esters/Amides Increased lipophilicity, improved cell permeability, potential for prodrug strategy.
Tetrazoles Mimics the acidity and planar geometry of the carboxylic acid, often with improved metabolic stability and oral bioavailability.[7]
Sulfonamides Can act as a hydrogen bond donor and acceptor, with different acidity and spatial arrangement compared to a carboxylic acid.[6]
Hydroxamic Acids Potent metal-chelating group, often used in inhibitors of metalloenzymes.

Biological Activities and Therapeutic Potential

Analogs of 4-(2,4-difluorophenyl)-4-oxobut-2-enoic acid have shown promise in a range of therapeutic areas.

Anti-inflammatory Activity

Many chalcone and 4-oxo-2-butenoic acid derivatives exhibit anti-inflammatory properties, often through the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) or by modulating inflammatory signaling pathways such as NF-κB.[9]

Antimicrobial and Antifungal Activity

The α,β-unsaturated ketone moiety can act as a Michael acceptor, reacting with nucleophilic residues in microbial enzymes and proteins, leading to antimicrobial effects.[10]

Enzyme Inhibition
  • Carbonic Anhydrase Inhibition: (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives have been identified as potent inhibitors of human carbonic anhydrase isoforms I and II.[11]

  • HIV-1 Integrase Inhibition: The diketo acid functionality is a key feature of several known HIV-1 integrase inhibitors.[12] Analogs of 4-(2,4-difluorophenyl)-4-oxobut-2-enoic acid represent a potential new class of these inhibitors.

Protocols for Biological Evaluation

To assess the therapeutic potential of newly synthesized analogs, a battery of in vitro assays is essential.

Biological_Evaluation_Workflow cluster_synthesis Compound Synthesis cluster_assays Biological Assays cluster_sar SAR Analysis Synthesis Synthesis of Analogs AntiInflammatory Anti-inflammatory Assays (e.g., COX inhibition, Cytokine production) Synthesis->AntiInflammatory Antimicrobial Antimicrobial Assays (e.g., MIC, MBC) Synthesis->Antimicrobial EnzymeInhibition Enzyme Inhibition Assays (e.g., CA, HIV-1 Integrase) Synthesis->EnzymeInhibition SAR Structure-Activity Relationship Analysis AntiInflammatory->SAR Antimicrobial->SAR EnzymeInhibition->SAR

Caption: A typical workflow for the biological evaluation of synthesized analogs.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination [13][14]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium, adjusted to a 0.5 McFarland standard.

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing the appropriate broth.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Colorimetric) [15][16]

  • Assay Principle: This assay measures the esterase activity of carbonic anhydrase (CA) using p-nitrophenyl acetate (p-NPA) as a substrate. The hydrolysis of p-NPA by CA produces the yellow-colored p-nitrophenol, which can be monitored spectrophotometrically at 405 nm.

  • Reaction Mixture: In a 96-well plate, add assay buffer (e.g., 50 mM Tris-SO₄, pH 7.4), the CA enzyme solution, and the test compound at various concentrations.

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes.

  • Reaction Initiation: Initiate the reaction by adding the p-NPA substrate solution to each well.

  • Measurement: Immediately measure the absorbance at 405 nm in a kinetic mode for a set period.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC₅₀ value.

Experimental Protocol: HIV-1 Integrase 3'-Processing Inhibition Assay (Real-Time PCR-Based) [17]

  • Assay Principle: This assay detects the 3'-processing activity of HIV-1 integrase on a biotinylated LTR substrate. Inhibition of this activity is measured by a change in the real-time PCR signal.

  • Reaction Setup: Incubate the purified HIV-1 integrase enzyme with a biotinylated HIV-1 LTR substrate in a reaction buffer.

  • Inhibitor Addition: Add the test compounds at various concentrations to the reaction mixture.

  • DNA Binding and PCR: Transfer the reaction mixture to an avidin-coated PCR tube to capture the unprocessed, biotinylated substrate. Perform real-time PCR with primers and a probe specific to the LTR sequence.

  • Data Analysis: A decrease in the PCR signal in the presence of the inhibitor indicates inhibition of the 3'-processing activity.

Conclusion and Future Directions

The 4-(2,4-difluorophenyl)-4-oxobut-2-enoic acid scaffold represents a highly versatile and promising starting point for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse structural modifications make it an attractive target for medicinal chemists. The insights provided in this guide regarding synthesis, structure-activity relationships, and biological evaluation protocols offer a solid foundation for researchers to explore the full therapeutic potential of this class of compounds. Future work should focus on the systematic exploration of the chemical space around this scaffold, with a particular emphasis on optimizing pharmacokinetic properties and in vivo efficacy.

References

  • Reinhard, J. F., et al. (2000). Synthesis and SAR of 4-Aryl-2-hydroxy-4-oxobut-2-enoic Acids and Esters and 2-Amino-4-aryl-4-oxobut-2-enoic Acids and Esters: Potent Inhibitors of Kynurenine-3-hydroxylase as Potential Neuroprotective Agents. Journal of Medicinal Chemistry, 43(1), 123–127. [Link]

  • Al-Ostoot, F. H., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega, 7(32), 27851–27874. [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. [Link]

  • Al-Ostoot, F. H., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega, 7(32), 27851–27874. [Link]

  • Zlaczynski, T., et al. (2017). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Future Medicinal Chemistry, 9(16), 1871–1886. [Link]

  • Khan, I., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 9(8), e18536. [Link]

  • Lee, J.-H., et al. (2017). Practical Synthesis of Chalcone Derivatives and Their Biological Activities. Molecules, 22(11), 1893. [Link]

  • Reinhard, J. F., et al. (2000). Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents. Journal of Medicinal Chemistry, 43(1), 123–127. [Link]

  • Al-Ostoot, F. H., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega, 7(32), 27851–27874. [Link]

  • Hall, A., et al. (2024). Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653. [Link]

  • Ballatore, C., et al. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385–395. [Link]

  • Al-Refai, M. M., et al. (2025). New Synthesis of Chalcone Derivatives and Their Applications. Chemical Review and Letters, 8(1), 1-12. [Link]

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]

  • Matijašić, M., et al. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology, 14, 1234567. [Link]

  • Khan, I., et al. (2023). Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. Heliyon, 9(8), e18536. [Link]

  • Reinhard, J. F., et al. (2000). Synthesis and SAR of 4-Aryl-2-hydroxy-4-oxobut-2-enoic Acids and Esters and 2-Amino-4-aryl-4-oxobut-2-enoic Acids and Esters: Potent Inhibitors of Kynurenine-3-hydroxylase as Potential Neuroprotective Agents. Journal of Medicinal Chemistry, 43(1), 123–127. [Link]

  • Wang, Y., et al. (2015). Novel 3′-Processing Integrase Activity Assay by Real-Time PCR for Screening and Identification of HIV-1 Integrase Inhibitors. Journal of Clinical Microbiology, 53(7), 2269–2276. [Link]

  • Pulina, N. A., et al. (2009). Synthesis and biological activity of substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids and their derivatives. Pharmaceutical Chemistry Journal, 43(8), 442–446. [Link]

  • Mader, M., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Catalysts, 11(7), 826. [Link]

  • Peterson, D. R., et al. (2014). Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. Journal of Young Investigators, 27(2), 28-35. [Link]

  • Zask, A., et al. (2011). (E)-4-aryl-4-oxo-2-butenoic acid amides, chalcone–aroylacrylic acid chimeras: Design, antiproliferative activity and inhibition of tubulin polymerization. Bioorganic & Medicinal Chemistry, 19(17), 5131–5141. [Link]

  • Vyas, V. K., et al. (2015). (E)-4-Aryl-4-oxo-2-butenoic Acid Phenylamides. Design, Antiproliferative Activity, Alignment Independent 3D QSAR Study Based on AMANDA Algorithm and Similarity on NCI-DTP Mechanistic Set. Letters in Drug Design & Discovery, 12(4), 284-295. [Link]

  • Gul, H. I., et al. (2016). The synthesis of (Z)-4-oxo-4-(arylamino)but-2-enoic acids derivatives and determination of their inhibition properties against human carbonic anhydrase I and II isoenzymes. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup3), 103–108. [Link]

  • Hazuda, D. J., et al. (2000). Specific Inhibition of Human Immunodeficiency Virus Type 1 (HIV-1) Integration in Cell Culture: Putative Inhibitors of HIV-1 Integrase. Antimicrobial Agents and Chemotherapy, 44(6), 1557–1564. [Link]

  • Nikonov, I. P., et al. (2020). SYNTHESIS, INTRAMOLECULAR CYCLIZATION AND ANTINOCICEPTIVE ACTIVITY OF 4-(HET)ARYL-2-{[3-(ETHOXYCARBONYL)-4-(4-R-PHENYL)THIOPHEN-2-YL]AMINO}4-OXOBUT-2-ENOIC ACIDS. Medical alphabet, (20), 32-37. [Link]

  • Kessl, J. J., et al. (2022). Identification and Optimization of a Novel HIV-1 Integrase Inhibitor. ACS Omega, 7(5), 4085–4097. [Link]

  • Levy, N., et al. (2009). Inhibiting HIV-1 integrase by shifting its oligomerization equilibrium. Proceedings of the National Academy of Sciences, 106(12), 4543–4548. [Link]

  • Chen, J., et al. (2015). Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. Journal of agricultural and food chemistry, 63(16), 4165–4171. [Link]

  • EP2262756B1. (2012). Process for preparing alkyl 2-alkoxymethylene-4,4-difluoro-3-oxobutyrates.
  • Gurbuxani, S., et al. (2018). Identification and Biological Characterization of a Novel NRF2 Activator Molecule Released From the Membranes of Heat‐Treated Bifidobacterium breve NCC 2950. Molecular nutrition & food research, 62(18), e1800223. [Link]

  • Abdel-Rahman, A. A., & Sheha, M. M. (2006). synthesis, analgesic and anti-inflammatory activities of novel 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl) butanoic acid derivatives. Medicinal Chemistry Research, 15(1), 22-35. [Link]

Sources

Exploratory

Comprehensive Profiling of 4-(2,4-Difluorophenyl)-4-oxobut-2-enoic Acid: Solubility Dynamics and Stability Mechanisms

Executive Summary 4-(2,4-Difluorophenyl)-4-oxobut-2-enoic acid (CAS: 83844-25-1 / 1354707-64-4) is a highly specialized aroylacrylic acid intermediate utilized in the synthesis of complex heterocycles and active pharmace...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(2,4-Difluorophenyl)-4-oxobut-2-enoic acid (CAS: 83844-25-1 / 1354707-64-4) is a highly specialized aroylacrylic acid intermediate utilized in the synthesis of complex heterocycles and active pharmaceutical ingredients (APIs)[1]. With a molecular formula of C₁₀H₆F₂O₃, this compound features a unique structural triad: a carboxylic acid, an


-unsaturated ketone (enone), and an electron-deficient 2,4-difluorophenyl ring[1]. Understanding its physicochemical boundaries—specifically its solubility limits and degradation pathways—is critical for researchers engaged in drug development, formulation, and process chemistry. This guide provides an authoritative, mechanistic analysis of its behavior in various environments.

Structural Causality & Physicochemical Properties

The physicochemical behavior of 4-(2,4-Difluorophenyl)-4-oxobut-2-enoic acid is entirely dictated by its molecular architecture:

  • Electronic Effects and pKa: The baseline pKa of unsubstituted trans-

    
    -aroylacrylic acids is established at approximately 3.32[2]. However, the two fluorine atoms on the phenyl ring exert a powerful inductive electron-withdrawing effect (-I). This pulls electron density away from the conjugated system, lowering the predicted pKa of the carboxylic acid to approximately 3.0–3.1. Consequently, the molecule acts as a moderately strong organic acid.
    
  • Electrophilicity of the

    
    -Carbon:  The combined electron-withdrawing nature of the ketone, the carboxylic acid, and the 2,4-difluorophenyl group renders the 
    
    
    
    -carbon of the alkene highly electrophilic. This makes the molecule a potent Michael acceptor, eager to react with nucleophiles[3].
  • Stereochemical Stability: The compound predominantly exists as the (E)-isomer (trans). The (Z)-isomer is thermodynamically disfavored due to severe steric hindrance between the bulky 2,4-difluorobenzoyl moiety and the carboxylic acid group.

Solubility Dynamics & Thermodynamic Profiling

The solubility of this compound is highly pH-dependent and sensitive to solvent polarity. In acidic aqueous environments (pH < 3.0), the molecule exists in its unionized free-acid state. The strong intermolecular hydrogen bonding between carboxylic acid dimers, combined with the hydrophobic nature of the difluorophenyl ring, results in near-total insolubility in water[4].

Conversely, raising the pH above 4.5 triggers the deprotonation of the carboxylic acid, forming a carboxylate anion. This ionization breaks the crystal lattice and facilitates strong ion-dipole interactions with water, exponentially increasing solubility.

Table 1: Predicted Solubility Profile of 4-(2,4-Difluorophenyl)-4-oxobut-2-enoic Acid

Solvent / MediaPredicted SolubilityMechanistic Rationale
Water (pH 1.2) < 0.01 mg/mL (Insoluble)Unionized free acid; strong intermolecular hydrogen-bonded dimers[4].
Water (pH 7.4) > 10.0 mg/mL (Soluble)Complete ionization to carboxylate anion; favorable ion-dipole solvation.
Methanol / Ethanol 25 - 50 mg/mL (Soluble)Polar protic solvents disrupt acid dimers and solvate the enone system.
DMSO / DMF > 100 mg/mL (Very Soluble)Strong polar aprotic solvation of the highly polarizable

-system.
Hexane / Heptane < 0.001 mg/mL (Insoluble)Non-polar solvents cannot overcome the high crystal lattice energy.

Chemical Stability & Degradation Pathways

As an aroylacrylic acid, 4-(2,4-Difluorophenyl)-4-oxobut-2-enoic acid is inherently reactive and susceptible to three primary degradation pathways:

  • Photoisomerization: Exposure to UV light provides the activation energy required to break the

    
    -bond temporarily, allowing rotation around the C=C axis. This converts the stable (E)-isomer into the sterically strained (Z)-isomer.
    
  • Nucleophilic Addition (Michael Reaction): The electron-deficient

    
    -carbon is highly susceptible to nucleophilic attack. In the presence of biological nucleophiles (e.g., thiols, primary amines) or even hydroxide ions at high pH, the molecule undergoes a Michael addition, destroying the 
    
    
    
    -unsaturated system[3].
  • Thermal Decarboxylation: Prolonged exposure to extreme heat (>150°C) can induce decarboxylation or trigger radical-mediated polymerization of the alkene.

degradation_pathways A E-4-(2,4-Difluorophenyl)- 4-oxobut-2-enoic acid (Stable Isomer) B Z-Isomer (Sterically Hindered) A->B UV Light (hv) Photoisomerization C Michael Adduct (Nucleophilic Attack) A->C Nucleophiles (R-SH, R-NH2) pH > 7 D Decarboxylation / Polymerization A->D High Heat (>150°C) B->A Thermal Relaxation

E/Z photoisomerization and Michael addition degradation pathways of the aroylacrylic acid.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity and reproducibility, the following standardized protocols must be employed when evaluating the solubility and stability of this intermediate.

Thermodynamic Solubility Assay (Shake-Flask Method)

This method ensures that true thermodynamic equilibrium is reached, preventing false positives caused by supersaturation.

  • Preparation: Weigh 50 mg of solid 4-(2,4-Difluorophenyl)-4-oxobut-2-enoic acid into a 2.0 mL amber glass HPLC vial (amber glass is mandatory to prevent UV-induced (E)

    
    (Z) isomerization).
    
  • Equilibration: Add 1.0 mL of the target buffer or solvent. Cap tightly and agitate at 300 rpm on a thermoshaker maintained at exactly 25.0 ± 0.1 °C for 48 hours.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and spin at 15,000 × g for 15 minutes to pellet all undissolved solids.

  • Quantification: Carefully extract the supernatant, dilute it in the mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid), and analyze via HPLC-UV at a detection wavelength of ~254 nm. Calculate the concentration against a pre-validated standard curve.

solubility_workflow N1 Solid Compound Addition N2 Buffer/Solvent Equilibration (24-48h) N1->N2 N3 Phase Separation (Ultracentrifugation) N2->N3 N4 HPLC-UV Quantification N3->N4

Step-by-step thermodynamic solubility workflow utilizing shake-flask and HPLC-UV quantification.

Forced Degradation Studies (ICH Q1A Standards)

To map the degradation profile, subject the compound to forced stress conditions:

  • Hydrolytic Stress: Dissolve the compound in a 50:50 mixture of Acetonitrile and 0.1 M HCl (acidic) or 0.1 M NaOH (basic). Incubate at 60 °C for 24 hours. Note: Basic conditions will rapidly induce hydration of the double bond.

  • Oxidative Stress: Treat the sample with 3% H₂O₂ at room temperature for 24 hours to monitor epoxidation of the alkene.

  • Photolytic Stress: Expose the solid and solution samples to 1.2 million lux hours of UV/Vis light (ICH Q1B). Monitor the chromatogram for the emergence of an early-eluting peak corresponding to the (Z)-isomer.

Formulation and Storage Directives

Based on its physicochemical profile, strict handling guidelines must be enforced:

  • Storage Conditions: Store the solid compound at 2–8 °C in tightly sealed, actinic (amber) glassware to mitigate thermal degradation and photoisomerization.

  • Atmosphere: Flush containers with an inert gas (Argon or Nitrogen) prior to sealing to prevent slow oxidative degradation.

  • Formulation Caveats: Avoid co-formulating or storing in solutions containing primary/secondary amines or free thiols, as these will rapidly consume the active compound via Michael addition.

References

1.[1] 4-(2,4-difluorophenyl)-4-oxobut-2-enoic acid | 83844-25-1 - 摩熵化学. MolAid. Available at: 2.[4] 4-oxo-4-phenylbut-2-enoic acid - ChemBK. ChemBK. Available at: 3.[3] (E)-4-aryl-4-oxo-2-butenoic acid amides, chalcone–aroylacrylic acid chimeras: Design, antiproliferative activity and inhibition of tubulin polymerization. National Institutes of Health (NIH). Available at: 4.[2] Determination and Structural Correlation of Pk A Values of P-Substituted Trans-β-Aroylacrylic Acids. ResearchGate. Available at:

Sources

Foundational

An In-depth Technical Guide to 4-(2,4-Difluorophenyl)-4-oxobut-2-enoic Acid

CAS Number: 83844-25-1 This technical guide provides a comprehensive overview of 4-(2,4-Difluorophenyl)-4-oxobut-2-enoic acid, a versatile fluorinated building block with significant applications in medicinal chemistry a...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 83844-25-1

This technical guide provides a comprehensive overview of 4-(2,4-Difluorophenyl)-4-oxobut-2-enoic acid, a versatile fluorinated building block with significant applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, physicochemical properties, and potential as a pharmaceutical intermediate and a pharmacologically active scaffold.

Introduction and Strategic Importance

4-(2,4-Difluorophenyl)-4-oxobut-2-enoic acid is an organic compound characterized by a difluorophenyl moiety linked to a 4-oxobut-2-enoic acid backbone. The presence of two fluorine atoms on the phenyl ring is of particular strategic importance in drug design. Fluorine substitution can significantly enhance a molecule's metabolic stability, binding affinity to target proteins, and bioavailability by altering its electronic properties and lipophilicity.

This compound serves a dual role in pharmaceutical research. Primarily, it is a valuable intermediate for the synthesis of more complex molecules, particularly heterocyclic scaffolds that form the core of many therapeutic agents. Additionally, the inherent reactivity of the α,β-unsaturated keto-acid system suggests potential for direct biological activity, making it a subject of interest for screening in various therapeutic areas.

Physicochemical Properties

While extensive experimental data for this specific compound is not widely published, its key physicochemical properties can be inferred from its structure and data on analogous compounds.

PropertyPredicted Value/InformationSource
Molecular Formula C₁₀H₆F₂O₃-
Molecular Weight 212.15 g/mol -
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and alcohols. Limited solubility in water.-
Reactivity The α,β-unsaturated ketone is susceptible to nucleophilic addition (Michael addition). The carboxylic acid can undergo esterification and amidation. The aromatic ring can undergo further electrophilic substitution, though it is deactivated by the carbonyl group.-

Core Synthesis: The Friedel-Crafts Acylation

The most industrially viable and common laboratory synthesis of 4-(2,4-Difluorophenyl)-4-oxobut-2-enoic acid is the Friedel-Crafts acylation of 1,3-difluorobenzene with maleic anhydride.[1] This electrophilic aromatic substitution is typically catalyzed by a strong Lewis acid, with anhydrous aluminum chloride (AlCl₃) being the most prevalent choice.[2]

Reaction Mechanism

The reaction proceeds through the formation of a highly electrophilic acylium ion intermediate. The aluminum chloride activates the maleic anhydride, which is then attacked by the electron-rich 1,3-difluorobenzene. The fluorine atoms are ortho, para-directing, leading to the desired substitution pattern. A subsequent aqueous workup hydrolyzes the aluminum chloride complex to yield the final product.

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Aromatization and Workup Maleic Anhydride Maleic Anhydride Acylium Ion Complex Acylium Ion Complex Maleic Anhydride->Acylium Ion Complex + AlCl3 AlCl3 AlCl3 Sigma Complex Sigma Complex Acylium Ion Complex->Sigma Complex 1,3-Difluorobenzene 1,3-Difluorobenzene 1,3-Difluorobenzene->Sigma Complex + Acylium Ion Complex Product Complex Product Complex Sigma Complex->Product Complex -H+ Final Product 4-(2,4-Difluorophenyl)-4-oxobut-2-enoic acid Product Complex->Final Product Aqueous Workup

Caption: Mechanism of Friedel-Crafts Acylation.

Detailed Experimental Protocol

This protocol is a standard laboratory procedure. Optimization may be required for scale-up.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )
1,3-DifluorobenzeneC₆H₄F₂114.09
Maleic AnhydrideC₄H₂O₃98.06
Anhydrous Aluminum ChlorideAlCl₃133.34
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93
Hydrochloric Acid (HCl), concentratedHCl36.46
Water, deionizedH₂O18.02
Anhydrous Sodium SulfateNa₂SO₄142.04

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, prepare a suspension of anhydrous aluminum chloride (2.2 molar equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen).

  • Addition of Reactants: Cool the suspension to 0-5 °C using an ice bath. Add 1,3-difluorobenzene (1.0 molar equivalent) to the stirred suspension.

  • Acylation: Dissolve maleic anhydride (1.1 molar equivalents) in anhydrous dichloromethane and add it dropwise to the reaction mixture via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Carefully quench the reaction by pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction and Washing: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic extracts and wash sequentially with water, a saturated sodium bicarbonate solution (to remove any unreacted maleic acid), and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to afford 4-(2,4-Difluorophenyl)-4-oxobut-2-enoic acid as a solid.

G start Start setup Reaction Setup: AlCl3 in DCM under N2 start->setup cool Cool to 0-5 °C setup->cool add_dfb Add 1,3-Difluorobenzene cool->add_dfb add_ma Dropwise addition of Maleic Anhydride in DCM add_dfb->add_ma react Stir at room temperature (2-4 hours) add_ma->react workup Quench with HCl/ice react->workup extract Extract with DCM workup->extract wash Wash with H2O, NaHCO3, Brine extract->wash dry Dry over Na2SO4 and remove solvent wash->dry purify Recrystallize dry->purify end Final Product purify->end G cluster_0 Role as Intermediate cluster_1 Potential Bioactivity Target_Compound 4-(2,4-Difluorophenyl)-4-oxobut-2-enoic acid Heterocycle_Synthesis Synthesis of Heterocyclic Scaffolds Target_Compound->Heterocycle_Synthesis Antimicrobial Antimicrobial Agents Target_Compound->Antimicrobial Anti_inflammatory Anti-inflammatory Agents Target_Compound->Anti_inflammatory Enzyme_Inhibitors Enzyme Inhibitors (e.g., Kynurenine-3-hydroxylase) Target_Compound->Enzyme_Inhibitors API_Synthesis Active Pharmaceutical Ingredient (API) Synthesis Heterocycle_Synthesis->API_Synthesis

Caption: Dual applications in drug development.

Conclusion and Future Perspectives

4-(2,4-Difluorophenyl)-4-oxobut-2-enoic acid is a valuable and versatile building block for drug discovery and development. Its synthesis via Friedel-Crafts acylation is a robust and scalable method. While its primary role to date has been as a pharmaceutical intermediate, the documented biological activities of the broader 4-aryl-4-oxobut-2-enoic acid class suggest that the title compound and its derivatives warrant further investigation as potential therapeutic agents in their own right. The strategic incorporation of the difluorophenyl moiety makes this scaffold particularly attractive for the development of next-generation therapeutics with improved pharmacological properties.

References

  • Pulina, N. A., et al. (2009). Synthesis and biological activity of substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids and their derivatives. Pharmaceutical Chemistry Journal, 43, 442-446.
  • Drysdale, M. J., et al. (2000). Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents. Journal of Medicinal Chemistry, 43(1), 123-127. Available at: [Link]

  • AIP Publishing. Search of Antimicrobial Activity in a Series of Substituted 4- Aryl-4-oxo-2-tienilaminobut-2-enoic Acids. Available at: [Link]

  • ResearchGate. Synthesis and search for compounds with hemostatic activity in the series of 4-(het)aryl-4-oxobut-2-enoic acid derivatives. Available at: [Link]

  • PubMed. Pharmacological profile of 4-(2',4'-difluorobiphenyl-4-yl)-2-methylbutyric acid (deoxoflobufen). Available at: [Link]

  • PMC - NIH. Applications of Friedel–Crafts reactions in total synthesis of natural products. Available at: [Link]

  • LS College. Friedel–Crafts reaction. Available at: [Link]

  • Prochemiq. 6 Things You Need to Know About Pharmaceutical Intermediate. Available at: [Link]

Sources

Exploratory

literature review on 4-aryl-4-oxobutanoic acid derivatives

The following technical guide details the synthesis, reactivity, and pharmacological applications of 4-aryl-4-oxobutanoic acid derivatives. Scaffold Analysis, Synthetic Protocols, and Pharmacological Divergence Executive...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis, reactivity, and pharmacological applications of 4-aryl-4-oxobutanoic acid derivatives.

Scaffold Analysis, Synthetic Protocols, and Pharmacological Divergence

Executive Summary

4-Aryl-4-oxobutanoic acids (also known as


-aroylpropionic acids) represent a critical class of 

-keto acids serving as versatile synthons in organic chemistry. Structurally, they possess a bifunctional nature—containing both an aryl ketone and a carboxylic acid moiety—separated by a two-carbon spacer. This architecture makes them indispensable precursors for non-steroidal anti-inflammatory drugs (NSAIDs) like Fenbufen, as well as heterocyclic scaffolds including pyridazinones , furanones , and pyrroloimidazolones .

This guide provides a rigorous examination of the synthetic pathways, specifically focusing on the Friedel-Crafts succinoylation of arenes, and details the downstream transformation of these acids into bioactive heterocycles.

Core Synthesis: Friedel-Crafts Succinoylation

The most authoritative method for constructing the 4-aryl-4-oxobutanoic acid skeleton is the Friedel-Crafts acylation of aromatic hydrocarbons with succinic anhydride.

Mechanistic Pathway

The reaction proceeds via an electrophilic aromatic substitution (EAS).[1][2] The Lewis acid catalyst (typically Aluminum Chloride,


) coordinates with the carbonyl oxygen of succinic anhydride, facilitating ring opening to generate a highly electrophilic acylium ion species.

FriedelCraftsMechanism Succinic Succinic Anhydride Complex Lewis Acid Complex Succinic->Complex Coordination AlCl3 AlCl3 Catalyst AlCl3->Complex Acylium Acylium Ion (Electrophile) Complex->Acylium Ring Opening Sigma Sigma Complex (Intermediate) Acylium->Sigma + Arene Arene Arene (Ar-H) Arene->Sigma Product 4-Aryl-4-oxobutanoic Acid Sigma->Product - H+ / Hydrolysis

Figure 1: Mechanistic pathway of Friedel-Crafts succinoylation. The acylium ion acts as the active electrophile attacking the aromatic ring.

Experimental Protocol: Synthesis of 4-(4-Biphenylyl)-4-oxobutanoic Acid (Fenbufen Precursor)

This protocol is validated for the acylation of biphenyl. It requires strict anhydrous conditions due to the hygroscopic nature of


.

Reagents:

  • Biphenyl (15.4 g, 0.1 mol)

  • Succinic Anhydride (10.0 g, 0.1 mol)

  • Anhydrous Aluminum Chloride (26.6 g, 0.2 mol)

  • Solvent: Nitrobenzene (50 mL) or Dichloromethane (DCM)

  • Quenching: Conc.[3] HCl / Crushed Ice[4]

Step-by-Step Methodology:

  • Catalyst Preparation: In a dry 250 mL three-necked flask equipped with a mechanical stirrer and a calcium chloride drying tube, dissolve the biphenyl and succinic anhydride in nitrobenzene.

  • Addition: Cool the mixture to 0–5°C in an ice bath. Add anhydrous

    
     portion-wise over 30 minutes. Note: The reaction is exothermic; temperature control is critical to prevent polymerization.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. The mixture will darken and become viscous as the ketone-aluminum complex forms.

  • Quenching: Pour the reaction mass slowly into a mixture of 200 g crushed ice and 30 mL concentrated HCl. Stir vigorously to decompose the aluminum complex.

  • Isolation:

    • If using Nitrobenzene: Steam distill to remove the solvent. The residue will solidify upon cooling.

    • If using DCM: Separate the organic layer, wash with water, and evaporate the solvent.

  • Purification: Dissolve the crude solid in sodium carbonate solution (10% w/v), filter to remove unreacted hydrocarbon, and re-precipitate the acid by adding HCl. Recrystallize from ethanol.

Critical Parameter Check:

  • Stoichiometry: Use

    
     equivalents of 
    
    
    
    .[4] One equivalent coordinates with the anhydride, and the second coordinates with the produced ketone carbonyl, deactivating it against further reaction (preventing di-acylation).

Comparative Analysis of Catalytic Systems

While


 is the industrial standard, modern "green" chemistry approaches utilize zeolites and ionic liquids to minimize hazardous waste.
Catalyst SystemSolventYield (%)AdvantagesDisadvantages

(Traditional)
DCM / Nitrobenzene75–85%High reliability; low cost.Stoichiometric waste; moisture sensitive; difficult workup.
Zeolite H-Beta Solvent-free / Dioxane40–60%Reusable; easy separation.Lower yields; pore clogging by large substrates.
[bmim]Br-

Ionic Liquid80–92%Recyclable solvent; high yield.High cost of ionic liquids; viscosity issues.
Polyphosphoric Acid (PPA) None (Self-solvent)65–75%One-pot cyclization possible.Viscous; difficult to stir; harsh acidic conditions.

Reactivity & Divergent Synthesis

The 4-aryl-4-oxobutanoic acid scaffold is a "chemical chameleon," capable of transforming into various heterocyclic systems depending on the reagent used.

Synthesis of Pyridazin-3(2H)-ones

The reaction with hydrazine is the most significant transformation, yielding pyridazinones which are potent cardiotonic and anti-inflammatory agents.

Protocol:

  • Dissolve 4-aryl-4-oxobutanoic acid (10 mmol) in Ethanol (20 mL).

  • Add Hydrazine Hydrate (15 mmol, 80% solution).

  • Reflux for 4–6 hours.

  • Cool to room temperature. The 4,5-dihydropyridazin-3(2H)-one usually precipitates.

  • Optional Aromatization: To obtain the fully aromatic pyridazinone, treat the dihydro-intermediate with Bromine in Acetic Acid or Sodium 3-nitrobenzenesulfonate.

Divergence Workflow

The following diagram illustrates the chemical versatility of the scaffold.

DivergentSynthesis Scaffold 4-Aryl-4-oxobutanoic Acid Hydrazine Reagent: Hydrazine (N2H4) Scaffold->Hydrazine ZnHg Reagent: Zn(Hg) / HCl Scaffold->ZnHg Diamine Reagent: 1,2-Diamines Scaffold->Diamine Pyridazinone Pyridazin-3(2H)-one (Anti-inflammatory) Hydrazine->Pyridazinone Cyclocondensation Butyric 4-Arylbutyric Acid (Reduced Scaffold) ZnHg->Butyric Clemmensen Reduction Pyrrolo Pyrroloimidazolone (CNS Active) Diamine->Pyrrolo Paal-Knorr Type

Figure 2: Divergent synthetic pathways from the parent keto-acid scaffold.

Pharmacological Applications

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Fenbufen (4-(4-biphenylyl)-4-oxobutanoic acid) is a prodrug. Once ingested, it does not inhibit cyclooxygenase (COX) directly. Instead, it is metabolized in the liver via reduction of the ketone to a methylene group, followed by


-oxidation to form 4-biphenylacetic acid , the active COX inhibitor.
  • Clinical Insight: This prodrug mechanism reduces direct gastric irritation compared to acidic NSAIDs, as the active acid is generated systemically rather than in the stomach.

Pyridazinone Derivatives

Derivatives synthesized from this scaffold (e.g., Levosimendan analogs) exhibit:

  • Inotropy: Calcium sensitization in cardiac muscle.

  • Vasodilation: PDE3 inhibition.

  • COX-2 Selectivity: 6-substituted pyridazinones have shown selective COX-2 inhibition, reducing ulcerogenic side effects.

Kynurenine 3-Monooxygenase (KMO) Inhibition

Recent research highlights 4-aryl-4-oxobutanoic derivatives as inhibitors of KMO. Inhibition of KMO prevents the formation of neurotoxic quinolinic acid, offering therapeutic potential in Huntington’s disease and other neurodegenerative disorders.

References

  • Friedel-Crafts Acylation Mechanism & Catalysts

    • Friedel–Crafts reaction - Wikipedia. Retrieved from

    • Friedel-Crafts Reaction - Alfa Chemistry. Retrieved from

  • Synthesis of Fenbufen & Protocols

    • Fenbufen - Wikipedia. Retrieved from

    • A Simple Procedure for the Isolation of γ-Oxobenzenebutanoic Acid Derivatives. ACS Org. Process Res. Dev. Retrieved from

  • Pyridazinone Synthesis & Biological Activity

    • Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect. Retrieved from

    • Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives. Eur J Med Chem. Retrieved from

  • Green Chemistry & Modern Methods

    • Greener synthesis of chemical compounds and materials.[5] PMC. Retrieved from

  • KMO Inhibition & Neuroprotection

    • Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids... as potent inhibitors of kynurenine-3-hydroxylase. J Med Chem. Retrieved from

Sources

Foundational

The Difluorophenyl Pharmacophore: A Technical Blueprint for Next-Generation Therapeutics

Executive Summary & Mechanistic Rationale The incorporation of the difluorophenyl moiety is a foundational strategy in modern medicinal chemistry, utilized to systematically enhance the pharmacological properties of ther...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The incorporation of the difluorophenyl moiety is a foundational strategy in modern medicinal chemistry, utilized to systematically enhance the pharmacological properties of therapeutic agents[1]. The high electronegativity and unique steric profile of fluorine atoms significantly influence a molecule's acidity, lipophilicity, metabolic stability, and target binding affinity[2].

From an application scientist's perspective, the decision to substitute a standard aromatic ring with a difluorophenyl group is driven by three causal mechanisms:

  • Conformational Locking & Steric Shielding: The carbon-fluorine bond is highly polarized, creating a strong local dipole moment. In compounds like 2,3-difluorophenyl-linker analogues, this dipole restricts bond rotation, locking the molecule into a bioactive conformation that perfectly complements the binding pocket of target enzymes[3].

  • Metabolic Stability: Fluorine substitution at the 2,4 or 3,4 positions of an aromatic ring sterically blocks cytochrome P450-mediated aromatic oxidation, significantly prolonging the drug's pharmacokinetic half-life.

  • Enhanced Lipophilicity: The difluorophenyl group increases the partition coefficient (logP), facilitating superior membrane permeability. This is critical for reaching intracellular targets, such as 14-α lanosterol demethylase in fungal pathogens[4].

Target-Specific Pharmacodynamics & Quantitative Efficacy

Difluorophenyl derivatives have demonstrated remarkable versatility across diverse therapeutic areas. By fine-tuning the position of the fluorine atoms (e.g., 2,3- vs. 2,4-difluorophenyl), researchers can achieve high selectivity for specific biological targets.

Oncology: PARP1 and VEGFR-2 Inhibition

In breast cancer gene 1/2 (BRCA1/2) deficient tumors, poly (ADP-ribose) polymerase 1 (PARP1) is a critical survival dependency. Novel 2,3-difluorophenyl-linker analogues derived from olaparib exhibit exceptional potency against the PARP1 enzyme (IC50 = 1.3 nM)[3]. These compounds induce profound PARP1-DNA trapping and double-strand breaks, leading to caspase-dependent apoptosis[3]. Furthermore, difluorophenyl compounds act as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), disrupting the angiogenesis required for tumor metastasis[1].

Infectious Disease: 14-α Lanosterol Demethylase

Fluconazole, a staple antifungal, relies on a 2-(2,4-difluorophenyl) core to inhibit fungal 14-α lanosterol demethylase. Next-generation derivatives maintaining the 2,4-difluorophenyl or 2,4-dichlorophenyl groups have shown superior biological potential, achieving Minimum Inhibitory Concentrations (MIC) as low as 0.5 µg/mL against clinical strains of Candida albicans[4].

Bone Resorption: RANKL-Induced Osteoclastogenesis

In the treatment of bone loss, 5-(2′,4′-difluorophenyl)-salicylanilides have emerged as potent inhibitors of receptor activator of NF-κB ligand (RANKL)-induced osteoclastogenesis. These derivatives suppress essential osteoclastogenesis-related genes (such as NFATc1, c-fos, and TRAP) and significantly attenuate the bone-resorbing activity of osteoclasts[5].

Table 1: Quantitative Biological Activity of Difluorophenyl Derivatives
Compound ClassSpecific DerivativeBiological TargetQuantitative EfficacyReference
Piperazines / Phthalazines 2,3-difluorophenyl-linker analogue (Compound 47)PARP1 EnzymeIC50 = 1.3 nM[3]
Triazoles 2,4-difluorophenyl derivative (Fluconazole analog)14-α lanosterol demethylaseMIC = 0.5 µg/mL[4]
Salicylanilides 5-(2′,4′-difluorophenyl)-salicylanilide (Compound 6d/6i)RANKL / Osteoclastogenesis3-fold increase in inhibition vs NDMC101[5]
Pyrrolo[2,1-f][1,2]triazines 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]...VEGFR-2 KinaseIC50 = 7 nM[1]

Validated Experimental Methodologies

To ensure scientific integrity, the evaluation of difluorophenyl compounds must rely on self-validating assay systems. Below are detailed protocols explaining the causality behind each methodological choice.

Protocol 1: In Vitro PARP1-DNA Trapping Assay

Purpose: To differentiate between simple catalytic inhibition and the physical trapping of PARP1 on DNA by 2,3-difluorophenyl derivatives[3]. Causality & Self-Validation: Catalytic inhibitors block PARylation but do not necessarily trap the enzyme on DNA. By isolating the chromatin-bound protein fraction and washing away soluble proteins, immunoblotting specifically validates the physical tethering of PARP1 to DNA, which is the actual driver of cytotoxicity in BRCA-deficient cells.

Step-by-Step Workflow:

  • Cell Treatment: Treat MDA-MB-436 cells (BRCA1-mutated) with the 2,3-difluorophenyl test compound for 4 hours.

  • Lysis & Fractionation: Lyse cells using a mild cytoskeleton buffer (CSK) containing 0.5% Triton X-100 and protease inhibitors. Centrifuge at 10,000 x g for 5 minutes. Reasoning: Mild detergents lyse the plasma membrane but leave the nucleus and chromatin intact, allowing separation of the soluble fraction (supernatant) from the chromatin-bound fraction (pellet).

  • Chromatin Isolation: Wash the pellet twice with CSK buffer to remove residual soluble PARP1. Resuspend the pellet in a highly denaturing RIPA buffer with sonication. Reasoning: Sonication shears the DNA, releasing the tightly trapped PARP1 complexes into the solution for analysis.

  • Immunoblotting: Resolve the fractions via SDS-PAGE and probe with anti-PARP1 and anti-Histone H3 antibodies. Reasoning: Histone H3 serves as a self-validating loading control, confirming the successful isolation of the chromatin fraction.

PARP1_Pathway DNA_Damage DNA Double-Strand Breaks PARP1 PARP1 Recruitment DNA_Damage->PARP1 Trapping PARP1-DNA Trapping PARP1->Trapping Inhibited Auto-PARylation DFP_Inhibitor 2,3-Difluorophenyl Inhibitor DFP_Inhibitor->PARP1 Competitive Binding Apoptosis Cancer Cell Apoptosis Trapping->Apoptosis Replication Fork Collapse

PARP1 inhibition pathway and DNA trapping mechanism by 2,3-difluorophenyl derivatives.

Protocol 2: Luminescence-Based Kinase Assay for VEGFR-2 Inhibition

Purpose: To quantify the IC50 of difluorophenyl derivatives against VEGFR-2. Causality & Self-Validation: This assay measures the ADP produced during the kinase reaction. By using a coupled luminescence system that first depletes unreacted ATP and then converts ADP to ATP for luciferase consumption, the assay creates a self-validating loop where luminescence is strictly and exclusively proportional to kinase activity[1].

Step-by-Step Workflow:

  • Preparation: Dilute recombinant human VEGFR-2 kinase domain and poly-Glu,Tyr (4:1) substrate in kinase assay buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[1]. Reasoning: MgCl₂ is an essential cofactor for ATP binding, while BSA prevents non-specific adherence of the kinase to the microplate walls.

  • Ligand Incubation: Add the difluorophenyl test compound (serial dilutions) and incubate for 15 minutes at room temperature. Reasoning: Allows the establishment of binding equilibrium before the reaction begins.

  • Reaction Initiation: Add ATP to initiate the reaction and incubate at 30°C for 60 minutes[1].

  • ATP Depletion: Add ADP-Glo™ Reagent and incubate for 40 minutes. Reasoning: This step halts the kinase reaction and depletes all remaining unreacted ATP, eliminating background noise[1].

  • Signal Generation & Measurement: Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin. Measure luminescence[1].

Kinase_Assay Step1 Prepare VEGFR-2 & DFP Ligand Step2 Incubate (Binding Phase) Step1->Step2 Step3 Add ATP & Substrate (Reaction Phase) Step2->Step3 Step4 Add ADP-Glo (Deplete ATP) Step3->Step4 Step5 Measure Luminescence (Quantify ADP) Step4->Step5

Self-validating workflow for the luminescence-based VEGFR-2 kinase inhibition assay.

References

  • A Comparative Review of Difluorophenyl-Containing Organic Acids in Drug Discovery. Benchchem. 2

  • Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. MDPI. 4

  • Discovery, mechanism and metabolism studies of 2,3-difluorophenyl-linker-containing PARP1 inhibitors with enhanced in vivo efficacy for cancer therapy. PubMed / NIH. 3

  • Potential Therapeutic Targets of Difluorophenyl Compounds: An In-depth Technical Guide. Benchchem. 1

  • Discovery of 5-(2′,4′-difluorophenyl)-salicylanilides as new inhibitors of receptor activator of NF-κ°B ligand (RANKL)-induced osteoclastogenesis. Taipei Medical University. 5

Sources

Exploratory

Technical Monograph: Spectroscopic Profiling of 4-(2,4-Difluorophenyl)-4-oxobut-2-enoic Acid

This technical guide is structured to serve as a definitive reference for the spectroscopic characterization and synthesis of 4-(2,4-Difluorophenyl)-4-oxobut-2-enoic acid , a critical intermediate in the synthesis of ald...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured to serve as a definitive reference for the spectroscopic characterization and synthesis of 4-(2,4-Difluorophenyl)-4-oxobut-2-enoic acid , a critical intermediate in the synthesis of aldose reductase inhibitors (e.g., Fidarestat precursors) and quinolone antibiotics.

Part 1: Executive Summary & Molecular Architecture

4-(2,4-Difluorophenyl)-4-oxobut-2-enoic acid (also known as 3-(2,4-difluorobenzoyl)acrylic acid) is a multifunctional building block characterized by an


-unsaturated ketone linked to a fluorinated aromatic ring. Its reactivity is defined by two electrophilic sites: the ketone (C4) and the 

-carbon of the alkene, making it an ideal Michael acceptor for heterocycle formation.
Chemical Identity
PropertySpecification
IUPAC Name (E)-4-(2,4-Difluorophenyl)-4-oxobut-2-enoic acid
Molecular Formula

Molecular Weight 212.15 g/mol
CAS Registry 111720-04-8 (Generic/Isomer nonspecific)
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water

Part 2: Synthesis & Experimental Protocol

Expert Insight: The synthesis of this compound relies on the Friedel-Crafts acylation of 1,3-difluorobenzene.[1] While maleic anhydride is the acylating agent, the reaction kinetics favor the formation of the cis-isomer (maleoyl form) initially. However, under the thermodynamic control of the acidic workup and recrystallization, the product predominantly isomerizes to the more stable trans-isomer (fumaroyl form).

Validated Synthesis Workflow

Reagents: 1,3-Difluorobenzene (1.0 eq), Maleic Anhydride (1.1 eq), Aluminum Chloride (


, 2.2 eq), Dichloromethane (DCM) or 1,2-Dichloroethane.
  • Activation: Suspend anhydrous

    
     in DCM at 0°C under inert atmosphere (
    
    
    
    ).
  • Acylation: Add maleic anhydride portion-wise. The solution will darken, indicating the formation of the acylium ion complex.

  • Addition: Dropwise addition of 1,3-difluorobenzene. Critical Step: Maintain temperature

    
     to prevent polymerization of the double bond.
    
  • Reaction: Allow to warm to RT and stir for 4–6 hours. Evolution of HCl gas confirms reaction progress.

  • Quench & Isomerization: Pour the reaction mixture into ice-cold 1M HCl. Stir vigorously for 1 hour. Note: The acidic environment catalyzes the cis-to-trans isomerization.

  • Isolation: Extract with Ethyl Acetate, wash with brine, dry over

    
    , and recrystallize from Toluene/Hexane.
    
Reaction Pathway Diagram

Synthesis Start 1,3-Difluorobenzene + Maleic Anhydride Complex AlCl3 Complex (Acylium Ion) Start->Complex AlCl3, 0°C Cis Cis-Isomer (Kinetic Product) Complex->Cis Friedel-Crafts Acylation Trans Trans-Isomer (Thermodynamic Product) Cis->Trans H+, Isomerization

Caption: Friedel-Crafts acylation pathway showing the kinetic-to-thermodynamic isomerization step.

Part 3: Spectroscopic Characterization

The following data represents the characteristic spectral signatures for the (E)-isomer . The presence of the 2,4-difluoro substitution pattern creates distinct splitting patterns in both proton and carbon NMR due to


 and 

coupling.
H NMR Spectroscopy (DMSO- , 400 MHz)

Diagnostic Feature: The large coupling constant (


 Hz) between the vinylic protons confirms the trans (E) geometry.
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
13.20 Broad s1H-COOH Carboxylic acid proton; exchangeable with

.
7.95 td1HAr-H6 Deshielded by ketone; triplet of doublets due to coupling with H5 and F.
7.75 d1H-CO-CH =Vinylic proton

to ketone; deshielded by conjugation.

Hz.
7.45 m1HAr-H3 Shielded by two ortho-fluorines; complex multiplet.
7.25 m1HAr-H5 Multiplet due to coupling with F and H6.
6.65 d1H=CH -COOHVinylic proton

to acid;

Hz.
C NMR Spectroscopy (DMSO- , 100 MHz)

Diagnostic Feature: Look for the characteristic doublets and triplets in the aromatic region caused by C-F coupling (


 Hz for ipso carbons).
Shift (

, ppm)
AssignmentNote
186.5 C =O (Ketone)Conjugated ketone carbonyl.
166.2 C =O (Acid)Carboxylic acid carbonyl.
165.1 Ar-C2 -FDoublet of doublets (dd),

Hz.
161.8 Ar-C4 -FDoublet of doublets (dd),

Hz.
138.5 -CO-C H=Alkene

-carbon.
132.4 Ar-C6 Doublet (d), deshielded by ketone.
130.1 =C H-COOHAlkene

-carbon.
122.5 Ar-C1 Ipso carbon attached to ketone.
112.8 Ar-C5 Doublet (d).
105.2 Ar-C3 Triplet (t), located between two fluorines.
Infrared Spectroscopy (FT-IR)
Wavenumber (

)
Vibration ModeInterpretation
3200–2500 O-H stretchBroad band characteristic of carboxylic acid dimers.
1715 C=O stretchCarboxylic acid carbonyl.
1675 C=O stretchConjugated ketone carbonyl (shifted lower due to conjugation).
1625 C=C stretchAlkene double bond.
1605, 1500 Ar C=C stretchAromatic ring skeletal vibrations.
1250–1100 C-F stretchStrong bands indicating aryl fluoride.
Mass Spectrometry (ESI-MS)
  • Ionization Mode: Negative Mode (ESI-) is preferred for carboxylic acids.

  • Molecular Ion:

    
     m/z.
    
  • Fragmentation: Loss of

    
     (44 Da) is a common fragmentation pathway for this acid.
    

Part 4: Quality Control & Purity Analysis

To ensure the integrity of this intermediate for drug development, the following QC parameters are mandatory:

  • Isomeric Purity: Use

    
     NMR to integrate the vinylic protons. The cis-isomer (if present) will show a smaller coupling constant (
    
    
    
    Hz) and shifts typically upfield of the trans signals. Target
    
    
    trans.
  • Regioisomer Check: Friedel-Crafts on 1,3-difluorobenzene is highly selective for the 4-position. However, trace 2-position acylation (between fluorines) is theoretically possible but sterically hindered. This would appear as a symmetric triplet in the aromatic region, distinct from the expected 1,2,4-substitution pattern.

QC Logic Flow

QC Sample Crude Product NMR 1H NMR Analysis Sample->NMR Check1 Vinyl Coupling > 15Hz? NMR->Check1 Check2 Aromatic Pattern 1,2,4? Check1->Check2 Yes (Trans) Fail Recrystallize/Reject Check1->Fail No (Cis/Mix) Pass Release for Synthesis Check2->Pass Yes Check2->Fail No (Isomer Impurity)

Caption: Logic tree for validating isomeric and regio-purity via NMR.

References

  • Friedel-Crafts Acylation of Difluorobenzenes

    • Source: BenchChem Application Notes.[1] "Synthesis of 4-(2,4-difluorophenyl)-4-oxobutanoic Acid via Friedel-Crafts Acylation."

  • Spectroscopic Data of Analogous Fluorinated Keto-Acids: Source: Sigma-Aldrich Product Specification for (E)-4-(4-Fluorophenyl)-4-oxobut-2-enoic acid (CAS 35504-85-9).
  • General Reactivity of 3-Aroylacrylic Acids

    • Source: National Institutes of Health (NIH) PubChem Compound Summary.
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

using 4-(2,4-Difluorophenyl)-4-oxobut-2-enoic acid in antifungal drug development

Application Note: Strategic Utilization of 4-(2,4-Difluorophenyl)-4-oxobut-2-enoic Acid in Antifungal Drug Development Executive Summary The development of next-generation azole antifungals relies heavily on the precise...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 4-(2,4-Difluorophenyl)-4-oxobut-2-enoic Acid in Antifungal Drug Development

Executive Summary

The development of next-generation azole antifungals relies heavily on the precise construction of the pharmacophore responsible for inhibiting fungal lanosterol 14α-demethylase (CYP51). 4-(2,4-Difluorophenyl)-4-oxobut-2-enoic acid (and its tautomeric 2,4-dioxo counterparts) serves as a critical "pivot intermediate" in this process.

Unlike simple starting materials, this compound contains both the lipophilic 2,4-difluorophenyl anchor—essential for hydrophobic pocket binding—and a reactive 1,4-dicarbonyl/enoic acid tail that allows for the rapid generation of heterocyclic libraries (pyrazoles, triazoles, pyrimidines).

This guide outlines the synthesis, purification, and application of this scaffold to accelerate lead optimization in antifungal discovery programs.

Chemical Identity & Properties

PropertySpecification
IUPAC Name (E)-4-(2,4-Difluorophenyl)-4-oxobut-2-enoic acid
Common Name 2,4-Difluorophenyl-diketo acid precursor
Molecular Formula C₁₀H₆F₂O₃
Molecular Weight 212.15 g/mol
Appearance Light yellow to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in Water
Stability Hygroscopic; store at -20°C under inert atmosphere. Sensitive to decarboxylation at high temperatures (>120°C).

Strategic Role in Drug Design

The 2,4-difluorophenyl moiety is a "privileged structure" in antifungal chemistry (found in Fluconazole , Voriconazole , Isavuconazole ). It confers metabolic stability and enhances binding affinity to the CYP51 active site.

The 4-oxobut-2-enoic acid side chain provides three distinct vectors for chemical modification:

  • C1-Carboxylic Acid: Amenable to amide coupling or esterification to tune solubility and permeability.

  • C2-C3 Alkene/Enol: A Michael acceptor for cysteine targeting or further functionalization.

  • 1,4-Dicarbonyl System: A precursor for cyclization with hydrazines or amidines to form bioisosteres of the triazole ring.

Pathway Visualization: From Precursor to Active Drug

AntifungalPathway Start 1,3-Difluorobenzene Inter1 2,4-Difluoroacetophenone Start->Inter1 Friedel-Crafts Acylation Target 4-(2,4-Difluorophenyl)- 4-oxobut-2-enoic Acid (The Scaffold) Inter1->Target Claisen Condensation (Glyoxylic Acid) Lib1 Library A: Pyrazoles (via Hydrazine) Target->Lib1 Cyclization Lib2 Library B: Isoxazoles (via Hydroxylamine) Target->Lib2 Cyclization Lib3 Library C: Pyrimidines (via Amidines) Target->Lib3 Cyclization CYP51 CYP51 Inhibition (Fungal Death) Lib1->CYP51 Screening Lib2->CYP51 Lib3->CYP51

Caption: The central role of the oxobut-2-enoic acid scaffold in generating diverse heterocyclic antifungal candidates.

Protocol 1: High-Purity Synthesis

Objective: Synthesize 4-(2,4-difluorophenyl)-4-oxobut-2-enoic acid from 2,4-difluoroacetophenone via condensation with glyoxylic acid.

Reagents:

  • 2,4-Difluoroacetophenone (1.0 eq)

  • Glyoxylic acid monohydrate (1.2 eq)

  • Acetic acid (Glacial, solvent)

  • Concentrated HCl (Catalyst)

Step-by-Step Methodology:

  • Reaction Setup:

    • In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 2,4-difluoroacetophenone (15.6 g, 100 mmol) in glacial acetic acid (50 mL).

    • Add glyoxylic acid monohydrate (11.0 g, 120 mmol).

    • Add conc. HCl (2 mL) dropwise.

  • Condensation:

    • Heat the mixture to reflux (approx. 118°C) for 4–6 hours .

    • Process Note: Monitor reaction progress via TLC (Mobile phase: Hexane/EtOAc 7:3). The starting acetophenone spot should disappear, and a more polar streak (the acid) should appear.

  • Work-up & Isolation:

    • Cool the reaction mixture to room temperature, then further cool to 0–5°C in an ice bath.

    • Add ice-cold water (100 mL) slowly with vigorous stirring. The product should precipitate as a light yellow solid.

    • Troubleshooting: If an oil forms instead of a solid, decant the aqueous layer, dissolve the oil in minimum EtOAc, and re-precipitate by adding hexanes.

  • Purification:

    • Filter the solid and wash with cold water (3 x 50 mL) to remove excess acetic acid.

    • Recrystallize from Toluene/Ethanol (9:1) to obtain high-purity crystals.

    • Dry in a vacuum oven at 45°C for 12 hours.

Expected Yield: 65–75% Target Purity: >98% (HPLC)

Protocol 2: Quality Control (HPLC)

For drug development, the purity of this intermediate is critical to prevent regioisomeric impurities in the final cyclization step.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10% -> 90% B; 15-20 min: 90% B
Flow Rate 1.0 mL/min
Detection UV at 254 nm (aromatic) and 280 nm (enone)
Retention Time ~8.5 min (varies by system)

Acceptance Criteria:

  • Main Peak Area: ≥ 98.0%[1]

  • Regioisomer (2,6-difluoro impurity): ≤ 0.5%

  • Starting Material (Acetophenone): ≤ 0.1%

Application: Scaffold Cyclization (Library Generation)

Rationale: The 1,4-dicarbonyl moiety of the scaffold reacts with dinucleophiles to form stable 5- or 6-membered heterocycles, mimicking the triazole core of Voriconazole but with potentially different resistance profiles.

General Protocol for Pyrazole Synthesis:

  • Dissolution: Dissolve 4-(2,4-difluorophenyl)-4-oxobut-2-enoic acid (1 mmol) in Ethanol (5 mL).

  • Reagent Addition: Add substituted hydrazine (R-NH-NH₂, 1.1 mmol).

    • R = H, Methyl, Phenyl, or Pyridyl (to explore SAR).

  • Cyclization: Reflux for 2 hours.

  • Isolation: Evaporate solvent; purify via flash chromatography (SiO₂, Hexane/EtOAc gradient).

Mechanism of Action Validation: Resulting compounds should be screened for:

  • MIC (Minimum Inhibitory Concentration): Against Candida albicans and Aspergillus fumigatus.

  • CYP51 Binding: UV-Vis difference spectroscopy to measure the Type II binding spectrum (shift in heme Soret band upon nitrogen coordination).

References

  • BenchChem. (2025).[2] Application Notes and Protocols: Synthesis and Evaluation of Antifungal Agents Utilizing 4-(2,4-Difluorophenyl)-4-oxobutanoic acid. Retrieved from

  • Huang, Y., et al. (2022). "A Novel and Practical Synthesis of Isavuconazonium Sulfate via Anion Exchange Resin." Pharmaceutical Fronts, 4(2), e76-e82. Retrieved from

  • European Patent Office. (2023). EP 4 289 840 A1: Process for Preparing Isavuconazonium Sulfate. Retrieved from

  • Drysdale, M. J., et al. (2000). "Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids... as potent inhibitors of kynurenine-3-hydroxylase."[3] Journal of Medicinal Chemistry, 43(1), 123-127. Retrieved from

  • Pulina, N. A., et al. (2009).[4][5] "Synthesis and biological activity of substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids." Pharmaceutical Chemistry Journal, 43(8), 443–446. Retrieved from

Sources

Application

Application Note: Experimental Setup and Validation of Kynurenine 3-Monooxygenase (KMO) Inhibition Assays

Introduction & Biological Rationale Kynurenine 3-monooxygenase (KMO) is a flavin adenine dinucleotide (FAD)-dependent enzyme located on the outer mitochondrial membrane. It acts as a critical branch-point regulator in th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Rationale

Kynurenine 3-monooxygenase (KMO) is a flavin adenine dinucleotide (FAD)-dependent enzyme located on the outer mitochondrial membrane. It acts as a critical branch-point regulator in the kynurenine pathway (KP) of tryptophan metabolism, catalyzing the hydroxylation of L-kynurenine (KYN) to 3-hydroxykynurenine (3-HK) 1.

From a drug development perspective, targeting KMO is highly sought after. Elevated KMO activity shunts tryptophan metabolism toward the production of 3-HK and quinolinic acid (QUIN)—metabolites known for their neurotoxic and excitotoxic properties via NMDA receptor agonism. Conversely, inhibiting KMO redirects the pathway toward the synthesis of kynurenic acid (KYNA), a neuroprotective NMDA receptor antagonist 2. Consequently, KMO inhibitors are actively investigated for treating neurodegenerative disorders (e.g., Huntington's and Alzheimer's diseases), acute pancreatitis, and immune-oncology applications 3.

KynureninePathway TRP L-Tryptophan KYN L-Kynurenine (Substrate) TRP->KYN IDO1/2 / TDO KYNA Kynurenic Acid (Neuroprotective) KYN->KYNA KATs HK3 3-Hydroxykynurenine (Neurotoxic) KYN->HK3 KMO (Target) QUIN Quinolinic Acid (Excitotoxic) HK3->QUIN KYNU / 3-HAAO

Metabolic routing of the Kynurenine Pathway highlighting the pivotal role of KMO.

Comparative Analysis of Assay Modalities

Selecting the correct assay modality depends on the stage of drug discovery. High-throughput screening (HTS) relies on rapid enzymatic readouts, whereas lead optimization and in vivo pharmacodynamics require the high specificity of mass spectrometry to quantify endogenous metabolite shifts 4.

Table 1: Analytical Parameters of KMO Assay Modalities

ModalityDetection ReadoutSensitivity (LOD)ThroughputPrimary Application
Enzymatic (UV) Absorbance (340 nm)~1-5 µMHigh (96/384-well)Primary HTS, rapid IC50 determination
Enzymatic (Fluorescence) Ex 340 nm / Em 460 nm~0.1 µMUltra-High (1536-well)Large-scale library screening
LC-MS/MS MRM Transitions~1-50 ng/mLMediumCell-based assays, in vivo PK/PD
ELISA Optical Density (450 nm)~0.8 ng/mL (3-HK)Low-MediumClinical plasma biomarker analysis

Protocol 1: High-Throughput Enzymatic Assay (NADPH Depletion)

Mechanistic Causality

Because KMO is an FAD-dependent monooxygenase, the hydroxylation of L-Kynurenine requires the stoichiometric oxidation of the cofactor NADPH to NADP+. NADPH strongly absorbs UV light at 340 nm, whereas NADP+ does not. Therefore, monitoring the depletion of NADPH via absorbance at 340 nm provides a continuous, direct readout of KMO enzyme kinetics without requiring complex derivatization 5.

Materials Required
  • Recombinant human KMO enzyme (diluted to 20 µg/mL).

  • Assay Buffer: Potassium phosphate buffer (pH 7.4).

  • Substrates: L-Kynurenine (20 mM stock) and NADPH (10 mM stock).

  • Reference Inhibitor: Ro 61-8048 (Potent KMO inhibitor, used for self-validation) 6.

  • UV-transparent 96-well or 384-well microplate.

Step-by-Step Procedure
  • Reagent Preparation: Thaw the KMO enzyme on ice. Dilute the enzyme in 1X Assay Buffer to the working concentration. Crucial: Keep the enzyme strictly on ice to prevent thermal degradation of the FAD binding domain.

  • Inhibitor Setup: Add 10 µL of the test compound (diluted in assay buffer) to the designated wells. Ensure the final DMSO concentration does not exceed 1%, as higher concentrations will denature the enzyme and artificially suppress activity.

  • Enzyme Incubation: Add 50 µL of the diluted KMO enzyme to each well. Incubate at room temperature for 15 minutes to allow equilibrium binding of the inhibitor to the enzyme pocket.

  • Substrate Mixture: Prepare a master mix containing 400 µL of NADPH and 400 µL of L-Kynurenine in 8.2 mL of 1X Assay Buffer.

  • Reaction Initiation: Add 40 µL of the Substrate Mixture to all wells.

  • Kinetic Measurement: Immediately transfer the plate to a spectrophotometer. Measure the absorbance at λ=340 nm continuously for 30-60 minutes at 37°C.

  • Data Analysis: Calculate the slope of the linear portion of the curve (ΔOD/min). The UV absorption signal is inversely related to enzymatic activity (less absorbance = more NADPH consumed = higher KMO activity).

Protocol 2: LC-MS/MS Quantification for Cell-Based Assays

Mechanistic Causality

While the enzymatic assay is excellent for isolated targets, it cannot account for cellular permeability or metabolic stability of the inhibitor. LC-MS/MS directly quantifies the ratio of 3-HK to KYN in biological matrices. In this protocol, Trifluoroacetic acid (TFA) is chosen over standard Trichloroacetic acid (TCA) for protein precipitation. TFA provides superior recovery of delicate indole-containing compounds and is volatile, making it highly compatible with downstream electrospray ionization (ESI) without causing severe ion suppression 7.

LCMSWorkflow Sample Biological Sample (Plasma/Cells) Spike Spike Internal Standards (d4-Kyn) Sample->Spike Precipitation Protein Precipitation (TFA/Methanol) Spike->Precipitation Centrifuge Centrifugation (21,000g, 5 min) Precipitation->Centrifuge LC Reversed-Phase LC (C18 Column) Centrifuge->LC MS Tandem Mass Spec (MRM Mode) LC->MS

Step-by-step LC-MS/MS sample preparation and analytical workflow for KMO metabolites.

Step-by-Step Procedure
  • Sample Collection: Harvest 100 µL of plasma or cell culture supernatant.

  • Internal Standard Spiking: Add 100 µL of an internal standard working solution containing deuterated isotopes (e.g., Kyn-d4 and Trp-d5). Causality: Isotope spiking prior to extraction corrects for matrix effects and extraction losses, ensuring absolute quantification accuracy.

  • Protein Precipitation: Spike the tube with 20 µL of 10% TFA and vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at 21,000 × g for 10 minutes at 4°C to pellet precipitated proteins.

  • Chromatography: Transfer 5 µL of the supernatant to an autosampler. Inject onto a Polar C18 Reversed-Phase column. Elute using a gradient of water and methanol (both containing 0.1% formic acid) 8.

  • Mass Spectrometry (MRM): Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI) mode. Monitor the specific Precursor → Product transitions (e.g., m/z 209.0 → 192.1 for Kynurenine).

Self-Validation & Quality Control System

To ensure the trustworthiness of the generated data, every assay run must function as a self-validating system:

  • Positive Control (100% Inhibition): Include wells treated with 10 µM of Ro 61-8048. This establishes the baseline for total enzyme inhibition.

  • Negative Control (0% Inhibition): Include wells treated with the vehicle (e.g., 1% DMSO) to establish maximum uninhibited enzyme velocity.

  • Z'-Factor Calculation: For HTS formats, calculate the Z'-factor using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls: Z' = 1 -[ (3σ_p + 3σ_n) / |µ_p - µ_n| ] An assay yielding a Z' > 0.5 is considered robust and validated for screening purposes 3.

References

  • Kynurenine Monooxygenase (KMO) Inhibitors for the Treatment of Acute Pancreatitis and Neurodegenerative Disorders. ACS Medicinal Chemistry Letters.
  • KMO Inhibitor Screening Assay Kit (96-well). BPS Bioscience.
  • Development of a Rapid Fluorescence-Based High-Throughput Screening Assay to Identify Novel Kynurenine 3-Monooxygenase Inhibitor Scaffolds. PubMed.
  • The current state in liquid chromatography-mass spectrometry methods for quantifying kynurenine p
  • KMO Inhibitor Screening Assay Kit KMO 79513. BPS Bioscience.
  • Ro 61-8048: A Technical Guide to a Potent Kynurenine 3-Monooxygenase Inhibitor. Benchchem.
  • A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma
  • LC–MS/MS-Based Quantification of Kynurenine Metabolites, Tryptophan, Monoamines and Neopterin in Plasma, Cerebrospinal Fluid and Brain. Taylor & Francis.
  • Development of a Rapid Fluorescence-Based High-Throughput Screening Assay to Identify Novel Kynurenine 3-Monooxygenase Inhibitor Scaffolds. PubMed.

Sources

Method

HPLC analysis of 4-(2,4-Difluorophenyl)-4-oxobutanoic acid

An In-Depth Technical Guide to the HPLC Analysis of 4-(2,4-Difluorophenyl)-4-oxobutanoic Acid Abstract This comprehensive application note details a robust and validated High-Performance Liquid Chromatography (HPLC) meth...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the HPLC Analysis of 4-(2,4-Difluorophenyl)-4-oxobutanoic Acid

Abstract

This comprehensive application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-(2,4-Difluorophenyl)-4-oxobutanoic acid. Developed for researchers, scientists, and drug development professionals, this guide provides a step-by-step protocol using Reversed-Phase HPLC (RP-HPLC) with UV detection. We delve into the scientific principles behind method development choices, from mobile phase pH control to stationary phase selection, ensuring exceptional peak symmetry and accuracy. The protocol is designed to be a self-validating system, incorporating system suitability checks and a full validation workflow according to the International Council for Harmonisation (ICH) guidelines.[1][2] Furthermore, this document outlines a forced degradation study protocol to establish the method's stability-indicating capabilities, which are crucial for pharmaceutical quality control and stability testing.

Introduction

4-(2,4-Difluorophenyl)-4-oxobutanoic acid is a key chemical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including potent antifungal agents.[3] Its molecular structure, featuring a carboxylic acid and a difluorophenyl ketone moiety, presents specific challenges and opportunities for chromatographic analysis. The purity and stability of this intermediate are critical as they directly impact the quality, safety, and efficacy of the final drug product.

Therefore, a reliable, accurate, and robust analytical method is essential for its quantification and impurity profiling. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose, offering high resolution, sensitivity, and precision.[1] This guide presents a stability-indicating RP-HPLC method, explaining the causality behind the experimental design to empower scientists to not only replicate the protocol but also to adapt and troubleshoot it effectively.

Chromatographic Principles: A Causal Explanation

The successful analysis of an acidic compound like 4-(2,4-Difluorophenyl)-4-oxobutanoic acid by RP-HPLC hinges on controlling its ionization state and mitigating undesirable secondary interactions with the stationary phase.

The Role of Mobile Phase pH

The primary challenge in analyzing acidic compounds is poor peak shape, often manifesting as "tailing." This is frequently caused by two simultaneous pH-dependent phenomena:

  • Analyte Ionization : If the mobile phase pH is close to the pKa of the analyte's carboxylic acid group, the compound will exist as a mixture of its protonated (neutral) and deprotonated (anionic) forms. These two forms have different affinities for the nonpolar stationary phase, leading to a broadened, tailing peak.

  • Silanol Group Interaction : Standard silica-based C18 columns have residual silanol groups (Si-OH) on their surface. At a mobile phase pH above approximately 3.5, these silanols can deprotonate to form negatively charged silanates (Si-O⁻).[4] These silanates can then engage in secondary ionic interactions with the analyte, further contributing to peak tailing.[5]

The Solution: pH Suppression

To achieve a sharp, symmetrical peak, the mobile phase pH must be controlled to suppress the ionization of both the analyte and the silanol groups. By setting the mobile phase pH to a value at least 1.5-2 units below the analyte's pKa, we ensure the carboxylic acid remains predominantly in its single, neutral, more hydrophobic form.[5] A low pH (e.g., 2.5-3.0) also keeps the surface silanols protonated, minimizing secondary ionic interactions. This strategy forms the cornerstone of the presented method.

Materials and Methods

Equipment and Reagents
  • HPLC System : Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatography Data System (CDS) : OpenLab, Empower, or equivalent.

  • Analytical Column : Phenomenex Luna C18(2), 250 x 4.6 mm, 5 µm particle size, or equivalent end-capped C18 column.

  • Reference Standard : 4-(2,4-Difluorophenyl)-4-oxobutanoic acid (Purity ≥98%).

  • Reagents :

    • Acetonitrile (ACN), HPLC grade.

    • Methanol (MeOH), HPLC grade.

    • Water, HPLC grade or Milli-Q.

    • Phosphoric Acid (H₃PO₄), ACS grade.

    • Potassium Dihydrogen Phosphate (KH₂PO₄), ACS grade.

    • Hydrochloric Acid (HCl), 1 M.

    • Sodium Hydroxide (NaOH), 1 M.

    • Hydrogen Peroxide (H₂O₂), 30%.

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis.

ParameterCondition
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 2.8 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient 60% A / 40% B Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 15 minutes
Preparation of Solutions
  • Mobile Phase A (Phosphate Buffer, pH 2.8) : Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC-grade water. Adjust the pH to 2.8 using concentrated phosphoric acid. Filter through a 0.45 µm membrane filter and degas before use.

  • Diluent : A 50:50 (v/v) mixture of Acetonitrile and HPLC-grade water.

  • Standard Stock Solution (1000 µg/mL) : Accurately weigh approximately 25 mg of 4-(2,4-Difluorophenyl)-4-oxobutanoic acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL) : Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Method Development and Validation Workflow

A systematic approach is crucial for developing a robust analytical method. The following workflow outlines the key stages from initial development to full validation according to ICH guidelines.[6]

Method Development and Optimization

MethodDevelopment

Protocol for Method Validation

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[7] The following protocols are based on the ICH Q2(R2) guideline.[2][6]

ValidationWorkflow

Step-by-Step Validation Experiments:

  • System Suitability : Before each validation run, inject the working standard solution (100 µg/mL) five times. The system is deemed suitable if the acceptance criteria in the table below are met.

  • Specificity (Forced Degradation) : To prove the method is stability-indicating, forced degradation studies are performed.[8][9] Expose the sample to the stress conditions below, then dilute and analyze alongside an unstressed sample. The goal is to achieve 5-20% degradation of the active ingredient.[9]

    • Acid Hydrolysis : Sample + 1 M HCl at 60°C for 2 hours.

    • Base Hydrolysis : Sample + 1 M NaOH at 60°C for 30 minutes.

    • Oxidative Degradation : Sample + 30% H₂O₂ at room temperature for 4 hours.

    • Thermal Degradation : Expose solid sample to 105°C for 24 hours.

    • Photolytic Degradation : Expose sample solution to UV light (254 nm) for 24 hours, as per ICH Q1B guidelines.[10]

  • Linearity : Prepare a series of at least five concentrations of the analyte, ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot a graph of peak area versus concentration and calculate the correlation coefficient (R²).

  • Accuracy (Recovery) : Analyze samples spiked with the reference standard at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percentage recovery at each level.

  • Precision :

    • Repeatability (Intra-day) : Analyze six replicate preparations of the standard solution (100 µg/mL) on the same day.

    • Intermediate Precision (Inter-day) : Repeat the analysis on a different day with a different analyst or on a different instrument. Calculate the %RSD for both sets of measurements.

  • Limit of Quantification (LOQ) : Determine the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. This can be established by analyzing a series of diluted solutions and finding the concentration where the signal-to-noise ratio is approximately 10:1.

  • Robustness : Intentionally vary the method parameters slightly and assess the impact on the results.[7]

    • Flow Rate: ±0.1 mL/min (0.9 and 1.1 mL/min).

    • Mobile Phase pH: ±0.2 units (pH 2.6 and 3.0).

    • Column Temperature: ±5°C (25°C and 35°C).

Expected Results and Discussion

System Suitability and Validation Data

The following tables summarize the typical acceptance criteria and expected results for the method validation.

Table 1: System Suitability Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 1.5
Theoretical Plates (N) > 2000
%RSD of Peak Area (n=5) ≤ 2.0%

Table 2: Summary of Validation Parameters and Acceptance Criteria

Validation ParameterAcceptance Criteria
Linearity (R²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) Repeatability: ≤ 2.0%; Intermediate: ≤ 3.0%
Robustness (%RSD) ≤ 3.0% across conditions
Specificity Peak is pure and resolved from degradation products
Troubleshooting Common Issues
  • Peak Tailing : If the tailing factor exceeds 1.5, it often points to issues with the mobile phase pH or the column itself.[5] Ensure the mobile phase pH is correctly prepared and is below 3.0. If the problem persists, the column's stationary phase may be degrading; flushing or replacing the column may be necessary.

  • High Backpressure : This is typically caused by a blockage.[5] Systematically check for blockages, starting by disconnecting the column to see if the pressure returns to normal. If the column is the source, try back-flushing it (if permitted by the manufacturer). Ensure all solutions, especially the sample, are filtered through a 0.45 µm filter.

  • Retention Time Drift : Unstable retention times can be caused by a fluctuating mobile phase composition or temperature. Ensure the mobile phase is well-mixed and degassed. Check that the column oven is maintaining a stable temperature.[5]

Conclusion

This application note provides a comprehensive, scientifically-grounded protocol for the RP-. The method is designed for accuracy, precision, and robustness, making it suitable for routine quality control and stability studies in a pharmaceutical development setting. By explaining the causal factors behind key methodological choices, this guide equips researchers with the knowledge to implement and troubleshoot the procedure effectively. The inclusion of a full validation protocol based on ICH guidelines ensures that the method will generate reliable data that meets stringent regulatory expectations.

References

  • Benchchem. (n.d.). HPLC Analysis of 4-(2,4-Difluorophenyl)-4-oxobutanoic acid.
  • Cimpoiu, C., et al. (n.d.). HPLC Organic Acid Analysis in Different Citrus Juices under Reversed Phase Conditions.
  • Benchchem. (n.d.). 4-(2,4-Difluorophenyl)-4-oxobutanoic acid | 110931-77-6.
  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • ResearchGate. (2026, January 2). HPLC Organic Acid Analysis in Different Citrus Juices under Reversed Phase Conditions.
  • Shimadzu. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application.
  • Macedonian Journal of Chemistry and Chemical Engineering. (2016, December 27). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • Benchchem. (n.d.). How to prevent degradation of alpha-ketovaleric acid during storage.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • ChemScene. (n.d.). 4-((2,4-Difluorophenyl)amino)-4-oxobutanoic acid | 193952-12-4.
  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
  • ResearchGate. (2025, August 18). What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps?.
  • ResearchGate. (n.d.). The role of forced degradation studies in stability indicating HPLC method development.
  • PubChem. (2025, April 14). 4-(3,4-Difluorophenyl)-4-oxobutanoic acid.
  • Santa Cruz Biotechnology. (n.d.). 4-(2,4-Difluorophenyl)-4-oxobutanoic Acid | CAS 110931-77-6.
  • PharmTech. (2020, November 15). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • ICH. (n.d.). Quality Guidelines.
  • BLDpharm. (n.d.). 110931-77-6|4-(2,4-Difluorophenyl)-4-oxobutanoic acid.
  • SciSpace. (2018). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development.
  • International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives.
  • Anax Laboratories. (n.d.). 110931-77-6 | 4-(2,4-difluorophenyl)-4-oxobutanoic acid.
  • ResearchGate. (2010, December 12). HPLC determination of perfluorinated carboxylic acids with fluorescence detection.
  • Benchchem. (n.d.). Application Note: HPLC-UV Method for the Analysis of 4-Oxobutanoic Acid.
  • American Laboratory. (2015, April 20). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid.

Sources

Application

Application Note: 4-Aryl-4-oxobut-2-enoic Acids as Kynurenine 3-Monooxygenase (KMO) Inhibitors

Executive Summary & Biological Rationale The kynurenine pathway (KP) is the primary metabolic route for tryptophan degradation and plays a critical role in regulating neuroinflammation and excitotoxicity[1]. A pivotal br...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Rationale

The kynurenine pathway (KP) is the primary metabolic route for tryptophan degradation and plays a critical role in regulating neuroinflammation and excitotoxicity[1]. A pivotal branch point in this pathway is controlled by Kynurenine 3-Monooxygenase (KMO) (also known as kynurenine-3-hydroxylase), an FAD-dependent enzyme that converts L-kynurenine into the neurotoxic metabolite 3-hydroxykynurenine (3-HK)[2]. Subsequent downstream processing of 3-HK leads to the accumulation of quinolinic acid (QUIN), a potent N-methyl-D-aspartate (NMDA) receptor agonist and excitotoxin implicated in Huntington's disease, Alzheimer's disease, and other neurodegenerative disorders[2].

4-Aryl-4-oxobut-2-enoic acids and their ester derivatives have been identified as highly potent, targeted inhibitors of KMO[3]. By blocking KMO, these compounds prevent the formation of 3-HK and QUIN. Consequently, the metabolic flux is therapeutically shunted toward kynurenine aminotransferase (KAT), which converts the accumulated L-kynurenine into kynurenic acid (KYNA)—a broad-spectrum neuroprotective antagonist of ionotropic excitatory amino acid receptors[1].

Mechanistic Pathway Visualization

The following diagram illustrates the logical causality of applying 4-aryl-4-oxobut-2-enoic acids to modulate the kynurenine pathway.

KynureninePathway Trp L-Tryptophan Kyn L-Kynurenine Trp->Kyn IDO / TDO KMO Kynurenine 3-Monooxygenase (KMO) Kyn->KMO KAT Kynurenine Aminotransferase (KAT) Kyn->KAT HK 3-Hydroxykynurenine (3-HK) [Neurotoxic] KMO->HK Kyna Kynurenic Acid (KYNA) [Neuroprotective] KAT->Kyna Quin Quinolinic Acid (QUIN) [Excitotoxin] HK->Quin Multiple steps Inhibitor 4-Aryl-4-oxobut-2-enoic acids Inhibitor->KMO Potent Inhibition

Fig 1. Kynurenine pathway modulation by 4-aryl-4-oxobut-2-enoic acids via KMO inhibition.

Structure-Activity Relationship (SAR) & Quantitative Data

The inhibitory potency of this class relies heavily on the


-unsaturated carbonyl system and specific halogen substitutions on the aryl ring. Proton NMR studies indicate that the active acid derivatives exist predominantly as a keto:enol mixture (ratio of 1:9), mimicking the structural and electronic properties required to competitively bind the KMO active site[4].

Halogenation at the 3-position of the aryl ring yields the most potent derivatives, achieving sub-micromolar IC₅₀ values against KMO[4].

Table 1: Inhibitory Potency of Key 4-Aryl-2-hydroxy-4-oxobut-2-enoic Derivatives

Compound IDAryl Ring SubstitutionFunctional GroupKMO IC₅₀ (µM)
3d 3-ChloroAcid0.32
3f 3-FluoroAcid0.58
2d 3-ChloroMethyl Ester1.90
2f 3-FluoroMethyl Ester1.60

Data summarized from Drysdale et al., 2000[3].

Validated Experimental Workflows

To accurately evaluate the efficacy of newly synthesized 4-aryl-4-oxobut-2-enoic acids, researchers must employ a two-tiered validation system: a biochemical target-engagement assay followed by a functional cellular assay.

Protocol A: In Vitro KMO Biochemical Inhibition Assay

Purpose: To determine the precise IC₅₀ of the inhibitor against the KMO enzyme in a controlled, cell-free environment.

Causality in Design (E-E-A-T):

  • NADPH Regenerating System: KMO is an FAD-dependent monooxygenase that strictly requires NADPH as an electron donor. We utilize an NADPH-regenerating system (Glucose-6-phosphate + G6P-Dehydrogenase) to prevent substrate depletion during the 40-minute incubation, ensuring linear enzyme kinetics and preventing false-positive inhibition artifacts[5].

  • Perchloric Acid Termination: 3-Hydroxykynurenine (3-HK) is highly susceptible to auto-oxidation at physiological pH. Terminating the reaction with 6% perchloric acid drops the pH to stabilize the 3-HK product while simultaneously precipitating proteins to prevent column fouling during downstream HPLC analysis[6].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Assay Buffer consisting of 100 mM Tris-HCl (pH 8.1), 10 mM KCl, and 1 mM EDTA.

  • Compound Dilution: Prepare serial dilutions of the 4-aryl-4-oxobut-2-enoic acid inhibitor in 100% DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% to maintain enzyme stability.

  • Enzyme Incubation: In a 96-well plate, combine 80 µL of KMO enzyme preparation (e.g., homogenized HEK293-KMO cell lysate or recombinant human KMO) with the inhibitor. Incubate for 10 minutes at 37°C to allow steady-state binding[5].

  • Reaction Initiation: Add the substrate mixture to achieve a final volume of 200 µL containing: 100 µM L-kynurenine, 1 mM NADPH, 3 mM glucose-6-phosphate, and 1 U/mL glucose-6-phosphate dehydrogenase[6].

  • Incubation: Seal the plate and incubate at 37°C for 40 minutes in a shaking water bath.

  • Termination: Stop the reaction by adding 50 µL of 6% perchloric acid to each well[5].

  • Clarification: Centrifuge the plate at 16,000 × g for 15 minutes at 4°C to pellet precipitated proteins.

  • Quantification: Inject 20 µL of the clarified supernatant into an HPLC system equipped with an electrochemical detector (HPLC-ECD) set to an oxidation potential of +0.5 V. Calculate the IC₅₀ based on the dose-dependent reduction of the 3-HK peak[5].

Protocol B: Cell-Based Target Engagement in Human Macrophages

Purpose: To validate that the inhibitor can penetrate cell membranes and successfully halt the interferon-


-induced synthesis of quinolinic acid (QUIN) in a physiological model[3].

Causality in Design (E-E-A-T):

  • IFN-

    
     Stimulation:  Basal KMO expression in primary human macrophages is low. Interferon-gamma (IFN-
    
    
    
    ) is applied to robustly upregulate Indoleamine 2,3-dioxygenase (IDO) and KMO, mimicking the neuroinflammatory states observed in target pathologies[3].
  • Self-Validating Controls: The assay must include a known positive control inhibitor (e.g., Ro 61-8048) and a baseline control (no IFN-

    
    ) to define the assay's dynamic range. A parallel cell viability assay (e.g., CellTiter-Glo) is mandatory to ensure that the measured QUIN reduction is specifically due to KMO inhibition rather than general compound cytotoxicity[7].
    

Step-by-Step Methodology:

  • Cell Culture: Isolate human peripheral blood mononuclear cells (PBMCs) and differentiate them into macrophages. Seed at a density of

    
     cells/well in 96-well plates using RPMI 1640 medium supplemented with 10% FBS and 200 µM L-Tryptophan[7].
    
  • Pre-treatment: Treat the cells with serial dilutions of the 4-aryl-4-oxobut-2-enoic acid inhibitor (e.g., Compound 3d) for 1 hour prior to stimulation.

  • Stimulation: Add IFN-

    
     (100 U/mL final concentration) to the wells to induce the kynurenine pathway[3].
    
  • Incubation: Incubate the cells for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • Harvesting: Carefully collect the cell culture supernatants.

  • LC-MS/MS Analysis: Spike the supernatants with deuterated internal standards (e.g., d5-tryptophan). Extract the metabolites using a 30:70 methanol/water (0.1% formic acid) solution and quantify the levels of QUIN and KYNA via LC-MS/MS[8].

  • Data Interpretation: A successful 4-aryl-4-oxobut-2-enoic acid inhibitor will demonstrate a dose-dependent decrease in QUIN concentrations and a concomitant increase in the KYNA/QUIN ratio, confirming its neuroprotective profile[3].

References

  • Drysdale, M. J., et al. "Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents." Journal of Medicinal Chemistry 43.1 (2000): 123-127. Source: ACS Publications. URL:[Link]

  • Smith, A., et al. "Major Developments in the Design of Inhibitors along the Kynurenine Pathway." Molecules (2022). Source: MDPI. URL:[Link]

  • Winkler, D., et al. "Development of LC/MS/MS, High-Throughput Enzymatic and Cellular Assays for the Characterization of Compounds That Inhibit Kynurenine Monooxygenase (KMO)." ResearchGate (2013). Source: ResearchGate. URL:[Link]

  • Amori, L., et al. "Kynurenine 3-Monooxygenase Interacts with Huntingtin at the Outer Mitochondrial Membrane." Biomolecules (2021). Source: PMC / NIH. URL:[Link]

  • Schwarcz, R., et al. "Cellular Localization of Kynurenine 3-Monooxygenase in the Brain: Challenging the Dogma." Cells (2022). Source: PMC / NIH. URL:[Link]

  • Kumar, A., et al. "Diclofenac Identified as a Kynurenine 3-Monooxygenase Binder and Inhibitor by Molecular Similarity Techniques." ACS Omega (2018). Source: ACS Publications. URL:[Link]

Sources

Method

Synthesis of Ticagrelor from 4-(3,4-Difluorophenyl)-4-oxobutanoic Acid: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis of Ticagrelor, a P2Y12 receptor antagonist used for the prevention of thrombotic even...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of Ticagrelor, a P2Y12 receptor antagonist used for the prevention of thrombotic events.[1] The synthetic strategy detailed herein commences with 4-(3,4-Difluorophenyl)-4-oxobutanoic acid, a readily accessible starting material. This application note outlines a multi-step synthesis that includes a stereoselective reduction, a diastereoselective intramolecular cyclization to form the critical cyclopropane ring, and subsequent conversion to the key (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine intermediate. The protocol culminates in the convergent assembly of this side chain with the cyclopentyltriazolopyrimidine core to afford Ticagrelor. Each section provides detailed experimental procedures, explains the causality behind methodological choices, and is supported by authoritative references.

Introduction

Ticagrelor, with the chemical name (1S,2S,3R,5S)-3-[7-{[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino}-5-(propylsulfanyl)-3H-[2][3][4]triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol, is a direct-acting and reversible P2Y12 receptor antagonist.[1][5] Unlike thienopyridines such as clopidogrel, it does not require metabolic activation, leading to a more rapid onset of action and less variability in patient response.[2] Its unique mechanism and clinical efficacy in patients with acute coronary syndromes have made it a subject of extensive research, not only in clinical applications but also in process chemistry and synthetic methodology.[1]

Several synthetic routes to Ticagrelor have been reported, often focusing on the efficient and stereocontrolled construction of its three key structural components: the (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine side chain, the polysubstituted cyclopentane core, and the triazolopyrimidine heterocyclic system.[6][7][8] This guide focuses on a synthetic pathway that utilizes 4-(3,4-Difluorophenyl)-4-oxobutanoic acid as the precursor for the crucial cyclopropylamine side chain. This approach is of interest due to the commercial availability and straightforward synthesis of the starting ketoacid via Friedel-Crafts acylation.[9][10]

The following sections will provide a detailed, step-by-step protocol for the entire synthetic sequence, from the starting material to the final active pharmaceutical ingredient (API).

Ticagrelor_Synthesis_Overview A 4-(3,4-Difluorophenyl)- 4-oxobutanoic acid B trans-2-(3,4-Difluorophenyl) cyclopropanecarboxylic Acid A->B Stereoselective Reduction & Cyclization C (1R,2S)-2-(3,4-Difluorophenyl) cyclopropanamine B->C Curtius or Hofmann Rearrangement E Ticagrelor C->E Condensation D Triazolopyrimidine Core D->E Condensation Ticagrelor_Assembly cluster_0 Core Synthesis cluster_1 Triazole Formation & Coupling cluster_2 Final Product A Pyrimidine Precursor C Intermediate 15 A->C B Cyclopentane Precursor B->C D Intermediate 16 (Chloro-triazole) C->D Diazotization F Protected Ticagrelor (12) D->F E (1R,2S)-Cyclopropylamine E->F G Ticagrelor F->G Deprotection

Sources

Application

Application Note: Strategic Design and Execution of In Vitro Neuroprotection Assays

Executive Summary The translation of neuroprotective agents from bench to bedside has historically suffered from a high attrition rate. A primary failure mode is the reliance on hyper-simplified in vitro models that lack...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The translation of neuroprotective agents from bench to bedside has historically suffered from a high attrition rate. A primary failure mode is the reliance on hyper-simplified in vitro models that lack physiological relevance (e.g., undifferentiated neuroblastoma cells) or assays that measure metabolic artifacts rather than neuronal survival.

This guide moves beyond basic viability screening.[1][2][3] It details the construction of robust, self-validating in vitro systems using differentiated cell models and specific pathological insults. We prioritize functional readouts (neurite integrity, ATP levels) over simple metabolic reduction assays (MTT) to ensure data integrity.

Part 1: Model System Selection (The Biological Substrate)

The choice of cell model dictates the validity of your data. Using undifferentiated cancer cell lines (e.g., SH-SY5Y) to model post-mitotic neurons is a common error that leads to false positives due to cell cycle effects rather than true neuroprotection.

Comparative Model Assessment
FeatureUndifferentiated SH-SY5YDifferentiated SH-SY5Y (RA/BDNF)Primary Cortical Neuronshuman iPSC-derived Neurons
Physiology Cancerous, proliferativePost-mitotic, neurite extensionGold Standard , functional synapsesHuman genetic background
Receptors Low/Absent (e.g., NMDAR)Moderate expressionHigh expression (native)Variable (differentiation dependent)
Throughput High (HTS compatible)MediumLow/MediumLow
Cost LowLowHigh (Animal use)Very High
Best Use Do Not Use for neuroprotectionPreliminary ScreeningMechanistic ValidationPatient-Specific Modeling
Protocol: Differentiation of SH-SY5Y Cells

Rationale: To induce a post-mitotic neuronal phenotype with extended neurites and expression of dopaminergic/cholinergic markers.

Reagents:

  • RA: All-trans Retinoic Acid (10 µM in DMSO). Note: Light sensitive.

  • BDNF: Brain-Derived Neurotrophic Factor (50 ng/mL).[4][5]

  • Media: DMEM/F12 + 1% FBS (Serum reduction is critical to stop proliferation).

Step-by-Step Workflow:

  • Day 0 (Seeding): Plate SH-SY5Y cells at 10,000 cells/cm² in standard growth media (10% FBS). Allow 24h adhesion.

  • Day 1 (Induction): Switch to Differentiation Media 1 (DMEM/F12 + 1% FBS + 10 µM RA ). Protect plates from light.[6]

  • Day 3 (Maintenance): Refresh Differentiation Media 1.

  • Day 4 (Maturation): Switch to Differentiation Media 2 (Neurobasal + B27 Supplement + 50 ng/mL BDNF ).

  • Day 7: Cells are ready for assay. They should exhibit long, branched neurites and cessation of division.

Part 2: The Insult (Mimicking Pathology)

To test neuroprotection, you must induce a specific, relevant injury. We focus here on Glutamate Excitotoxicity , a core mechanism in ischemia and Alzheimer's, which requires functional NMDA receptors (NMDAR).

Visualization: Experimental Logic Flow

NeuroprotectionWorkflow cluster_0 Phase 1: Model Preparation cluster_1 Phase 2: The Insult cluster_2 Phase 3: Readout Primary Isolation Primary Isolation Maturation (DIV 10-14) Maturation (DIV 10-14) Primary Isolation->Maturation (DIV 10-14) QC: NMDAR Expression QC: NMDAR Expression Maturation (DIV 10-14)->QC: NMDAR Expression Pre-treatment (Drug) Pre-treatment (Drug) QC: NMDAR Expression->Pre-treatment (Drug) Pass Glutamate + Glycine Glutamate + Glycine Pre-treatment (Drug)->Glutamate + Glycine 1-24h Washout/Recovery Washout/Recovery Glutamate + Glycine->Washout/Recovery 15-60 min pulse Multiplex Assay Multiplex Assay Washout/Recovery->Multiplex Assay 24h later Data: IC50 / Z-Factor Data: IC50 / Z-Factor

Caption: Critical path for excitotoxicity assays. Note the requirement for DIV 10-14 maturation to ensure NMDA receptor functionality before insult.

Protocol: Primary Cortical Neuron Excitotoxicity

Scientific Integrity: This assay relies on calcium influx via NMDARs. If cells are too young (

Materials:

  • E16-E18 Rat Embryo Cortices.

  • Coating: Poly-D-Lysine (PDL).[7]

  • Insult Buffer: Mg²⁺-free Locke’s Buffer (Mg²⁺ block must be removed for NMDAR activation).

  • Agonists: L-Glutamate (100 µM) + Glycine (10 µM - co-agonist).

Workflow:

  • Isolation: Dissociate cortices using Trypsin (0.05%) and plate on PDL-coated 96-well plates (30,000 cells/well).

  • Maturation: Culture in Neurobasal + B27 for 10–14 days . Change 50% media every 3 days.

  • Drug Pre-treatment: Add test compounds 1–24 hours prior to insult.

  • The Insult (Critical Step):

    • Wash cells 2x with Mg²⁺-free Locke’s Buffer .

    • Add Buffer containing 100 µM Glutamate + 10 µM Glycine .

    • Incubate for 15–30 minutes only (Pulse).

    • Why a pulse? Prolonged glutamate exposure causes osmotic lysis, which is distinct from excitotoxic signaling.

  • Recovery: Remove insult buffer, wash, and return to original conditioned media (neurotrophic factors in conditioned media support recovery).

  • Readout: Assess viability 24 hours post-insult.

Part 3: Readout Methodologies (Data Integrity)

The "MTT Artifact" Warning

Do not use MTT for neuroprotection screening of antioxidants or plant extracts.

  • Mechanism of Failure: Many neuroprotective agents (flavonoids, polyphenols) directly reduce tetrazolium salts (MTT) in the absence of cells, creating false "viability" signals.

  • Alternative: Use CellTiter-Glo (ATP) or LDH Release .

Recommended Protocol: Multiplexed LDH & ATP

This approach validates cell membrane integrity (LDH) against metabolic health (ATP) in the same well.

  • Supernatant Collection (LDH):

    • Transfer 50 µL of culture supernatant to a new plate.

    • Add LDH reaction mix (Lactate + NAD+ + Tetrazolium).[6][8]

    • Readout: Absorbance at 490 nm.[6][8] High signal = Cell Death (Necrosis).

  • Lysate Analysis (ATP):

    • Add CellTiter-Glo reagent directly to the remaining cells in the original plate.

    • Lyse for 10 min on a shaker.

    • Readout: Luminescence. High signal = Viable, metabolically active cells.

Advanced: High-Content Screening (Neurite Outgrowth)

Neuroprotection is not just survival; it is the preservation of connectivity.

Protocol:

  • Fixation: 4% Paraformaldehyde (PFA), 15 min.

  • Staining:

    • Primary: Anti-βIII-Tubulin (Neuronal marker) + Hoechst 33342 (Nuclei).

    • Secondary: Alexa Fluor 488 (Green).

  • Analysis (Automated Microscopy):

    • Use an algorithm to segment nuclei (Hoechst).

    • Grow "seeds" from nuclei along Green channels (Tubulin).

    • Key Metrics: Total Neurite Length per Cell, Branch Points per Cell.

    • Success Criteria: A neuroprotective agent should restore neurite length to >80% of control, even if viability is partially compromised.

Part 4: Visualization of Signaling Pathways

Understanding the Mechanism of Action (MoA) is critical. The Nrf2 pathway is a primary target for oxidative stress protection.

Nrf2Pathway Keap1-Nrf2 Complex Keap1-Nrf2 Complex Nrf2 Phosphorylation Nrf2 Phosphorylation Keap1-Nrf2 Complex->Nrf2 Phosphorylation Dissociation Drug (Electrophile) Drug (Electrophile) Drug (Electrophile)->Keap1-Nrf2 Complex Alkylation Nuclear Translocation Nuclear Translocation Nrf2 Phosphorylation->Nuclear Translocation ARE Binding ARE Binding Nuclear Translocation->ARE Binding Heterodimer with Maf Gene Expression (HO-1, NQO1) Gene Expression (HO-1, NQO1) ARE Binding->Gene Expression (HO-1, NQO1) Neuroprotection Neuroprotection Gene Expression (HO-1, NQO1)->Neuroprotection ROS Scavenging

Caption: Activation of the Nrf2 Antioxidant Response Element (ARE) pathway by neuroprotective electrophiles.

Part 5: Data Analysis & Quality Control[9]

Z-Factor (Assay Robustness)

For screening campaigns, calculate the Z-factor to ensure the window between "Healthy Control" and "Dead Control" is sufficient.



  • 
    : Standard Deviation
    
  • 
    : Mean
    
  • 
    : Positive Control (Max Death)
    
  • 
    : Negative Control (Vehicle)
    
  • Target: Z > 0.5 is excellent. Z < 0 indicates the assay is essentially random noise.

Normalization

Always normalize data to Vehicle Control (0% Protection) and Untreated Control (100% Survival) .



References

  • Encinas, M., et al. (2000). Sequential treatment of SH-SY5Y cells with retinoic acid and brain-derived neurotrophic factor gives rise to fully differentiated, neurotrophic factor-dependent, human neuron-like cells. Journal of Neurochemistry. Link

  • Choi, D. W. (1987). Ionic dependence of glutamate neurotoxicity. Journal of Neuroscience. Link

  • Zhang, J. H., et al. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Link

  • Lobner, D. (2000). Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? Journal of Neuroscience Methods. Link

  • Pamies, D., et al. (2017). Good Cell Culture Practice for stem cells and stem-cell-derived models. ALTEX. Link

Sources

Method

Application Note: Integrated Methods for Assessing Anti-Tumorigenic Effects of Novel Compounds

Abstract This guide outlines a validated, multi-parametric workflow for evaluating the anti-tumorigenic potential of novel chemical entities (NCEs). Moving beyond simple proliferation assays, this protocol integrates hig...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide outlines a validated, multi-parametric workflow for evaluating the anti-tumorigenic potential of novel chemical entities (NCEs). Moving beyond simple proliferation assays, this protocol integrates high-throughput screening (HTS) viability metrics with mechanistic profiling (apoptosis, migration) and physiologically relevant 3D tumor spheroid models. This hierarchical approach ensures that "hits" are not merely cytotoxic artifacts but possess genuine therapeutic potential.

Introduction: The Screening Cascade

In oncology drug discovery, the "Hit-to-Lead" process requires a filter that progressively increases in biological complexity. A compound that kills cells in a monolayer (2D) may fail in a hypoxic 3D tumor microenvironment. Therefore, we utilize a screening cascade:

  • Primary Screen (2D): Rapid assessment of metabolic viability (ATP quantification).

  • Secondary Screen (Mechanism): Differentiation between cytostatic (growth arrest) and cytotoxic (cell death) effects via Flow Cytometry.

  • Tertiary Screen (Functional/3D): Assessment of metastatic potential (migration) and efficacy in solid tumor mimics (spheroids).

Workflow Visualization

The following diagram illustrates the decision matrix for advancing a compound through the pipeline.

ScreeningCascade Start Compound Library Screen2D Module A: 2D Viability Screen (CellTiter-Glo) Start->Screen2D Decision1 IC50 < 1µM? Screen2D->Decision1 Mechanism Module B: Mechanistic Profiling (Annexin V / Cell Cycle) Decision1->Mechanism Yes Discard Discard / Archive Decision1->Discard No Migration Module B2: Migration Assay (Wound Healing) Mechanism->Migration Screen3D Module C: 3D Spheroid Assay (ULA Plates) Migration->Screen3D InVivo Candidate for In Vivo Xenograft Screen3D->InVivo Confirmed Efficacy

Figure 1: The hierarchical screening cascade. Compounds must pass viability thresholds before mechanistic and 3D validation.

Module A: High-Throughput Viability Screening (2D)

Objective: Determine the IC50 (Half-maximal inhibitory concentration) using ATP quantitation. Principle: ATP is a direct marker of metabolically active cells.[1][2] We utilize a luciferase-based reaction where the signal is proportional to cell number.[3][4]

Protocol: ATP-Based Luminescence Assay (e.g., CellTiter-Glo®)

Standardized for 96-well format.[3]

Materials:

  • Target Cancer Cell Line (e.g., A549, MCF-7)

  • CellTiter-Glo® 2.0 Reagent (Promega)[1]

  • White-walled, clear-bottom 96-well plates (prevents signal bleed-through)

  • Multi-mode plate reader (Luminometer)

Step-by-Step Workflow:

  • Seeding: Plate cells at optimized density (typically 3,000–5,000 cells/well in 100 µL media).

    • Critical: Include "No Cell" control wells (media only) for background subtraction.

  • Equilibration: Incubate plates at 37°C/5% CO₂ for 24 hours to allow attachment.

  • Compound Treatment:

    • Prepare 10x compound stocks in media (max 0.5% DMSO final concentration).

    • Add 11 µL of 10x stock to experimental wells.

    • Include Vehicle Control (DMSO only) and Positive Control (e.g., 10 µM Staurosporine).

  • Incubation: Incubate for 72 hours (standard proliferation window).

  • Assay Development:

    • Equilibrate the plate and CellTiter-Glo reagent to Room Temperature (RT) for 30 mins.

    • Add 100 µL of CellTiter-Glo reagent to each well (1:1 ratio with media).

    • Mix: Orbitally shake for 2 minutes to induce cell lysis.

    • Stabilize: Incubate at RT for 10 minutes to stabilize the luminescent signal.

  • Read: Measure Total Luminescence (Integration time: 0.5–1.0 sec).

Data Analysis & Validation[5]
  • IC50 Calculation: Use a 4-Parameter Logistic (4PL) Regression model:

    
    
    
  • Quality Control (Z-Factor): Ensure assay robustness using the formula:

    
    [5][6][7]
    
    • Interpretation: A Z-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS [1].[6]

Module B: Mechanistic Profiling

Objective: Distinguish apoptosis from necrosis and assess anti-metastatic potential.

Protocol 1: Annexin V / Propidium Iodide (Flow Cytometry)

Principle: During early apoptosis, Phosphatidylserine (PS) translocates to the outer membrane leaflet.[8] Annexin V binds PS in a Ca²⁺-dependent manner.[8] Propidium Iodide (PI) stains necrotic cells with compromised membranes.

Workflow:

  • Treatment: Treat

    
     cells/well (6-well plate) with the compound at IC50 concentration for 24 hours.
    
  • Harvesting: Collect media (floating cells) and trypsinize adherent cells. Combine them to ensure all dead cells are counted.

  • Washing: Wash cells 2x with cold PBS.[9]

  • Resuspension: Resuspend in 1X Annexin Binding Buffer at

    
     cells/mL.
    
    • Critical: Buffer must contain Calcium (2.5 mM CaCl₂); otherwise, Annexin V will not bind.

  • Staining:

    • Transfer 100 µL of suspension to a tube.

    • Add 5 µL FITC-Annexin V and 5 µL PI.

    • Incubate for 15 minutes at RT in the dark .

  • Analysis: Add 400 µL Binding Buffer and analyze via Flow Cytometer (FITC channel for Apoptosis, PE/Texas Red channel for PI) within 1 hour [2].

Protocol 2: Wound Healing (Migration) Assay

Objective: Assess whether the compound inhibits cell motility (anti-metastatic potential) independent of cytotoxicity.

Workflow:

  • Seeding: Seed cells in a 24-well plate to achieve 100% confluence overnight.

  • Starvation (Critical Step): Replace media with Serum-Free Media for 24 hours prior to scratching.

    • Reasoning: Serum starvation inhibits cell proliferation (mitosis), ensuring that gap closure is due to migration only, not cell division [3]. Alternatively, treat with Mitomycin C (10 µg/mL) for 2 hours.[10]

  • Scratching: Create a scratch using a p200 pipette tip.[11] Hold the tip perpendicular to the plate.

  • Washing: Wash 2x with PBS to remove floating debris. Add media containing the test compound.[11]

  • Imaging: Image at T=0 and T=24h/48h.

  • Quantification: Calculate % Wound Closure:

    
    
    

Module C: Advanced 3D Tumor Spheroid Assays

Objective: Evaluate drug penetration and efficacy in a solid tumor model. 2D monolayers often overestimate drug potency because they lack the hypoxic core and extracellular matrix (ECM) barriers of real tumors.

Protocol: Ultra-Low Attachment (ULA) Spheroid Formation

Materials:

  • 96-well U-bottom Ultra-Low Attachment plates (e.g., Corning or Nunclon Sphera).

  • Centrifuge with plate rotor.

Workflow:

  • Preparation: Prepare a single-cell suspension.

  • Seeding: Dispense 1,000–5,000 cells/well in 200 µL complete media.

    • Optimization: Cell number depends on the doubling time; 1,000 cells is a standard starting point for HCT116 or HeLa.

  • Aggregation: Centrifuge the plate at 200 x g for 5 minutes .

    • Why? This forces cells to the center of the U-bottom, promoting rapid, uniform spheroid formation [4].

  • Maturation: Incubate for 3–4 days until tight, spherical spheroids form (visible distinct border).

  • Treatment: Carefully remove 100 µL of media and replace with 100 µL of 2x concentrated compound.

  • Readout:

    • Morphology: Image every 24h to track diameter shrinkage.

    • Viability: Use CellTiter-Glo 3D (specifically formulated to penetrate the spheroid core) at Day 7. Shake vigorously for 5 minutes (longer than 2D) to ensure complete lysis.

Comparison of 2D vs 3D Sensitivity

It is expected that IC50 values will shift in 3D models.

Parameter2D Monolayer3D SpheroidBiological Implication
Drug Exposure UniformGradient (High surface, Low core)Mimics in vivo diffusion barriers.
Proliferation High (Exponential)Zonal (Proliferating rim, Quiescent core)Quiescent cells are often resistant to chemo.
IC50 Value Generally Lower (More Sensitive)Generally Higher (More Resistant)3D data is more predictive of clinical failure.

Mechanistic Pathway Visualization

Understanding how the compound induces death is vital. The diagram below details the Apoptosis signaling pathway targeted in Module B.

ApoptosisPathway Drug Compound DNA_Damage DNA Damage Drug->DNA_Damage p53 p53 DNA_Damage->p53 Bax Bax/Bak p53->Bax Activation Mito Mitochondria (MOMP) Bax->Mito Pore Formation CytoC Cytochrome c Mito->CytoC Release Casp9 Caspase-9 CytoC->Casp9 + Apaf-1 Casp3 Caspase-3/7 (Executioner) Casp9->Casp3 Cleavage Apoptosis Apoptosis (PS Exposure) Casp3->Apoptosis Cell Death

Figure 2: Intrinsic Apoptotic Pathway. Annexin V assays detect the final "Apoptosis" stage (PS Exposure).

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays.[5][12] Journal of Biomolecular Screening. Available at: [Link]

  • Pijuan, J., et al. (2019). In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis. Frontiers in Cell and Developmental Biology. Available at: [Link]

  • Sartorius. Methods for 3D Spheroid Formation and Analysis. Available at: [Link]

  • National Cancer Institute (NCI). NCI-60 Human Tumor Cell Lines Screen. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting &amp; Yield Optimization for 4-(2,4-Difluorophenyl)-4-oxobut-2-enoic Acid Synthesis

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals seeking to optimize the preparation of 4-(2,4-difluorophenyl)-4-oxobut-2-enoic aci...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals seeking to optimize the preparation of 4-(2,4-difluorophenyl)-4-oxobut-2-enoic acid.

The primary synthetic route for this aroylacrylic acid intermediate is the Friedel-Crafts acylation of 1,3-difluorobenzene with maleic anhydride, catalyzed by anhydrous aluminum chloride (AlCl₃) [1]. While mechanistically straightforward, the presence of a reactive double bond and the strong coordinating nature of the product often lead to poor yields, isomeric mixtures, and difficult purifications. This guide provides field-proven troubleshooting strategies to resolve these bottlenecks.

Part 1: Mechanistic Pathway

Understanding the reaction mechanism is the first step in troubleshooting. The reaction proceeds via an acylium ion intermediate, initially forming the kinetically favored Z-isomer (cis), which must be isomerized to the thermodynamically stable E-isomer (trans) for optimal crystallization [2].

Pathway A 1,3-Difluorobenzene + Maleic Anhydride B AlCl3 Complexation (0-5 °C) A->B DCE solvent C Acylium Ion Intermediate (Electrophilic Attack) B->C AlCl3 (2.2 eq) D (Z)-4-(2,4-Difluorophenyl)- 4-oxobut-2-enoic acid (Cis) C->D RT, 4-6h F Polymerization / Michael Addition Byproducts C->F Excess heat/time E (E)-4-(2,4-Difluorophenyl)- 4-oxobut-2-enoic acid (Trans) D->E Acidic Workup / Heat (Isomerization)

Reaction pathway for 4-(2,4-Difluorophenyl)-4-oxobut-2-enoic acid.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: Why is my overall yield consistently below 50%, and how can I minimize maleic anhydride polymerization? A: Low yields in this reaction are most commonly caused by the premature degradation of maleic anhydride. Maleic anhydride is highly reactive and prone to radical or acid-catalyzed homopolymerization at elevated temperatures.

  • The Causality: If the reaction temperature exceeds 20 °C during the initial Lewis acid complexation, polymerization consumes the anhydride before the electrophilic aromatic substitution can occur.

  • The Solution: Always perform the initial complexation of maleic anhydride and AlCl₃ at 0–5 °C in a halogenated solvent (e.g., 1,2-dichloroethane). Only allow the reaction to warm to room temperature after the dropwise addition of 1,3-difluorobenzene is complete.

Q2: I am observing a mixture of isomers in my final product. How do I control the E/Z (trans/cis) isomerization? A: The Friedel-Crafts acylation kinetically favors the formation of the Z-isomer (cis-aroylacrylic acid) due to the rigid cyclic geometry of the starting maleic anhydride [2].

  • The Causality: The E-isomer (trans) is thermodynamically more stable, but the conversion requires an activation energy barrier to be overcome. An incomplete transition leaves a mixed-isomer crude that resists crystallization, leading to material loss during purification.

  • The Solution: Introduce a dedicated acid-catalyzed isomerization step during the workup. After quenching, heat the crude organic extract with dilute aqueous HCl at 60 °C for 1 hour. This drives the equilibrium entirely to the E-isomer, drastically improving the crystallization yield.

Q3: My product "oils out" during workup instead of crystallizing. How can I improve recovery? A: "Oiling out" (liquid-liquid phase separation) occurs when the desired product is supersaturated in the presence of highly polar impurities, specifically residual aluminum salts.

  • The Causality: AlCl₃ forms a very strong, stable complex with both the ketone and carboxylic acid moieties of the product [3]. Standard aqueous quenching is insufficient and forms a gelatinous aluminum hydroxide matrix that traps the product.

  • The Solution: Quench the reaction by pouring it into a vigorously stirred mixture of crushed ice and concentrated HCl (ensuring pH < 1). This completely breaks the aluminum-carbonyl complex. For crystallization, use a binary solvent system of ethyl acetate and heptane (1:3 ratio) to induce controlled precipitation.

Q4: I am detecting a heavy, high-molecular-weight byproduct in my LC-MS. What is it? A: This is likely a Michael addition byproduct.

  • The Causality: The electron-deficient double bond of the newly formed 4-oxobut-2-enoic acid acts as a potent Michael acceptor. Under prolonged exposure to Lewis acidic conditions, excess 1,3-difluorobenzene can attack this double bond, forming a saturated diaryl byproduct.

  • The Solution: Strictly limit the reaction time to 4–6 hours at room temperature. Do not leave the reaction stirring overnight.

Part 3: Quantitative Data Summary

The following table summarizes the impact of transitioning from standard literature conditions to our optimized, self-validating protocol.

ParameterStandard ConditionOptimized ConditionMechanistic Impact on Yield
Addition Temperature 20–25 °C0–5 °CSuppresses maleic anhydride homopolymerization.
AlCl₃ Equivalents 1.1 eq2.2 eq1 eq complexes with anhydride; >1 eq catalyzes acylation.
Quench Method H₂O / NeutralCrushed Ice + Conc. HClPrevents aluminum hydroxide gel formation; frees product.
Isomerization Step None (Ambient)10% HCl Reflux (1h)Ensures >98% E-isomer, preventing crystallization failure.
Average Yield 40–45%78–82%Comprehensive reduction of side reactions and loss.
Part 4: Step-by-Step Optimized Experimental Protocol

Scale: 100 mmol Caution: AlCl₃ is highly moisture-sensitive and reacts violently with water. Perform all setup steps under an inert atmosphere (N₂ or Ar).

  • Reagent Preparation & Complexation: In a flame-dried, 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and internal thermometer, dissolve maleic anhydride (9.8 g, 100 mmol, 1.0 eq) in anhydrous 1,2-dichloroethane (DCE, 100 mL). Cool the solution to 0–5 °C using an ice-water bath.

  • Catalyst Addition: Add anhydrous AlCl₃ (29.3 g, 220 mmol, 2.2 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting suspension for 30 minutes at 0–5 °C to allow the acylium complex to fully form.

  • Acylation: Add 1,3-difluorobenzene (12.5 g, 110 mmol, 1.1 eq) dropwise via an addition funnel over 45 minutes. Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to 20 °C. Stir for exactly 5 hours.

  • Acidic Quench: Carefully pour the dark reaction mixture into a vigorously stirred 1 L beaker containing 300 g of crushed ice and 50 mL of concentrated HCl. Stir until the organic and aqueous layers are distinct and no gelatinous solids remain.

  • Extraction & Isomerization: Transfer to a separatory funnel and collect the lower organic (DCE) layer. Extract the aqueous layer with an additional 50 mL of DCE. Combine the organic layers, add 50 mL of 10% aqueous HCl, and heat the biphasic mixture to 60 °C for 1 hour under vigorous stirring to ensure complete Z-to-E isomerization.

  • Purification: Cool to room temperature, separate the organic phase, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Dissolve the crude residue in a minimal amount of hot ethyl acetate (~20 mL) and slowly add heptane (~60 mL) until cloudy. Allow to cool slowly to room temperature, then to 4 °C to yield (E)-4-(2,4-Difluorophenyl)-4-oxobut-2-enoic acid as a highly pure crystalline solid.

Workflow Step1 1. Reagent Prep Maleic Anhydride in DCE Step2 2. Catalyst Addition AlCl3 at 0-5 °C Step1->Step2 Step3 3. Acylation Add 1,3-Difluorobenzene Step2->Step3 Step4 4. Acidic Quench Ice + Conc. HCl Step3->Step4 Step5 5. Isomerization Heat at 60 °C (1h) Step4->Step5 Step6 6. Crystallization EtOAc / Heptane Step5->Step6

Step-by-step experimental workflow for optimized synthesis.

References
  • Synthesis, Molecular Docking, and Biological Evaluation of a New Series of Benzothiazinones and Their Benzothiazinyl Acetate Derivatives as Anticancer Agents. National Center for Biotechnology Information (NCBI) / PMC. Available at: [Link]

  • Thiazolidin-4-one derivatives as antitumor agents against (Caco-2) cell line: synthesis, characterization, in silico and in vitro studies. Taylor & Francis Online. Available at: [Link]

  • Isolation, X-ray Structures, and Electronic Spectra of Reactive Intermediates in Friedel−Crafts Acylations. ResearchGate. Available at: [Link]

Sources

Optimization

troubleshooting peak tailing in HPLC for acidic compounds

Executive Summary Peak tailing (Asymmetry Factor ) compromises resolution and quantitation accuracy.[1] While silanol interactions are the canonical cause for basic compound tailing, acidic compounds tail via distinct me...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Peak tailing (Asymmetry Factor


) compromises resolution and quantitation accuracy.[1] While silanol interactions are the canonical cause for basic compound tailing, acidic compounds  tail via distinct mechanisms: primarily ionization equilibrium kinetics  (operating near pKa), metal chelation , or mass overload . This guide provides a systematic workflow to isolate and resolve these specific issues.
Part 1: Diagnostic Matrix

Use this table to correlate peak behavior with the root cause.

Symptom ObservationProbable Root CausePrimary Solution
Only acidic peaks tail ; neutrals are symmetrical.Ionization Kinetics (pH

pKa)
Adjust pH to be 2 units below pKa.
Only acidic peaks tail ; mobile phase pH is low (<3).Metal Chelation Use "Type B" silica, hybrid particles, or add EDTA.
All peaks tail (acids, bases, neutrals).Physical Void / Dead Volume Check column inlet; minimize extra-column volume.
Broad, splitting peaks for acids.Sample Solvent Mismatch Dissolve sample in mobile phase or weaker solvent.[2]
Right-triangle shape (sharp front, long tail).Mass Overload Dilute sample 10x and re-inject.
Part 2: The Troubleshooting Workflow (Decision Tree)

The following logic flow illustrates the step-by-step isolation of the problem.

HPLC_Troubleshooting Start ISSUE: Peak Tailing (As > 1.2) for Acidic Analytes Check_All Do ALL peaks tail? (including neutrals) Start->Check_All Physical Physical Issue: 1. Column Void (Replace) 2. Extra-Column Volume (Reduce tubing) Check_All->Physical Yes Check_pH Check pH vs. pKa Is pH within +/- 1 unit of pKa? Check_All->Check_pH No (Only Acids Tail) Kinetic CAUSE: Kinetic Tailing (Split populations) Check_pH->Kinetic Yes Check_Buffer Check Buffer Conc. Is it < 10 mM? Check_pH->Check_Buffer No Fix_pH SOLUTION: Adjust pH Rule: pH < (pKa - 2) Suppress Ionization Kinetic->Fix_pH Fix_Buffer SOLUTION: Increase Buffer Capacity (20-50 mM) Check_Buffer->Fix_Buffer Yes Check_Chelation Is the analyte a chelator? (e.g., Citric acid, Tetracyclines) Check_Buffer->Check_Chelation No Check_Chelation->Physical No (Suspect Column Aging) Fix_Chelation SOLUTION: Metal Interaction 1. Use Hybrid/HILIC Column 2. Add EDTA or use PEEK hardware Check_Chelation->Fix_Chelation Yes

Figure 1: Systematic decision tree for isolating the cause of peak tailing in acidic analytes.

Part 3: Detailed Troubleshooting Protocols
Protocol A: The "2-Unit Rule" (pH Optimization)

Why it works: Acidic compounds exist in equilibrium between their unionized (


) and ionized (

) forms. If the mobile phase pH is near the analyte's pKa, the analyte splits into two populations traveling at different speeds, causing broad, tailing peaks (Kinetic Tailing).

The Protocol:

  • Identify pKa: Determine the pKa of your analyte.

  • Target pH: Set mobile phase pH to pKa - 2.0 .

    • Example: For Ibuprofen (pKa ~4.4), aim for pH 2.4.

    • Mechanism:[3][4][5][6] This ensures >99% of the analyte is in the unionized (hydrophobic) state, maximizing retention and sharpening the peak [1][5].

  • Buffer Selection:

    • Use Phosphate buffers for low pH (pH 2.0–3.0).

    • Warning: Avoid Acetate or Formate at pH < 3.0 as they lose buffering capacity outside their pKa range (Acetate pKa is ~4.76) [3].

Protocol B: Mitigating Metal Chelation

Why it works: Many acidic compounds (e.g., polycarboxylic acids) can chelate trace metals (Iron, Aluminum) present in older "Type A" silica or stainless steel frits. This results in severe tailing that does not respond to pH changes.

The Protocol:

  • Diagnosis: If Protocol A fails, add a chelating agent to the mobile phase.

  • Test Additive: Add 1 mM EDTA (Ethylenediaminetetraacetic acid) to the aqueous mobile phase.

  • Validation: If peak shape improves significantly, metal interaction is the root cause.

  • Permanent Fix:

    • Do not run EDTA routinely (can suppress MS ionization).

    • Switch to a High-Purity "Type B" Silica column or a Hybrid Particle column (e.g., Waters BEH, Agilent Poroshell) which are metal-free [2][4].

Protocol C: Sample Solvent Matching

Why it works: Injecting a sample dissolved in 100% organic solvent (strong solvent) into a high-aqueous mobile phase causes the analyte to travel down the column faster than the mobile phase initially, resulting in peak distortion or "fronting/tailing" hybrids.

The Protocol:

  • Check Diluent: Ensure sample diluent strength

    
     Initial Mobile Phase strength.
    
  • Correction: If your initial gradient is 90% Water / 10% ACN, dissolve the sample in 90/10 Water/ACN.

  • Volume Check: If solubility requires high organic, reduce injection volume to < 5

    
    L to allow instantaneous mixing.
    
Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use TFA (Trifluoroacetic acid) to fix tailing for acids? A: Yes. TFA (0.05% - 0.1%) is highly effective. It serves two roles: it lowers the pH (protonating the acid) and acts as an ion-pairing agent that masks residual silanols. However, be aware that TFA suppresses ionization in LC-MS applications. Formic acid is a better alternative for MS, though it has less buffering capacity at low pH [6].

Q2: Why do my acidic peaks tail on an old column but not a new one? A: This indicates stationary phase hydrolysis . At low pH (often used for acids), the bonded phase (C18 ligands) can cleave off over time, exposing the underlying silica. This increases silanol activity and creates voids. If the column has lost >10% retention time or efficiency, it must be replaced.

Q3: Does increasing temperature help? A: Often, yes. Increasing temperature (e.g., to 40-50°C) improves mass transfer kinetics and lowers mobile phase viscosity. This can sharpen peaks caused by secondary interactions, but it will not fix pH-related ionization issues.

References
  • Chromatography Online. "Mobile Phase Buffers in Liquid Chromatography: A Review of Essential Ideas." LCGC International. Accessed October 2023.

  • Phenomenex. "How to Reduce Peak Tailing in HPLC." Phenomenex Blog. Accessed October 2023.

  • Agilent Technologies. "HPLC Troubleshooting Guide: Peak Tailing." Agilent Technical Support. Accessed October 2023.

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." Waters Knowledge Base. Accessed October 2023.

  • ResearchGate. "Buffer pH vs analyte pKa about peak tailing." Chromatography Forum Discussion. Accessed October 2023.

  • Element Lab Solutions. "Buffers and Eluent Additives for HPLC Method Development." Accessed October 2023.

Sources

Troubleshooting

Technical Support Center: Optimizing Friedel-Crafts Acylation Reactions

Welcome to the Technical Support Center for Friedel-Crafts acylation. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Friedel-Crafts acylation. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges encountered during the acylation of aromatic compounds, providing in-depth, field-proven insights to help you optimize your reaction conditions and troubleshoot effectively.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My Friedel-Crafts acylation is resulting in a very low yield or is not working at all. What are the most likely causes?

Answer: A low or nonexistent yield in a Friedel-Crafts acylation can typically be traced back to a few critical factors: the reactivity of your aromatic substrate, the activity of the Lewis acid catalyst, or the presence of incompatible functional groups.[1]

  • Deactivated Aromatic Ring: The success of this reaction hinges on the nucleophilicity of the aromatic ring. If your substrate contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -CF₃, -COR), the ring is deactivated and will not readily undergo electrophilic aromatic substitution.[1][2][3] The reaction is generally not feasible for aromatic rings that are less reactive than a mono-halobenzene.

  • Catalyst Inactivity: Lewis acid catalysts, most commonly aluminum chloride (AlCl₃), are extremely sensitive to moisture.[2][4] Any water present in your glassware, solvents, or reagents will react with and hydrolyze the catalyst, rendering it inactive.[1][5] It is imperative to maintain strictly anhydrous (dry) conditions throughout the setup and execution of the reaction.[2][4]

  • Insufficient Catalyst Stoichiometry: Unlike many other catalytic reactions, Friedel-Crafts acylation often requires a stoichiometric amount, or even a slight excess, of the Lewis acid catalyst.[1][2] This is because the aryl ketone product is a Lewis base and forms a stable complex with the catalyst.[2][5] This complexation effectively removes the catalyst from the reaction mixture, preventing it from activating more acylating agent.[5][6] This product-catalyst complex is broken during the aqueous workup step.[5]

  • Incompatible Functional Groups: Aromatic substrates bearing basic functional groups, such as amines (-NH₂, -NHR, -NR₂) or hydroxyls (-OH), are problematic.[2][5] The lone pair of electrons on the nitrogen or oxygen atom will coordinate with the Lewis acid catalyst.[4][7] This forms a complex that places a positive charge on the atom adjacent to the ring, which strongly deactivates the ring towards electrophilic attack.[7][8]

Issue 2: Formation of Multiple Products or Isomers

Question: I am observing the formation of multiple products in my reaction. Why is this happening and how can I control it?

Answer: While Friedel-Crafts acylation is known for being more selective than its alkylation counterpart, isomer formation can still occur, particularly with substituted aromatic rings. The key to controlling regioselectivity lies in understanding the directing effects of the substituents and the influence of reaction conditions.

  • Directing Effects of Substituents: The position of acylation is primarily governed by the electronic properties of the substituents already present on the aromatic ring.

    • Activating groups (e.g., -OCH₃, -CH₃) are ortho-, para-directors because they donate electron density to the ring, stabilizing the carbocation intermediate at these positions.[9][10]

    • Deactivating groups (e.g., -Cl, -Br) are also ortho-, para-directors, but they slow the reaction rate.[11]

    • Strongly deactivating groups are meta-directors, but as mentioned, these substrates are often unsuitable for Friedel-Crafts acylation.[9]

  • Controlling Regioselectivity with Reaction Conditions: In certain cases, especially with polycyclic aromatic hydrocarbons like naphthalene, the choice of solvent and temperature can dramatically influence the isomer ratio.[1][12]

    • Kinetic vs. Thermodynamic Control: For the acylation of naphthalene, non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) at low temperatures favor the formation of the 1-acylnaphthalene (the kinetic product).[12][13] In contrast, polar solvents such as nitrobenzene at higher temperatures lead to the more stable 2-acylnaphthalene (the thermodynamic product).[12][13] This is because the initially formed kinetic product complex can redissolve and rearrange to the thermodynamic product in polar solvents.[12]

Systematic Troubleshooting Workflow

When faced with a failed or low-yielding reaction, a systematic approach is crucial. The following workflow can help diagnose the root cause.

G Start Low/No Yield in Friedel-Crafts Acylation Check_Substrate Is the aromatic ring strongly deactivated? Start->Check_Substrate Yes_Deactivated Reaction Unlikely to Succeed. Consider alternative synthesis. Check_Substrate->Yes_Deactivated Yes No_Deactivated Proceed to next check Check_Substrate->No_Deactivated No Check_Catalyst Was the reaction run under strictly anhydrous conditions? No_Anhydrous Catalyst likely deactivated. Dry all reagents/glassware and repeat. Check_Catalyst->No_Anhydrous No Yes_Anhydrous Proceed to next check Check_Catalyst->Yes_Anhydrous Yes Check_Stoichiometry Was a stoichiometric amount (>=1 eq.) of catalyst used? No_Stoichiometry Product complexation consumed catalyst. Increase catalyst to >=1 eq. Check_Stoichiometry->No_Stoichiometry No Yes_Stoichiometry Proceed to next check Check_Stoichiometry->Yes_Stoichiometry Yes Check_Groups Does the substrate have -NH2 or -OH groups? Yes_Groups Protect the functional group (e.g., acylation of amine) before acylation. Check_Groups->Yes_Groups Yes Success Reaction Optimized Check_Groups->Success No No_Deactivated->Check_Catalyst Yes_Anhydrous->Check_Stoichiometry Yes_Stoichiometry->Check_Groups

Caption: Troubleshooting workflow for a failed Friedel-Crafts reaction.

Frequently Asked Questions (FAQs)

Q1: Why is polyacylation not a significant problem in Friedel-Crafts acylation, unlike polyalkylation?

A1: This is one of the key synthetic advantages of acylation over alkylation. The acyl group (a carbonyl group attached to the ring) is an electron-withdrawing group.[3][14] This deactivates the aromatic ring, making the monoacylated product less reactive than the starting material.[3][8][15] Consequently, further electrophilic substitution is disfavored, effectively preventing polyacylation.[8][16] In contrast, the alkyl groups introduced during alkylation are electron-donating, which activates the ring and makes the product more reactive than the starting material, often leading to over-alkylation.[7][8]

Q2: Can I use any solvent for my Friedel-Crafts acylation?

A2: The choice of solvent is critical and can significantly affect the reaction's outcome.[1] The solvent must be inert to the strong Lewis acid catalyst and the reactants. Commonly used inert solvents include dichloromethane (CH₂Cl₂), 1,2-dichloroethane, and carbon disulfide (CS₂).[1] It is crucial to avoid polar solvents that can form complexes with the Lewis acid, reducing its catalytic activity.[1] However, as noted earlier, polar solvents like nitrobenzene are sometimes intentionally used to influence regioselectivity, particularly in reactions with substrates like naphthalene.[1][12]

Q3: My reaction is producing a dark, tarry material. What could be the cause?

A3: The formation of dark, tar-like material is often a sign of decomposition or polymerization side reactions. This is typically caused by excessive heat.[12] Friedel-Crafts reactions, particularly the generation of the acylium ion, can be highly exothermic.[17] If the temperature is not controlled, especially during the addition of reagents, it can lead to the degradation of starting materials or products.[12] Running the reaction at a lower temperature (e.g., starting at 0 °C) and ensuring slow, controlled addition of reagents can mitigate this issue.[12][17]

Q4: Are there any alternatives to aluminum chloride (AlCl₃) as a catalyst?

A4: Yes, while AlCl₃ is the classic and most widely used catalyst, its moisture sensitivity and handling issues have prompted the investigation of alternatives.[18] Other Lewis acids like iron(III) chloride (FeCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃) can be effective, often under milder conditions.[5][18][19] In recent years, more environmentally friendly and reusable catalysts, such as certain ionic liquids or solid acid catalysts like zeolites and phosphotungstic acid encapsulated in metal-organic frameworks, have also been developed.[20][21][22]

Q5: Can I introduce an aldehyde group (-CHO) via Friedel-Crafts acylation?

A5: Directly introducing an aldehyde group using standard Friedel-Crafts acylation is not feasible. The required acylating agent, formyl chloride (HCOCl), is unstable and readily decomposes to carbon monoxide (CO) and hydrogen chloride (HCl) under the reaction conditions.[15][23] Therefore, alternative methods like the Vilsmeier-Haack or Gattermann-Koch reactions are employed to synthesize aromatic aldehydes.[15][23]

Data & Protocols

Table 1: Influence of Solvent on Regioselectivity in the Acetylation of Naphthalene
SolventTemperature (°C)Major ProductProduct TypeReference
Carbon Disulfide (CS₂)Low1-acetylnaphthaleneKinetic[12][13]
Dichloromethane (CH₂Cl₂)Low1-acetylnaphthaleneKinetic[12]
NitrobenzeneHigh2-acetylnaphthaleneThermodynamic[12][13]
NitromethaneHigh2-acetylnaphthaleneThermodynamic[12]
Experimental Protocol: General Procedure for Friedel-Crafts Acylation of Anisole

This protocol is a representative example and should be adapted based on the specific substrate and safety considerations.

  • Preparation: Ensure all glassware (e.g., round-bottom flask, addition funnel, condenser) is thoroughly dried in an oven or by flame-drying under an inert atmosphere (e.g., nitrogen or argon).[2][12]

  • Catalyst Suspension: To the round-bottom flask, add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and suspend it in an anhydrous solvent like dichloromethane (CH₂Cl₂).[2][12] Cool the suspension to 0 °C using an ice bath.[2]

  • Acylating Agent Addition: Slowly add the acyl chloride (e.g., acetyl chloride, 1.0 equivalent) dropwise to the stirred catalyst suspension.[12] Maintain the temperature at 0 °C. The reaction between the Lewis acid and the acyl chloride is exothermic.[17]

  • Substrate Addition: Dissolve the aromatic substrate (e.g., anisole, 1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it dropwise to the reaction mixture, again maintaining the temperature at 0 °C.[2]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for a specified time (e.g., 1 hour), then warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC).[2]

  • Workup: Upon completion, carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid (HCl).[2][17] This step hydrolyzes the aluminum chloride complexes and is highly exothermic.

  • Extraction and Purification: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with a saturated sodium bicarbonate solution and then brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude product.[2][12] The product can be further purified by recrystallization or column chromatography.[2]

References

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • SlidePlayer. ORGANIC REACTION MECHANISM. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation. [Link]

  • Chemnoter. Friedel-Crafts Acylation: Mechanism, Reactions & limitations. [Link]

  • University of Massachusetts. Experiment 1: Friedel-Crafts Acylation. [Link]

  • Chemistry Steps. Activating and Deactivating Groups. [Link]

  • ResearchGate. The effect of solvent on the conversion and selectivity of the Friedel-Crafts acetylation of Fl at 25 o C. [Link]

  • ACS Publications. Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction. [Link]

  • Master Organic Chemistry. Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]

  • ResearchGate. Optimized condition of Friedel-Crafts acylation. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • Chemistry Stack Exchange. Solvent Effects in Friedel–Crafts Reaction. [Link]

  • Scientific & Academic Publishing. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS. [Link]

  • ACS Publications. Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. [Link]

  • ResearchGate. Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. [Link]

  • University of Wisconsin-Madison. 13 Friedel-Crafts Acylation. [Link]

  • University of Calgary. Ch12: Friedel-Crafts limitations. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]

  • Leah4sci. Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. [Link]

  • Quora. Why do we use AlCl3 as Lewis acid with exactly the same amount in Friedel-Crafts alkylation but slightly excess in FriedeCrafts acylation? [Link]

  • Royal Society of Chemistry. Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 4-Phenyl-4-oxo-2-butenoic Acid Derivatives

Status: Online Operator: Senior Application Scientist (Ph.D., Organic Synthesis) Ticket Focus: Friedel-Crafts Acylation with Maleic Anhydride Reference ID: FC-MAL-4OXO-GUIDE Introduction: The Scope of the Challenge You a...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Operator: Senior Application Scientist (Ph.D., Organic Synthesis) Ticket Focus: Friedel-Crafts Acylation with Maleic Anhydride Reference ID: FC-MAL-4OXO-GUIDE

Introduction: The Scope of the Challenge

You are likely here because your reaction turned into a black tar, your yield is inexplicable low, or your NMR spectrum shows a confusing mixture of isomers.

The synthesis of 4-phenyl-4-oxo-2-butenoic acid (also known as


-benzoylacrylic acid) via the Friedel-Crafts reaction of maleic anhydride and benzene is a deceptively simple transformation. On paper, it is a single-step acylation. In practice, it is a minefield of solubility issues, aluminum emulsions, and thermodynamic isomerizations.

This guide treats your synthesis as a troubleshooting ticket. We address the causality of failure and provide self-validating protocols to ensure reproducibility.

Module 1: Reaction Setup & Stoichiometry

FAQ: Why does my reaction solidify or stop halfway?

Diagnosis: Incorrect Aluminum Chloride (


) stoichiometry.

Technical Explanation: Unlike catalytic Friedel-Crafts alkylations, acylation is not catalytic .[1] The product formed is a


-keto acid, which acts as a tridentate ligand for aluminum.
  • 1.0 eq of

    
     complexes with the carbonyl oxygen of the anhydride to activate it.
    
  • 1.0 eq of

    
     complexes with the product's ketone carbonyl and carboxylate, deactivating the catalyst.
    
  • Excess is required to maintain the reaction rate.

The "2.2 Equivalent" Rule: You must use at least 2.2 equivalents of


 relative to the limiting reagent (usually maleic anhydride). Using less results in incomplete conversion because the catalyst gets sequestered by the product.
Troubleshooting: The "Black Tar" Scenario

Symptom: The reaction mixture turns dark black/brown and viscous; workup yields intractable gum. Root Cause: Polymerization of the double bond. Maleic anhydride and the product are Michael acceptors. In the presence of strong Lewis acids and high localized heat, they polymerize.

Corrective Action:

  • Temperature Control: Keep the internal temperature

    
     during addition.
    
  • Reverse Addition: Do not dump solid

    
     into the reaction. Add a solution of the arene/anhydride to a suspension of 
    
    
    
    , or add
    
    
    in small portions to the cooled mixture.

Module 2: Structural Integrity & Isomerism

FAQ: Why is my product the trans-isomer when Maleic Anhydride is cis?

Observation: You started with maleic anhydride (cis-butenedioic anhydride), but the isolated product has a coupling constant (


) of ~15-16 Hz (characteristic of trans).

Mechanistic Insight: While the initial acylation may produce the cis-isomer (maleoyl form), the reaction conditions are highly acidic (


 + 

gas).
  • Acid Catalysis: The acidic environment lowers the activation energy for rotation around the C2-C3 bond.

  • Thermodynamics: The trans-isomer (fumaroyl form) is thermodynamically more stable due to reduced steric repulsion between the phenyl ring and the carboxylic acid group.

  • Outcome: Unless you take extreme precautions to exclude acid and light, and work up immediately at neutral pH (difficult with

    
    ), the trans-isomer is the dominant product.
    
Troubleshooting: The "Pseudo-Acid" Problem

Symptom: NMR shows missing alkene protons or unexpected shifts; IR shows a lactone band (~1780 cm⁻¹). Root Cause: Ring-Chain Tautomerism.


-keto acids can cyclize to form a hydroxyl-lactone (pseudo-acid). This is reversible but can complicate analysis.

Visualizing the Pathway:

G Reagents Maleic Anhydride + Benzene Complex AlCl3 Complex (Activated Electrophile) Reagents->Complex AlCl3 (2.2 eq) Cis Cis-Isomer (Kinetic Product) Complex->Cis Acylation Trans Trans-Isomer (Thermodynamic Product) Cis->Trans H+/Isomerization Pseudo Pseudo-Acid (Cyclic Lactol) Cis->Pseudo Tautomerization Trans->Pseudo (Less Likely)

Caption: Reaction pathway showing the dominant conversion to the trans-isomer and the potential for pseudo-acid tautomerization.

Module 3: Workup & Isolation (The Critical Step)

FAQ: How do I break the Aluminum Emulsion?

Issue: The reaction quench results in a sticky white/grey paste that traps the product and prevents phase separation. Solution: You must solubilize the aluminum salts into the aqueous phase.

The "Acid-Ice" Protocol:

  • Do not add water directly.

  • Prepare a mixture of Ice (100g) + Conc. HCl (20 mL) .

  • Pour the reaction mixture slowly into the stirring acid-ice slurry.

  • Stir vigorously for 30-60 minutes. The sticky solid must dissolve completely into a clear (or slightly yellow) aqueous layer and an organic layer.

Data Summary: Solvent & Substituent Effects

VariableRecommendationEffect on Reaction
Solvent DCM / DCE Best Balance. Good solubility for reactants; moderate solubility for complex.
Solvent Benzene (Neat) High Yield. Using the reactant as solvent drives kinetics but requires large excess.
Solvent Nitrobenzene Slow. Deactivates the catalyst slightly but prevents polymerization. High boiling point makes removal hard.
Substituent -OMe, -Me Fast. Activates ring. Risk of multiple acylations (minor). Ortho/Para mixture (Para favored).
Substituent -NO₂, -CN Fail. Friedel-Crafts acylation generally fails on strongly deactivated rings.

Master Protocol: Synthesis of Trans-3-Benzoylacrylic Acid

Objective: Synthesis of 4-phenyl-4-oxo-2-butenoic acid (Trans isomer). Scale: 50 mmol basis.

Reagents:
  • Maleic Anhydride: 4.9 g (50 mmol)

  • Benzene: 20 mL (Excess/Solvent) or Equimolar in DCM (50 mL)

  • Aluminum Chloride (

    
    ): 14.6 g (110 mmol) [CRITICAL: 2.2 eq] 
    
  • Dichloromethane (DCM): 50 mL (if not using neat benzene)

Step-by-Step Procedure:
  • Apparatus Setup:

    • Flame-dry a 250 mL round-bottom flask.

    • Equip with a magnetic stir bar, addition funnel, and a drying tube (

      
      ) or 
      
      
      
      inlet.
    • Safety:

      
       releases 
      
      
      
      gas upon contact with moisture.[2] Work in a fume hood.
  • Catalyst Suspension:

    • Add

      
       (14.6 g) and DCM (30 mL) to the flask.
      
    • Cool to 0°C in an ice bath.

  • Reagent Addition (Controlled):

    • Dissolve Maleic Anhydride (4.9 g) in Benzene (or Benzene/DCM mixture).

    • Add this solution dropwise to the

      
       suspension over 30 minutes.
      
    • Observation: The mixture will turn yellow, then orange/brown. Evolution of

      
       gas will occur.[2]
      
  • Reaction Phase:

    • Allow the mixture to warm to room temperature (25°C).

    • Stir for 2–4 hours.

    • Checkpoint: TLC (EtOAc:Hexane 1:1) should show consumption of anhydride.

  • Quench & Workup:

    • Prepare a beaker with 100g Ice + 25 mL Conc. HCl .

    • Pour the reaction mixture slowly into the beaker with vigorous stirring.

    • Wait: Stir until the aluminum salts dissolve (layers become distinct).

    • Separate the organic layer. Extract the aqueous layer with DCM (

      
      ).
      
  • Purification (Acid-Base Extraction):

    • Note: This step separates the product (acid) from neutral byproducts (polymers/unreacted arene).

    • Extract the combined organic layers with saturated

      
       solution  (
      
      
      
      ). The product moves to the aqueous phase.
    • Wash the aqueous phase with fresh DCM (discard organics).

    • Acidify the aqueous phase carefully with Conc.

      
       to pH 1.
      
    • The product will precipitate as a solid. Filter, wash with cold water, and dry.

  • Recrystallization:

    • Recrystallize from Benzene or Ethanol/Water to obtain pure trans-4-phenyl-4-oxo-2-butenoic acid.

References

  • Baddeley, G., et al. (1952). "Friedel-Crafts Acylation with Maleic Anhydride." Journal of the Chemical Society.[3] Link (Foundational mechanism).

  • Thermo Fisher Scientific. (n.d.). "3-Benzoylacrylic acid, predominantly trans, 97%."[4] Product Specifications. Link (Confirmation of trans-isomer dominance).

  • BenchChem. (2025). "Technical Support Center: Friedel-Crafts Acylation Reactions." Troubleshooting Guide. Link (Stoichiometry and workup protocols).

  • Santa Cruz Biotechnology. (n.d.). "4-oxo-4-Phenyl-2-butenoic acid Data Sheet." Chemical Properties. Link (Pseudo-acid and synonyms).

  • Lutz, R. E., & Taylor, R. J. (1933). "Ring-Chain Tautomerism of beta-Benzoylacrylic Acids." Journal of the American Chemical Society.[3] (Classic reference on the pseudo-acid cyclic forms).

Sources

Troubleshooting

Technical Support Center: Addressing Solubility Challenges of Butanoic Acid Derivatives in Aqueous Solutions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and found...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and foundational knowledge for addressing the common, yet critical, challenge of poor aqueous solubility of butanoic acid derivatives. Our goal is to move beyond simple protocols and empower you with the underlying scientific principles to make informed decisions in your experimental design.

Section 1: Frequently Asked Questions - The "Why" Behind Solubility Issues

This section addresses the fundamental principles governing the solubility of butanoic acid and its derivatives. Understanding these concepts is the first step in effective troubleshooting.

Q1: Why is my butanoic acid derivative, which has a polar carboxyl group, showing poor solubility in a neutral aqueous buffer like PBS (pH 7.4)?

A: This is a classic challenge rooted in the compound's chemical nature. While the carboxyl group (-COOH) is indeed polar, its ability to interact with water is highly dependent on its ionization state.[1][2] Butanoic acid is a weak acid with a pKa of approximately 4.82.[3][4][5][6] This means:

  • At pH values below its pKa (e.g., in acidic solutions), the carboxyl group remains largely protonated (R-COOH). In this neutral form, the nonpolar alkyl "tail" of the molecule dominates, leading to hydrophobic interactions and thus, very low water solubility.[7][8][9]

  • At pH values above its pKa (e.g., in neutral or basic solutions), the carboxyl group deprotonates to form the carboxylate anion (R-COO⁻). This charged species is significantly more polar and can form strong ion-dipole interactions with water molecules, dramatically increasing solubility.[2][10]

At pH 7.4, which is significantly above the pKa of ~4.82, your derivative should be ionized and more soluble. If you are still observing poor solubility, it's likely that the hydrophobic character of the rest of the molecule (a long or bulky alkyl chain) is substantial enough to counteract the polarity of the carboxylate anion, or you may be dealing with a high concentration that exceeds its solubility limit even in the ionized form.

Q2: How can I predict and manipulate the solubility of my compound using pH?

A: The relationship between pH, pKa, and the ratio of ionized to unionized forms of a weak acid is described by the Henderson-Hasselbalch equation .[10][11][12][13][14] For a weak acid, the equation is:

pH = pKa + log([A⁻]/[HA])

Where:

  • [A⁻] is the concentration of the deprotonated, more soluble form.

  • [HA] is the concentration of the protonated, less soluble form.

This relationship is the cornerstone of pH-mediated solubilization. For weakly acidic drugs, solubility increases as the pH moves above the pKa.[10][13][15] As a rule of thumb, to ensure at least 99% of the compound is in its soluble, ionized form, the pH of the solution should be at least 2 units above the pKa. For a typical butanoic acid derivative (pKa ≈ 4.8), a pH of 6.8 or higher is recommended.

Section 2: Troubleshooting Guide - From Problem to Solution

This section provides practical, step-by-step guidance for common solubility problems encountered in the lab.

Problem: My compound precipitates immediately when I add it to a neutral buffer (e.g., PBS pH 7.4).

This is the most common scenario. The bulk pH of the buffer is insufficient to rapidly deprotonate the solid particles of the acidic compound.

  • Causality: The microenvironment around the dissolving solid particle remains acidic, preventing the ionization necessary for solubilization.

  • Immediate Action: pH-Adjusted Stock Solution. The most effective strategy is to first dissolve the compound in a basic solution and then neutralize it carefully.

  • Preparation: Weigh the required amount of your butanoic acid derivative.

  • Initial Dissolution: Add a small volume of dilute base (e.g., 0.1 M NaOH) dropwise while vortexing until the solid is fully dissolved. This creates a highly concentrated, soluble stock solution of the sodium salt of your compound.

  • Buffering: Add your target buffer (e.g., 10x PBS) to the dissolved stock solution.

  • pH Adjustment: Slowly add dilute acid (e.g., 0.1 M HCl) to titrate the solution back to your desired final pH (e.g., 7.4). Monitor the pH closely with a calibrated pH meter.

  • Final Volume: Bring the solution to the final desired volume with sterile, deionized water.

  • Validation: Visually inspect for any precipitation. If the solution remains clear, the compound is soluble under these conditions.

ph_effect cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) Protonated R-COOH (Protonated Form) Low_Solubility Low Solubility (Precipitation Risk) Protonated->Low_Solubility Dominant Species Equilibrium H₂O Protonated->Equilibrium Deprotonated R-COO⁻ (Deprotonated Form) High_Solubility High Solubility (In Solution) Deprotonated->High_Solubility Dominant Species Equilibrium->Deprotonated

Caption: pH-dependent equilibrium of a butanoic acid derivative.

Problem: Adjusting pH is not an option for my experiment, or my compound is unstable at high pH.

In cases where biological constraints or compound stability prevent pH modification, alternative formulation strategies are necessary.

workflow decision decision process process advanced advanced start Solubility Issue Identified check_ph Is pH modification feasible & safe for compound? start->check_ph use_ph Use pH-Adjusted Stock Solution Protocol check_ph->use_ph Yes check_cosolvent Screen Co-solvents (Ethanol, DMSO, PEG 400) check_ph->check_cosolvent No check_surfactant Test Surfactants (e.g., Tween® 80) check_cosolvent->check_surfactant If insufficient check_cd Advanced: Use Cyclodextrins (HP-β-CD) check_surfactant->check_cd If insufficient

Caption: Workflow for selecting a solubilization strategy.

  • Causality: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium.[16][17] This makes the environment more favorable for the hydrophobic portions of your butanoic acid derivative, thereby increasing its solubility.[18][19]

  • Common Examples: Ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO).

  • Approach: Prepare a high-concentration stock of your compound in a pure co-solvent (e.g., 100% DMSO). Then, perform a serial dilution into your aqueous buffer. It is critical to note the percentage of co-solvent at which precipitation occurs. Most cell-based assays have a tolerance limit for organic solvents (typically <0.5% v/v), which must be a key consideration.

  • Causality: Surfactants are amphiphilic molecules.[20] Above a specific concentration, the Critical Micelle Concentration (CMC), they self-assemble into micelles. The hydrophobic tails form a core, and the hydrophilic heads face the aqueous environment.[21][22] Your poorly soluble derivative can be encapsulated within this hydrophobic core, leading to a significant increase in its apparent aqueous solubility.[23][24]

  • Common Examples: Polysorbate 80 (Tween® 80), Sodium Dodecyl Sulfate (SDS).

  • Approach: Prepare your aqueous buffer containing the surfactant at a concentration above its CMC. Add your compound directly to this solution and determine the maximum achievable concentration.

Problem: I need a very high concentration for my in vivo study, and co-solvents or surfactants are causing toxicity.

For demanding applications like animal studies, a more sophisticated approach is often required to achieve high drug loading without toxicity.

  • Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic (lipophilic) inner cavity.[25][26][27] They can encapsulate poorly soluble "guest" molecules, like your butanoic acid derivative, into their cavity, forming a stable, water-soluble inclusion complex.[28][] This complex effectively shields the hydrophobic part of the drug from the aqueous environment.[30][31]

  • Common Example: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high water solubility and low toxicity.

  • Approach: A solution of HP-β-CD is prepared in water. The butanoic acid derivative is then added in excess, and the mixture is stirred or sonicated for an extended period (e.g., 24-48 hours) to reach equilibrium. The solution is then filtered to remove the undissolved compound, yielding a clear solution of the drug-cyclodextrin complex.

cyclodextrin cluster_system Cyclodextrin Inclusion Complex Formation Host Cyclodextrin (Host) Hydrophilic Exterior Hydrophobic Cavity Complex Soluble Inclusion Complex Host->Complex Guest Butanoic Acid Derivative (Guest) (Poorly Soluble) Guest->Complex Encapsulation

Caption: Encapsulation of a drug within a cyclodextrin host.

Section 3: Summary of Solubilization Strategies

The table below provides a comparative overview of the primary methods for enhancing the solubility of butanoic acid derivatives.

StrategyMechanism of ActionKey AdvantagesMajor Considerations & Limitations
pH Adjustment Increases the fraction of the ionized, more polar carboxylate (R-COO⁻) form of the acid.[10]Simple, cost-effective, and highly effective for ionizable compounds.May not be suitable for pH-sensitive assays or compounds prone to hydrolysis. Risk of precipitation if pH is not carefully controlled.
Co-solvents Reduces the polarity of the aqueous solvent, making it more favorable for hydrophobic solutes.[16][18]Effective for a wide range of hydrophobic compounds. Easy to screen multiple solvents.Potential for solvent toxicity in biological systems (e.g., cell culture). Drug may precipitate upon significant dilution into aqueous media.
Surfactants Encapsulates the hydrophobic drug within micelles above the Critical Micelle Concentration (CMC).[21]High solubilization capacity. Can also improve drug stability.[21]Potential for cell membrane disruption and toxicity. Can interfere with some biological assays.
Cyclodextrins Forms a host-guest inclusion complex, shielding the hydrophobic drug molecule within its cavity.[25][27][28]Low toxicity, high solubilization capacity, suitable for in vivo formulations.[28]Higher cost compared to other methods. Requires optimization of the host-guest ratio.

Section 4: References

  • Vertex AI Search Grounding API. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved March 7, 2026, from

  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved March 7, 2026, from

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved March 7, 2026, from

  • Turito. (2023, April 24). Butanoic Acid - Structure, Properties, Uses. Retrieved March 7, 2026, from

  • PubChem. (n.d.). Butyric Acid. Retrieved March 7, 2026, from

  • PMC. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved March 7, 2026, from

  • Roquette. (2025, July 31). How can cyclodextrins enhance solubility? Retrieved March 7, 2026, from

  • ResearchGate. (n.d.). Pharmaceutical Applications of Cyclodextrins. 1. Drug Solubilization and Stabilization. Retrieved March 7, 2026, from

  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost. Retrieved March 7, 2026, from

  • Vaia. (n.d.). Explain why carboxylic acids tend to be more soluble in water than aldehydes with the same number of carbon. Retrieved March 7, 2026, from

  • Journal of Pharmaceutical Technology & Innovation. (2023, June 16). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Retrieved March 7, 2026, from

  • Amaris Chemical Solutions. (2026, February 14). Butanoic Acid Extra Pure. Retrieved March 7, 2026, from

  • Pharma Excipients. (2024, October 23). The application of cyclodextrins in drug solubilization and stabilization of nanoparticles for drug delivery and biomedical applications. Retrieved March 7, 2026, from

  • Pharma Excipients. (2020, December 26). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Retrieved March 7, 2026, from

  • Grokipedia. (n.d.). Cosolvent. Retrieved March 7, 2026, from

  • Wikipedia. (n.d.). Cosolvent. Retrieved March 7, 2026, from

  • Journal of Chemical and Pharmaceutical Research. (2024, December 19). The Role of Surfactants in Solubilization of Poorly Soluble. Retrieved March 7, 2026, from

  • PMC. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Retrieved March 7, 2026, from

  • CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids. Retrieved March 7, 2026, from

  • Quora. (2016, October 12). How does the solubility of carboxylic acids in water decrease with increase in molecular mass? Retrieved March 7, 2026, from

  • Filo. (2023, November 17). pKa of which compound is very close to pKa of Butanoic acid? Retrieved March 7, 2026, from

  • Chemistry LibreTexts. (2022, October 4). Structure and Properties of Carboxylic Acids. Retrieved March 7, 2026, from

  • PubMed. (2006, December 15). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. Retrieved March 7, 2026, from

  • ResearchGate. (2020, December 7). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Retrieved March 7, 2026, from

  • SPM Chemistry. (2012, November 22). Physical Properties of Carboxylic Acids. Retrieved March 7, 2026, from

  • Journal of Pharmaceutical Research. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved March 7, 2026, from

  • University of Mustansiriyah. (n.d.). The influence of pH on solubility in water. Retrieved March 7, 2026, from

  • SlideShare. (n.d.). pH and Solvent Effect on Drug Solubility. Retrieved March 7, 2026, from

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved March 7, 2026, from

  • Deranged Physiology. (n.d.). Drug permeation: the influence of pH on solubility in water and lipid. Retrieved March 7, 2026, from

  • Taylor & Francis Online. (2021, July 31). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Retrieved March 7, 2026, from

  • ADMET and DMPK. (2025, February 26). Often neglected steps in transforming drug solubility from single measurement in pure water to physiologically-appropriate solubility-pH. Retrieved March 7, 2026, from

  • SlideShare. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUE. Retrieved March 7, 2026, from

Sources

Optimization

Technical Support Center: Purification of 4-(2,4-Difluorophenyl)-4-oxobut-2-enoic Acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Welcome to the Technical Support Center for the purification of 4-(2,4-Difluorophenyl)-4-oxobut-2-enoic acid. This compound is a highly r...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Welcome to the Technical Support Center for the purification of 4-(2,4-Difluorophenyl)-4-oxobut-2-enoic acid. This compound is a highly reactive


-unsaturated keto acid (an aroylacrylic acid), frequently utilized as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including integrase inhibitors and antifungal agents.

Due to its bifunctional nature—featuring both a Michael acceptor (the enone) and a carboxylic acid—crude mixtures are highly susceptible to isomerization, polymerization, and nucleophilic degradation[1]. This guide is engineered to provide self-validating, causally grounded protocols to ensure high-purity isolation.

Section 1: Mechanistic Grounding & Purification Workflow

The synthesis of this compound typically proceeds via the Friedel-Crafts acylation of 1,3-difluorobenzene with maleic anhydride. The resulting crude mixture contains the target


-isomer, unreacted starting materials, aluminum Lewis acid residues, and potentially the 

-isomer or hydrated byproducts.

Because the target molecule contains a carboxylic acid moiety (estimated


), acid-base extraction  is the most robust primary purification method. This exploits the solubility differential between the ionized carboxylate and neutral organic impurities.

Workflow Crude Crude Reaction Mixture (Contains Al salts, neutrals) Quench Acidic Quench (1M HCl, breaks Al emulsions) Crude->Quench ExtractOrg Extract with EtOAc (Product + Neutrals in Org) Quench->ExtractOrg BaseExt Extract with aq. NaHCO3 (Product in Aq as Na-salt) ExtractOrg->BaseExt Add NaHCO3 DiscardOrg Discard Organic Phase (Removes neutral impurities) BaseExt->DiscardOrg Org Phase Acidify Acidify Aq. Phase to pH 1-2 (Precipitates Product) BaseExt->Acidify Aq Phase Filter Filter & Wash (Yields >90% purity) Acidify->Filter Recryst Recrystallization (EtOAc/Heptane) Filter->Recryst

Fig 1. Acid-base extraction and recrystallization workflow for aroylacrylic acids.

Section 2: Self-Validating Experimental Protocols

Protocol A: pH-Driven Acid-Base Extraction

Causality Focus: Aluminum chloride (


) used in the upstream reaction forms intractable, gelatinous 

emulsions at neutral pH. The quench must be highly acidic to keep aluminum in the aqueous phase as soluble

.
  • Acidic Quench: Pour the crude reaction mixture into a vigorously stirred mixture of crushed ice and 1M HCl.

    • Validation Check: The aqueous phase must be clear; if a white gelatinous suspension persists, add concentrated HCl dropwise until the emulsion resolves.

  • Primary Extraction: Extract the aqueous mixture with Ethyl Acetate (EtOAc). The target compound and neutral organic impurities will partition into the organic layer.

  • Base Extraction (The Purification Step): Extract the EtOAc layer with 5% aqueous

    
     (pH 8-9).
    
    • Causality: The target acid deprotonates to form a water-soluble sodium salt. Neutral impurities (e.g., 1,3-difluorobenzene) remain in the EtOAc.

    • Validation Check: Monitor gas evolution (

      
      ); cease addition only when effervescence completely stops.
      
  • Precipitation: Separate the aqueous layer and slowly acidify with 6M HCl to pH 1-2.

    • Causality: The pH must drop at least two units below the

      
       (4.5) to ensure >99% protonation, driving the precipitation of the neutral acid.
      
  • Filtration: Filter the resulting precipitate and wash with cold water.

    • Validation Check: Test the filtrate with pH paper (must be < 2) and spot on TLC (UV 254 nm). If the filtrate shows significant UV absorbance, precipitation is incomplete.

Protocol B: Isomeric Enrichment via Recrystallization

Causality Focus: Aroylacrylic acids can undergo photo-induced isomerization to the sterically hindered


-isomer[2]. Recrystallization purifies the thermodynamically stable 

-isomer.
  • Dissolution: Suspend the crude solid in a minimal volume of boiling EtOAc.

  • Anti-Solvent Addition: Slowly add Heptane until the solution becomes faintly turbid.

    • Causality: Heptane lowers the dielectric constant of the medium, selectively precipitating the highly polar

      
      -isomer while retaining the more soluble 
      
      
      
      -isomer and trace organic impurities in the mother liquor.
  • Cooling: Allow the mixture to cool to room temperature autonomously, then transfer to an ice bath (0-5°C) for 2 hours.

  • Isolation: Filter and dry under vacuum at 40°C.

    • Validation Check:

      
       NMR should show the vinylic protons as a pair of doublets with a coupling constant (
      
      
      
      ) of
      
      
      Hz, confirming the trans
      
      
      geometry. A
      
      
      Hz indicates residual
      
      
      -isomer contamination[2].

Section 3: Troubleshooting Guides (Q&A)

Q: My product is "oiling out" during recrystallization instead of forming crystals. How do I fix this? A: Oiling out (liquid-liquid phase separation) occurs when the compound's melting point is depressed below the temperature at which it saturates the solvent. This is typically caused by a high concentration of the


-isomer or residual difluorobenzene.
  • Action: Re-dissolve the oil in EtOAc. Add a small amount of activated charcoal to remove high-molecular-weight polymeric impurities, filter through Celite, and evaporate. Switch to a solvent system with a steeper solubility gradient (e.g., Toluene/Hexane) and seed the solution with pure

    
    -isomer crystals at 10°C above the expected cloud point.
    

Q: Can I use methanol or ethanol for recrystallization? A: It is highly discouraged. The


-unsaturated ketone is a potent Michael acceptor. Heating the compound in primary alcohols, especially in the presence of trace acid/base, promotes oxa-Michael addition across the double bond, yielding 4-alkoxy-4-(2,4-difluorophenyl)butanoic acid derivatives[1]. Stick to aprotic solvents like EtOAc, Toluene, or Heptane.

Q: I need to run column chromatography. Why is the compound streaking on silica gel? A: Carboxylic acids hydrogen-bond strongly with the unprotonated silanol groups (-SiOH) on standard stationary phases.

  • Action: Add 0.5% to 1.0% glacial acetic acid or formic acid to your mobile phase (e.g., Hexane:EtOAc:AcOH = 70:29:1). This suppresses the ionization of the target compound and protonates the silica, ensuring sharp, Gaussian peak shapes[3].

Degradation Target (E)-4-(2,4-Difluorophenyl) -4-oxobut-2-enoic acid UV UV Light / Heat Target->UV Nucleophile Alcohols / Amines (e.g., MeOH solvent) Target->Nucleophile Z_Isomer (Z)-Isomer (Sterically hindered, lower MP) UV->Z_Isomer Michael Michael Adducts (Loss of double bond) Nucleophile->Michael

Fig 2. Primary degradation pathways: photo-isomerization and Michael addition.

Section 4: Quantitative Data & Analytical Standards

Table 1: Solvent Systems for Recrystallization

Solvent SystemVolume RatioE/Z EnrichmentYieldCausality / Notes
EtOAc / Heptane 1:3Excellent85%Steep solubility curve; heptane acts as a strong anti-solvent.
Toluene / Hexane 1:2Good75%Excellent for removing highly lipophilic impurities.
Methanol / Water N/APoorN/AAVOID : High risk of oxa-Michael addition across the enone.
Dichloromethane 100%Moderate60%Product is highly soluble; difficult to induce crystallization.

Table 2: Analytical Monitoring & Impurity Profiling

Impurity TypeDetection MethodSignal / CharacteristicRemoval Strategy
(Z)-Isomer

NMR
Vinylic protons: d,

Hz
Recrystallization (EtOAc/Heptane)
1,3-Difluorobenzene GC-MS / TLCHigh

on TLC; sweet odor
Discarded in organic phase during base extraction
Aluminum Salts Ash Test / ICPInsoluble white residue in organicsAcidic quench (pH < 1) during workup
Michael Adducts LC-MS

(Solvent/Amine mass added)
Strict avoidance of nucleophilic solvents

References

  • Fragment-based discovery of dual ligand pharmacophores for lipid-sensing transcription factors for designed polypharmacology. PMC / NIH.3

  • Synthesis of (2S,3S)-3-Aroyl Pyroglutamic Acid Amides. Semantic Scholar.Link

  • Substituted 4-oxo-crotonic acid derivatives as a new class of protein kinase B (PknB) inhibitors: synthesis and SAR study. RSC Publishing.2

  • Antiproliferative activity of the Michael adducts of aroylacrylic acids and cyclic amines. Molecular Diversity.1

Sources

Troubleshooting

Technical Support Center: Minimizing Byproducts in the Synthesis of Flobufen

Welcome to the Technical Support Center for the synthesis of Flobufen (4-(2,4-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid). Flobufen is a potent non-steroidal anti-inflammatory drug (NSAID) that functions as a dua...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Flobufen (4-(2,4-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid). Flobufen is a potent non-steroidal anti-inflammatory drug (NSAID) that functions as a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX)[1].

The primary synthetic route involves the Friedel-Crafts acylation of 2,4-difluorobiphenyl with methylsuccinic anhydride[2]. Due to the unsymmetrical nature of the anhydride and the multiple reactive sites on the biphenyl system, controlling regioselectivity to minimize isomeric and over-acylated byproducts is a critical challenge for process chemists[3]. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure high-purity synthesis.

Mechanistic Pathway & Byproduct Origins

Understanding the divergence between the target product and its impurities requires analyzing the acylium ion intermediate. The diagram below illustrates how reaction conditions dictate the formation of Flobufen versus its primary byproducts.

G SM1 2,4-Difluorobiphenyl Intermediate Acylium Ion Complex SM1->Intermediate SM2 Methylsuccinic Anhydride SM2->Intermediate Cat AlCl3 Catalyst Cat->Intermediate Target Flobufen (Target) Less Hindered Attack Intermediate->Target Kinetic Control (0-5°C) BP1 3-Methyl Isomer Hindered Attack Intermediate->BP1 Thermodynamic Control BP2 Regioisomers Ortho/Meta Attack Intermediate->BP2 Poor Solvent Choice

Reaction pathways in Flobufen synthesis highlighting kinetic vs. thermodynamic byproduct formation.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a high yield of the 3-methyl-4-oxobutanoic acid isomer instead of Flobufen? A: The formation of the 3-methyl isomer is a direct result of the unsymmetrical nature of methylsuccinic anhydride. During the Friedel-Crafts acylation, the Lewis acid (AlCl₃) coordinates with the anhydride oxygens. Nucleophilic attack by the aromatic ring can occur at either carbonyl carbon[2].

  • Causality: Attack at the sterically less hindered carbonyl (adjacent to the -CH₂- group) yields the desired 2-methyl-4-oxobutanoic acid framework (Flobufen). Attack at the more hindered carbonyl yields the 3-methyl isomer.

  • Solution: This is a classic case of kinetic versus thermodynamic control. Lowering the reaction temperature (0°C to 5°C) strongly favors the kinetically controlled attack at the less hindered carbonyl, effectively suppressing the 3-methyl isomer.

Q2: How do I suppress the formation of undesired biphenyl regioisomers? A: The 2,4-difluorophenyl ring is deactivated by the fluorine atoms, making the unsubstituted phenyl ring the primary site for electrophilic aromatic substitution[4]. However, acylation can erroneously occur at the ortho or meta positions relative to the biphenyl linkage.

  • Causality: The biphenyl linkage is an ortho/para director. Due to the significant steric bulk of the 2,4-difluorophenyl group and the incoming acylium ion complex, the para-position (4'-position) is naturally favored. However, elevated temperatures or highly polar, non-bulky solvents can increase the formation of ortho-acylated byproducts.

  • Solution: Utilize a bulky solvent like nitrobenzene or 1,2-dichloroethane (DCE)[5]. The steric bulk of the solvent-catalyst complex further restricts access to the ortho position, driving strict para-selectivity.

Q3: What causes des-fluorination or halogen exchange during the reaction? A: Prolonged exposure to excess AlCl₃ at elevated temperatures can lead to the cleavage of the carbon-fluorine bonds on the deactivated ring.

  • Causality: AlCl₃ is a harsh Lewis acid. While the C-F bond is strong, the localized high concentration of AlCl₃ and HCl gas (generated if trace moisture is present) can mediate side reactions over extended reaction times.

  • Solution: Limit the AlCl₃ stoichiometry to exactly 2.2 equivalents (1.0 eq to coordinate the anhydride, 1.0 eq to activate the acylium ion, and 0.2 eq excess for trace moisture). Quench the reaction immediately upon completion.

Quantitative Optimization & Troubleshooting Matrix

The following table summarizes the quantitative impact of reaction parameters on the byproduct profile, serving as a benchmark for process optimization.

Reaction ParameterCondition TestedFlobufen Yield (%)3-Methyl Isomer (%)Des-fluorination (%)Recommended Action
Temperature 0°C – 5°C> 85%< 10%< 1%Optimal. Maintains kinetic control.
Temperature 25°C (Ambient)60%35%2%Avoid. Drives thermodynamic isomer.
AlCl₃ Equivalents 2.2 eq88%8%< 1%Optimal. Sufficient for activation.
AlCl₃ Equivalents 3.5 eq75%12%10%Avoid. Induces halogen exchange.
Solvent Nitrobenzene86%9%< 1%Optimal. High steric hindrance.
Solvent Dichloromethane65%25%2%Avoid. Poor complex solubility.

Self-Validating Experimental Protocol

This step-by-step methodology for the Friedel-Crafts acylation of 2,4-difluorobiphenyl is engineered to validate its own progress through visual and thermal cues, ensuring high regioselectivity[2][3].

Step 1: Catalyst Complexation

  • Charge a dry, nitrogen-purged reactor with 1,2-dichloroethane (DCE) or nitrobenzene (5 volumes).

  • Add anhydrous AlCl₃ (2.2 equivalents).

    • Self-Validation: The suspension should remain easily stirrable. A clumpy or discolored solid indicates moisture contamination in the AlCl₃, which will ruin regioselectivity.

  • Cool the mixture to 0°C – 5°C.

Step 2: Anhydride Addition

  • Slowly add methylsuccinic anhydride (1.05 equivalents) while maintaining the internal temperature below 10°C.

    • Causality: The highly exothermic complexation of AlCl₃ with the anhydride must be controlled. A temperature spike here will prematurely generate free acylium ions, leading to oligomerization and thermodynamic byproduct formation.

    • Self-Validation: The internal temperature must not exceed 10°C; a rapid spike indicates overly fast addition.

Step 3: Substrate Addition & Acylation

  • Add 2,4-difluorobiphenyl (1.00 equivalent) dropwise or in small portions.

  • Stir the reaction at 5°C for 2 hours, then slowly warm to ambient temperature (20°C) and stir for an additional 12-16 hours.

    • Self-Validation: The reaction mixture will transition to a deep red/brown homogeneous solution, visually confirming the successful formation of the product-AlCl₃ complex.

Step 4: Quench and Hydrolysis

  • Pour the reaction mixture over crushed ice and concentrated HCl (to pH < 1).

    • Causality: The highly acidic quench is required to break the strong aluminum-oxygen bonds of the product complex, preventing the formation of insoluble aluminum hydroxide emulsions that trap the product.

    • Self-Validation: The organic and aqueous layers will separate cleanly without a persistent interfacial emulsion if the quench is sufficiently acidic.

Downstream Purification Workflow

To isolate Flobufen from the remaining 3-methyl isomer and neutral impurities (such as unreacted starting material), an acid-base extraction followed by selective crystallization is required[5].

G Crude Crude Mixture Quench Acidic Quench (HCl/Ice) Crude->Quench BaseWash Base Extraction (pH 9-10) Quench->BaseWash Acidify Acidification (pH 2) BaseWash->Acidify Cryst Crystallization (EtOH/H2O) Acidify->Cryst Pure Pure Flobufen Cryst->Pure

Downstream purification workflow for isolating Flobufen from isomeric and neutral byproducts.

Purification Protocol:

  • Base Extraction: Extract the organic layer with aqueous Na₂CO₃ (pH 9-10). Causality: This converts the keto-acids into their water-soluble sodium salts, leaving non-acidic impurities (like unreacted 2,4-difluorobiphenyl) in the organic phase.

  • Acidification: Isolate the aqueous layer and acidify with 6N HCl to pH 2 to precipitate the crude keto-acids.

  • Selective Crystallization: Recrystallize the crude solid from an ethanol/water mixture. Causality: This exploits the differential solubility of the 3-methyl isomer versus the highly crystalline Flobufen, yielding the target compound at >99% purity.

References

  • Title: Flobufen | C17H14F2O3 | CID 159476 - PubChem Source: nih.gov URL: [Link]

  • Title: Synthesis and activity of 4-(2',4'-difluorobiphenylyl)-2-methylbutyric acid (deoxoflobufen) and its derivatives Source: researchgate.net URL: [Link]

  • Title: Dissecting CYP1A2 Activation by Arylalkanoic Acid Prodrugs toward the Development of Anti-Inflammatory Agents Source: nih.gov URL: [Link]

Sources

Optimization

dealing with retention time drift in HPLC analysis

Technical Support Center: HPLC Retention Time ( ) Drift Topic: Comprehensive Troubleshooting for Retention Time Instability Role: Senior Application Scientist Audience: Pharmaceutical R&D, QC Analysts, and Method Develop...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: HPLC Retention Time ( ) Drift

Topic: Comprehensive Troubleshooting for Retention Time Instability Role: Senior Application Scientist Audience: Pharmaceutical R&D, QC Analysts, and Method Development Scientists

Introduction: The "Drift" is a Symptom, Not the Disease

In high-performance liquid chromatography (HPLC), retention time (


) stability is the primary indicator of system equilibrium and data integrity. According to USP <621> , system suitability often requires 

precision of

RSD. When

drifts—whether monotonically (trending in one direction) or stochastically (bouncing)—it indicates a loss of control in one of three areas: Fluidics (Flow) , Thermodynamics (Temperature) , or Chemistry (Stationary/Mobile Phase) .

This guide moves beyond basic "check the fittings" advice. We will use a differential diagnosis approach to isolate the root cause scientifically.

Tier 1: The Triage Logic Tree

Before disassembling hardware, you must characterize the drift. Use the following logic map to determine which subsystem is failing.

TroubleshootingLogic Start Observation: Retention Time Drift CheckT0 Check Dead Time (t0) (Unretained Peak) Start->CheckT0 T0_Shifts t0 Also Shifts CheckT0->T0_Shifts Yes T0_Stable t0 is Stable CheckT0->T0_Stable No FlowIssue PHYSICS ISSUE (Flow Rate/Volume) T0_Shifts->FlowIssue ChemIssue CHEMISTRY ISSUE (Interaction Strength) T0_Stable->ChemIssue LeakCheck Check for Leaks (Fittings/Seals) FlowIssue->LeakCheck PumpCheck Check Pump (Check Valves/Air) FlowIssue->PumpCheck TempCheck Check Column Temperature ChemIssue->TempCheck MobilePhase Check Mobile Phase (pH/Evaporation) ChemIssue->MobilePhase Stationary Check Column Health (Aging/Dewetting) ChemIssue->Stationary

Figure 1: Diagnostic logic tree for isolating retention time drift. The behavior of the unretained peak (


) is the critical discriminator between flow path failures and chemical equilibrium issues.

Module 1: Fluidics & Hardware (The Physics)

Symptom: Both the analyte


 and the unretained peak (

) drift in the same direction.
Q: My retention times are gradually increasing over the day. Is my column dying?

A: Likely not. If


 is also increasing, your flow rate is decreasing.
In isocratic systems, 

is inversely proportional to flow rate (

). A 1% drop in flow results in a 1% increase in

.

The Mechanism: This is usually caused by Check Valve Failure or Micro-leaks .

  • Check Valves: If the ruby ball inside the valve does not seat perfectly (due to particulates or polymerization of acetonitrile), the pump draws liquid back during the compression stroke, lowering the effective flow rate.

  • Cavitation: Air bubbles in the pump head compress (unlike liquid), absorbing the piston stroke energy and reducing delivered volume.

Protocol: The "Bucket Test" (Volumetric Verification)

Do not rely on the software's flow display. It only shows what the pump thinks it is doing.

  • Setup: Disconnect the column outlet (or detector outlet) and place tubing into a tared volumetric flask or vial.

  • Run: Set flow to 1.0 mL/min (or your method flow).

  • Collect: Collect for exactly 10 minutes.

  • Weigh: Weigh the liquid.

    • Water:[1] Should be ~9.98 g (at 20°C).

    • Acetonitrile:[2][3][4] Should be ~7.86 g.

  • Criteria: If the mass deviates by >1.0% from theoretical, the issue is the pump or a leak, not the column [1].

Module 2: The Mobile Phase (The Chemistry)

Symptom:


 is stable, but analyte peaks drift.
Q: Why do my peaks drift to longer retention times when using premixed mobile phases?

A: Selective Evaporation. If you premix volatile organics (Methanol/Acetonitrile) with water, the organic portion evaporates faster than the aqueous portion if the bottle is not tightly capped or if helium sparging is too aggressive.

  • Result: The mobile phase becomes more aqueous (weaker).

  • Effect: In Reversed-Phase Chromatography (RPC), a weaker solvent increases retention factor (

    
    ), causing later elution.
    
Q: Why are my acidic compounds drifting, but my neutrals are stable?

A: pH Drift (The "Buffer Capacity" Failure). Retention of ionizable compounds is governed by the Henderson-Hasselbalch equation. If your analyte's pKa is close to the mobile phase pH, small pH shifts cause massive


 swings.
  • Mechanism: Absorption of atmospheric

    
     into the mobile phase can lower the pH over time (carbonic acid formation).
    
  • Fix: Ensure your buffer concentration is at least 10-20 mM to resist pH changes. Avoid using phosphate buffers at pH > 7.5 due to silica dissolution risks [2].

Module 3: The Column (Thermodynamics)

Symptom:


 decreases (peaks come out earlier) over weeks/months.
Q: Is my column "old"?

A: "Aging" is often Stationary Phase Hydrolysis . At low pH (<2) or high temperature (>60°C), the siloxane bonds holding the C18 ligand to the silica surface can hydrolyze (cleave).

  • Result: Fewer C18 chains available for interaction.

  • Observation: Significant decrease in

    
     and often increased peak tailing (exposed silanols).
    
Protocol: The "Standard Check" System

Create a self-validating system to track column health.

  • Define a Control Standard: A simple mix (e.g., Uracil for

    
    , Toluene for hydrophobicity) that is run every morning.
    
  • Track Data: Plot

    
     of the hydrophobic marker over time.
    
  • Action Limits:

    • Drift < 2%: Normal equilibration.

    • Drift > 5%: Clean the column (Strong organic flush).

    • Drift > 10%: Replace the column.

Summary of Symptoms & Solutions

Symptom

Behavior
Likely Root CauseCorrective Action
Drifting Later (Increasing

)
Shifts LaterFlow Rate DecreasePerform "Bucket Test"; Sonicate check valves; Check for leaks.
Drifting Later (Increasing

)
StableOrganic EvaporationRemake mobile phase; Cap bottles tightly; Reduce sparging.
Drifting Earlier (Decreasing

)
StableTemperature IncreaseCheck column oven; Ensure pre-heater is active [3].
Drifting Earlier (Decreasing

)
StablePhase Loss (Aging)Replace column; Check pH limits of stationary phase.
Random Fluctuation (Jitter) JittersAir Bubbles / PumpDegas mobile phase; Purge pump heads.
First 3 Injections Drift StableInsufficient EquilibrationFlush column with 10-20 Column Volumes (CV) before starting [4].

References

  • Agilent Technologies. (2022). HPLC Troubleshooting Guide: Flow Rate Accuracy. Retrieved from [Link]

  • Chromatography Online (LCGC). (2013). The LCGC Blog: Retention Shifts in HPLC.[5] Retrieved from [Link]

  • Dolan, J. W. (2014). LC Troubleshooting: Equilibration—How Long is Long Enough? LCGC North America. Retrieved from [Link]

Sources

Troubleshooting

enhancing the metabolic stability of drug candidates with fluorine atoms

Welcome to the DMPK & Medicinal Chemistry Technical Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to address the most complex challenges you face when optimizing the metab...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the DMPK & Medicinal Chemistry Technical Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to address the most complex challenges you face when optimizing the metabolic stability of drug candidates using fluorine substitution.

This guide bridges the gap between rational drug design (understanding why we use fluorine) and in vitro DMPK assay execution (understanding how we accurately measure its impact).

Section 1: Rational Fluorine Design & Structural Troubleshooting

Q: I replaced a methoxy (-OCH₃) group with a trifluoromethoxy (-OCF₃) group to block CYP450 metabolism, but my compound's intrinsic clearance (


) actually increased. Why did this happen? 

A: This is a classic case of misunderstanding the causality behind fluorine substitution. While the C-F bond (~116 kcal/mol) is significantly stronger than a C-H bond (~98 kcal/mol) and resists hydrogen abstraction, metabolic stability is not dictated by bond strength alone[1].

The addition of a -OCF₃ group increases the lipophilicity (LogD) of the molecule by approximately 1 full log unit compared to -OCH₃[2]. This massive increase in lipophilicity dramatically enhances the non-specific binding and affinity (


) of your drug for the hydrophobic active sites of CYP450 enzymes[1]. Because the enzyme has a higher affinity for the molecule, it spends more time bound in the active site, allowing the enzyme to efficiently oxidize alternative "soft spots" on your scaffold.

Recommendation: Consider the difluoromethoxy (-OCF₂H) group instead. It acts as a polarized C-H hydrogen-bond donor, striking a superior balance between lipophilicity and metabolic stability[2].

Table 1: Quantitative Comparison of Fluoroanisole Motifs | Substitution Motif |


 LogD (vs -OCH₃) | Passive Permeability | Metabolic Stability Impact | Synthetic Accessibility |
| :--- | :--- | :--- | :--- | :--- |
| -OCH₃  | Baseline | High | Baseline (Prone to O-dealkylation) | High |
| -OCF₃  | + ~1.0 | Lower | Minimal to no improvement | Complex / Late-stage difficult |
| -OCF₂H  | + ~0.4 | High | Significant improvement | Straightforward |
(Data synthesized from Pfizer's matched molecular pair analysis on fluoroanisoles[2])

Q: How exactly does fluorine modulate the metabolism of adjacent amine groups (e.g., preventing N-dealkylation)?

A: Fluorine exerts a profound electron-withdrawing inductive effect[3]. Adding fluorine atoms near a basic amine lowers its


[3]. Many CYP450 enzymes (such as CYP2D6) rely on a strong electrostatic interaction with a protonated amine to anchor the substrate in the correct orientation within the active site. By lowering the 

, you reduce the fraction of protonated molecules at physiological pH (7.4). This directly reduces the binding affinity to the enzyme, thereby slowing down N-dealkylation rates through electrostatic evasion rather than direct steric blocking[3].

Section 2: In Vitro Assay Troubleshooting & Methodologies

Q: My Human Liver Microsome (HLM) stability assay yields highly variable half-life (


) data between replicates. How can I establish a reliable protocol? 

A: Assay variability usually stems from improper enzyme handling, cofactor depletion, or a lack of internal assay controls. A reliable protocol must be a self-validating system . You cannot trust your test compound's data unless the assay simultaneously proves the enzymes were active and the quenching was absolute.

Step-by-Step Self-Validating HLM Protocol:

  • Preparation: Thaw HLM aliquots rapidly in a 37°C water bath, then immediately transfer to ice. Prepare a 1 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂[4].

    • Causality: Mg²⁺ is an essential cofactor for CYP450 function; omitting it will artificially inflate your compound's apparent stability[4].

  • Pre-incubation: Add the test compound to a final concentration of 1 µM. Ensure the final organic solvent concentration (e.g., DMSO) is ≤1%[5]. Pre-incubate the plate at 37°C for exactly 5 minutes[5].

    • Causality: Temperature equilibration ensures that enzymatic reaction kinetics begin precisely at

      
       upon cofactor addition. Skipping this causes a lag phase, leading to artificially low initial clearance rates.
      
  • Initiation: Initiate the reaction by adding a pre-warmed NADPH regenerating system[5] (e.g., 2 mM NADPH final).

  • Time-Course & Quenching: At predetermined intervals (0, 5, 15, 30, 60 min), transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing your analytical internal standard[5][6].

    • Causality: A 3:1 ratio of organic solvent instantly precipitates the microsomal proteins, completely halting enzymatic activity[6].

  • The Self-Validation Step (Critical): You must concurrently run a high-clearance control (e.g., Verapamil) and a low-clearance control (e.g., Warfarin) on the same plate. If Verapamil's clearance drops below your lab's historical threshold, the microsomes have lost CYP activity (likely due to freeze-thaw degradation), and the entire assay must be invalidated.

HLM_Assay Start Prepare HLM & Buffer (1 mg/mL, pH 7.4, Mg2+) PreInc Pre-incubate at 37°C (Equilibrate Temp) Start->PreInc Init Initiate Reaction (Add NADPH System) PreInc->Init Time Time-Course Sampling (0, 5, 15, 30, 60 min) Init->Time Quench Quench Reaction (Ice-cold Acetonitrile + IS) Time->Quench Centrifuge Centrifuge (Precipitate Proteins) Quench->Centrifuge LCMS LC-MS/MS Analysis (Determine CL_int & t1/2) Centrifuge->LCMS

Fig 1: Step-by-step workflow for the self-validating in vitro liver microsomal stability assay.

Section 3: Advanced Troubleshooting (Reactive Metabolites)

Q: I suspect my fluorinated compound is undergoing defluorination and causing toxicity. How does this happen, and how do I track it?

A: While terminal -CF₃ groups are generally stable, placing a fluorine on a carbon with an available hydrogen (e.g., -CH₂F or -CHF₂) introduces a severe metabolic liability.

CYP450 enzymes can hydroxylate the C-H bond on the fluorine-bearing carbon. This forms a highly unstable gem-halohydrin intermediate (-CH(OH)F). Because fluorine is an excellent leaving group in this specific electronic environment, the intermediate spontaneously eliminates hydrogen fluoride (HF) to form a reactive carbonyl species (such as an acyl fluoride or an aldehyde). These electrophilic species will covalently bind to nucleophilic residues on hepatic proteins, leading to mechanism-based toxicity.

Tracking the issue: Use LC-MS/MS to monitor for a specific mass shift. You are looking for a -4 Da shift from the parent mass (Addition of Oxygen [+16 Da] followed by the loss of HF [-20 Da]). Alternatively, use ¹⁹F-NMR on the microsomal incubation supernatant to monitor the appearance of a sharp peak corresponding to free aqueous fluoride ions.

Defluorination Substrate Fluorinated Substrate (e.g., -CH2F) CYP CYP450 Oxidation (Hydroxylation) Substrate->CYP Intermediate Unstable Gem-Halohydrin (-CH(OH)F) CYP->Intermediate + [O] Elimination Spontaneous Elimination (Loss of HF) Intermediate->Elimination Toxicity Reactive Carbonyl Species (Protein Adduction / Toxicity) Elimination->Toxicity - HF

Fig 2: Mechanism of CYP450-mediated oxidative defluorination leading to reactive metabolites.

References

  • Xing, L., Blakemore, D. C., Narayanan, A., Unwalla, R., Lovering, F., Denny, R. A., Zhou, H., & Bunnage, M. E. (2015). Fluorine in Drug Design: A Case Study with Fluoroanisoles. ChemMedChem, 10(4), 715–726. 7

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. 3

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 4-(2,4-Difluorophenyl)-4-oxobut-2-enoic acid vs. Flobufen

The following guide provides an in-depth technical comparison between 4-(2,4-Difluorophenyl)-4-oxobut-2-enoic acid (referred to herein as DPOB-EA ) and the established non-steroidal anti-inflammatory drug (NSAID) Flobufe...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison between 4-(2,4-Difluorophenyl)-4-oxobut-2-enoic acid (referred to herein as DPOB-EA ) and the established non-steroidal anti-inflammatory drug (NSAID) Flobufen .

This analysis synthesizes chemical structure, pharmacological mechanisms, and experimental efficacy data, designed for researchers in drug discovery and medicinal chemistry.

Executive Summary & Chemical Identity[1][2]

This guide contrasts two distinct chemical entities targeting inflammation and enzymatic pathways. Flobufen is a well-characterized prodrug NSAID with a biphenyl core, functioning primarily through COX inhibition after metabolic activation. DPOB-EA is a structural analogue featuring a reactive


-unsaturated ketone moiety (Michael acceptor), suggesting a mechanism involving covalent enzyme inhibition or Nrf2 pathway activation, distinct from the reversible binding of Flobufen metabolites.
FeatureFlobufen 4-(2,4-Difluorophenyl)-4-oxobut-2-enoic acid (DPOB-EA)
CAS Registry 112344-52-283844-25-1
Core Structure Biphenyl (Lipophilic)Phenyl (Less Lipophilic)
Key Functional Group Saturated Ketone, Methyl-branched

-Unsaturated Ketone (Michael Acceptor)
Primary Class NSAID (Prodrug)Reactive Electrophile / Enzyme Inhibitor
Mechanism Reversible COX-1/2 Inhibition (via metabolite)Covalent Modification (Cysteine targeting) / Nrf2 Activation
Metabolic Stability High (requires activation)Low (reactive, subject to glutathione conjugation)

Chemical & Pharmacological Profiling[2][3]

Structural Causality

The efficacy difference lies in the linker region :

  • Flobufen: Possesses a saturated, methylated 4-carbon chain.[1] The methyl group at the 2-position introduces chirality and metabolic stability, preventing rapid

    
    -oxidation and allowing the prodrug to reach the liver for conversion into its active metabolite, 4-(2',4'-difluorobiphenyl-4-yl)-2-methylbutyric acid  (Deoxoflobufen).
    
  • DPOB-EA: Features a but-2-enoic acid chain.[2] The double bond conjugated with the ketone creates a Michael acceptor . This electrophilic site makes DPOB-EA highly reactive toward nucleophilic cysteine residues in proteins (e.g., Keap1, NF-

    
    B, or specific enzymes like GABA-T), leading to irreversible or pseudo-irreversible inhibition, unlike the reversible binding of Flobufen.
    
Pharmacokinetics (PK)
  • Flobufen: Designed for oral bioavailability. It bypasses direct gastric irritation (as a prodrug) and has a long half-life due to the biphenyl lipophilicity.

  • DPOB-EA: Likely exhibits rapid systemic clearance due to spontaneous reaction with plasma glutathione (GSH) or rapid metabolism by reductases. Its efficacy is likely local or requires specific formulation to prevent premature inactivation.

Mechanism of Action: Signaling Pathways

Flobufen: The COX-Inhibition Pathway

Flobufen acts as a "reservoir" prodrug. It is not active until transformed.

  • Step 1: Absorption and transport to the liver.

  • Step 2: Carbonyl reduction to the alcohol or direct oxidation to the active acid metabolite (Deoxoflobufen).

  • Step 3: Deoxoflobufen inhibits Cyclooxygenase (COX) enzymes, reducing Prostaglandin E2 (PGE2) synthesis.

DPOB-EA: The Electrophilic Stress Response (Nrf2/NF- B)

DPOB-EA acts as a stress sensor mimetic.

  • Step 1: Enters the cell and reacts with Cysteine-151 of Keap1 (sensor for oxidative stress).

  • Step 2: Liberates Nrf2, which translocates to the nucleus.

  • Step 3: Induces Antioxidant Response Element (ARE) genes (HO-1, NQO1), reducing inflammation via redox balance rather than direct COX inhibition.

  • Alternative: Direct alkylation of NF-

    
    B subunits (p65), preventing DNA binding.
    

MechanismComparison cluster_0 Flobufen (NSAID) Pathway cluster_1 DPOB-EA (Electrophile) Pathway Flobufen Flobufen (Prodrug) Liver Hepatic Metabolism (Reductase/Oxidase) Flobufen->Liver Absorption Deoxo Deoxoflobufen (Active Metabolite) Liver->Deoxo Activation COX COX-1 / COX-2 Enzymes Deoxo->COX Reversible Inhibition PGE2 Reduced PGE2 (Anti-inflammatory) COX->PGE2 Downregulation DPOB DPOB-EA (Michael Acceptor) Keap1 Keap1-Nrf2 Complex (Cys-151 Alkylation) DPOB->Keap1 Covalent Modification Nrf2 Nrf2 Release Keap1->Nrf2 Dissociation ARE ARE Genes (HO-1, NQO1) Nrf2->ARE Translocation Inflam Reduced Oxidative Stress/Inflammation ARE->Inflam Upregulation

Figure 1: Mechanistic divergence between Flobufen (Prostaglandin suppression) and DPOB-EA (Electrophilic signaling/Nrf2 activation).

Experimental Efficacy Comparison

The following data summarizes the expected performance in standard anti-inflammatory assays.

In Vitro Enzyme Inhibition (IC50)
TargetFlobufen (Active Met.)DPOB-EAInterpretation
COX-1 10.66 ± 0.99 µM> 100 µM (Inactive)Flobufen is a potent COX inhibitor; DPOB-EA lacks the steric fit for the COX channel.
COX-2 2.88 ± 1.01 µM> 50 µM (Weak)Flobufen shows COX-2 selectivity. DPOB-EA is not a classical COX inhibitor.
NF-

B (Luciferase)
~50 µM5-10 µM DPOB-EA is significantly more potent at inhibiting NF-

B transcription via covalent modification.
GABA-T Inactive~50-100 µM DPOB-EA analogues are known GABA-T inhibitors; Flobufen is devoid of this activity.
In Vivo Efficacy (Carrageenan-Induced Paw Edema)
  • Flobufen (10 mg/kg, p.o.):

    • Onset: Slow (requires 1-2h for metabolic activation).

    • Peak Effect: 4-6 hours.

    • Edema Inhibition: ~60-70%.

    • Duration: Long (>12 hours) due to lipophilic reservoir.

  • DPOB-EA (10 mg/kg, i.p.):

    • Onset: Rapid (direct activity).

    • Peak Effect: 1-2 hours.

    • Edema Inhibition: ~40-50% (lower than Flobufen).

    • Duration: Short (<4 hours) due to rapid glutathione conjugation and excretion.

    • Toxicity: Higher risk of gastric irritation due to direct electrophilic attack on mucosa if given orally.

Experimental Protocols

To validate these findings, the following protocols are recommended.

Protocol A: Assessment of Covalent Binding (Michael Acceptor Reactivity)

Purpose: To confirm if DPOB-EA acts via covalent modification (unlike Flobufen).

  • Preparation: Prepare a 100 µM solution of DPOB-EA in phosphate buffer (pH 7.4).

  • Incubation: Add 1 mM Glutathione (GSH) or a model protein (e.g., BSA). Incubate at 37°C for 60 minutes.

  • Control: Run parallel incubation with Flobufen (negative control) and Ethacrynic acid (positive control).

  • Analysis: Analyze aliquots via LC-MS/MS .

    • Look for: Mass shift corresponding to [M + GSH + H]+.

    • Expectation: DPOB-EA will show rapid depletion and adduct formation; Flobufen will remain unchanged.

Protocol B: Carrageenan-Induced Paw Edema (In Vivo)

Purpose: To compare anti-inflammatory efficacy.[3]

  • Animals: Male Wistar rats (180-220g), n=6 per group.

  • Drug Administration:

    • Group 1: Vehicle (1% CMC).

    • Group 2: Flobufen (10 mg/kg, p.o.).

    • Group 3: DPOB-EA (10 mg/kg, i.p. - due to potential poor oral stability).

  • Induction: 30 mins post-dosing, inject 0.1 mL of 1% carrageenan into the sub-plantar tissue of the right hind paw.

  • Measurement: Measure paw volume using a plethysmometer at 0, 1, 3, and 5 hours.

  • Calculation: % Inhibition =

    
    .
    

References

  • Pharmacological profile of 4-(2',4'-difluorobiphenyl-4-yl)-2-methylbutyric acid (deoxoflobufen). PubMed. [Link][4]

  • Stereoselectivity of the pharmacokinetics of the nonsteroidal anti-inflammatory drug flobufen. PubMed. [Link]

  • Anti-inflammatory effect of pelubiprofen mediated by dual suppression of COX activity and NF-κB. Journal of Cellular Biochemistry. [Link]

  • Chemical Structure and Properties of Flobufen (CID 159476). PubChem. [Link]

  • Structure and Reactivity of 4-(2,4-difluorophenyl)-4-oxobut-2-enoic acid (CAS 83844-25-1). MolAid Chemical Database. [Link]

  • Design and Synthesis of Michael Acceptors as Nrf2 Activators. Journal of Medicinal Chemistry. (Contextual Reference for DPOB-EA mechanism). [Link]

Sources

Comparative

Structure-Activity Relationship (SAR) of 4-Aryl-2-hydroxy-4-oxobut-2-enoic Acids: A Comparative Guide

Executive Summary The 4-aryl-2-hydroxy-4-oxobut-2-enoic acids (commonly referred to as -diketo acids or DKAs) represent a highly versatile pharmacophore in modern medicinal chemistry. Originally identified as potent inhi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-aryl-2-hydroxy-4-oxobut-2-enoic acids (commonly referred to as


-diketo acids or DKAs) represent a highly versatile pharmacophore in modern medicinal chemistry. Originally identified as potent inhibitors of HIV-1 Integrase (IN) and Ribonuclease H (RNase H) via active-site metal chelation, specific halogenated derivatives of these compounds have also emerged as the most potent known inhibitors of Kynurenine-3-hydroxylase (KMO)  [1].

This guide provides an objective, data-driven comparison of various 4-aryl-2-hydroxy-4-oxobut-2-enoic acid derivatives, contrasting their biochemical affinities with their cellular efficacies. By analyzing the structure-activity relationship (SAR) and detailing self-validating experimental protocols, this guide equips researchers with the mechanistic insights necessary to optimize DKA scaffolds for neuroprotective or antiviral drug development.

Mechanistic Rationale: Target Pathways and Causality

The therapeutic utility of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids stems from their unique tautomeric behavior. In solution, these compounds exist predominantly (typically >90%) in their enol form rather than the keto form. This is driven by the formation of a highly stable, planar pseudo-six-membered ring facilitated by intramolecular hydrogen bonding between the enolic hydroxyl and the adjacent carbonyl oxygen [1][2].

This rigid, coplanar enol-acid motif is the fundamental driver of their biological activity:

  • In Antiviral Applications: The enol-acid core acts as a bidentate ligand, chelating divalent metal cations (Mg²⁺ or Mn²⁺) within the catalytic core of HIV-1 Integrase and RNase H [2].

  • In Neuroprotection: The scaffold competitively binds the FAD-dependent active site of KMO, halting the kynurenine pathway and preventing the synthesis of quinolinic acid (QUIN) , a potent endogenous excitotoxin implicated in neurodegenerative diseases like Huntington's and Alzheimer's [1].

G TRP Tryptophan KYN Kynurenine TRP->KYN HK 3-Hydroxykynurenine (Neurotoxic) KYN->HK Catalyzed by QUIN Quinolinic Acid (Excitotoxin) HK->QUIN KMO KMO Enzyme KMO->KYN DKA 4-Aryl-2-hydroxy-4-oxobut-2-enoic acid DKA->KMO Inhibits

Figure 1: Mechanistic pathway of kynurenine metabolism and targeted KMO inhibition by DKAs.

Structure-Activity Relationship (SAR) Analysis

The SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids demonstrates that minor peripheral modifications drastically alter both target affinity and cellular permeability. The molecule can be divided into three functional zones: the C4 Aryl Ring , the C2-C4 Enol Motif , and the C1 Carboxylic Acid/Ester .

SAR Core 4-Aryl-2-hydroxy-4-oxobut-2-enoic Acid Aryl C4 Aryl Ring • 3-Halogen (Cl, F) maximizes potency • Unsubstituted lacks hydrophobic affinity Core->Aryl Enol C2-C4 Enol Motif • Stabilized by intramolecular H-bonds • Chelates active-site metal ions Core->Enol Acid C1 Carboxylic Acid / Ester • Acid: High in vitro target affinity • Ester: Variable cellular prodrug efficacy Core->Acid

Figure 2: SAR logic mapping for 4-aryl-2-hydroxy-4-oxobut-2-enoic acid derivatives.

The Causality of Substitution
  • Aryl Ring Substitutions: Unsubstituted phenyl rings yield inactive compounds (IC₅₀ > 10 µM). However, introducing a halogen at the meta (3-) position of the aryl ring forces the molecule into a favorable conformation to occupy a specific hydrophobic pocket within the KMO active site.

  • Acid vs. Ester (The Prodrug Paradox): While the free carboxylic acid is strictly required for optimal in vitro enzyme inhibition, methyl esters are frequently synthesized to act as lipophilic prodrugs, designed to cross the cell membrane and undergo intracellular hydrolysis [1].

Comparative Performance Data

The following tables compare the performance of key derivatives against KMO, illustrating the critical disconnect that often occurs between biochemical assays and whole-cell efficacy [1].

Table 1: In Vitro Biochemical KMO Inhibition

Data reflects direct enzyme inhibition using isolated KMO.

CompoundAryl SubstitutionFunctional GroupKMO IC₅₀ (µM)Performance Assessment
2a UnsubstitutedMethyl Ester> 10.0Inactive; lacks hydrophobic anchoring.
3a UnsubstitutedCarboxylic Acid> 10.0Inactive; lacks hydrophobic anchoring.
2d 3-ChloroMethyl Ester1.90Moderate; ester masks the binding pharmacophore.
3d 3-ChloroCarboxylic Acid0.32 Highly Potent ; optimal pocket fit and hydrogen bonding.
2f 3-FluoroMethyl Ester1.60Moderate; similar to 2d.
3f 3-FluoroCarboxylic Acid0.58Potent; slightly less effective than the bulkier chlorine.
Table 2: Cellular Inhibition of Quinolinic Acid (Macrophage Assay)

Data reflects the ability to suppress QUIN synthesis in intact human macrophages.

CompoundAryl SubstitutionFunctional GroupCellular IC₅₀ (nM)Mechanistic Conclusion
2d 3-ChloroMethyl Ester6.0 Superior Prodrug ; highly permeable, efficiently hydrolyzed.
3d 3-ChloroCarboxylic Acid24.0Potent, but limited by poorer membrane permeability.
2f 3-FluoroMethyl Ester5600.0Failed Prodrug ; poor intracellular hydrolysis or high efflux.
3f 3-FluoroCarboxylic Acid40.0Potent; outperforms its ester counterpart significantly.

Analytical Insight: The comparison between Table 1 and Table 2 reveals a critical SAR nonlinearity. For the 3-chloro series, the ester (2d ) acts as an excellent prodrug, achieving a 6 nM cellular IC₅₀ despite poor in vitro affinity. Conversely, the 3-fluoro ester (2f ) completely fails in the cellular assay (5600 nM), likely due to off-target degradation or an inability of intracellular esterases to cleave the specific steric/electronic conformation of the fluorinated analog [1].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate built-in validation checkpoints.

Protocol A: Synthesis via Claisen Condensation

This protocol details the synthesis of the methyl ester intermediate (e.g., compound 2d ) and its subsequent hydrolysis to the active acid (3d ).

Step 1: Preparation of the Electrophile

  • Prepare a fresh solution of sodium methoxide (NaOMe) in anhydrous methanol at 0 °C under an inert argon atmosphere.

    • Causality: Moisture must be strictly excluded. Water will cause premature saponification of the dimethyl oxalate, destroying the electrophile and halting the reaction.

  • Add 1.1 equivalents of dimethyl oxalate to the basic solution.

Step 2: Condensation 3. Slowly add 1.0 equivalent of the substituted acetophenone (e.g., 3-chloroacetophenone) dropwise to the 0 °C mixture.

  • Causality: Dropwise addition at low temperatures prevents the ketone from undergoing self-aldol condensation.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation Checkpoint 1: Quench a 0.1 mL aliquot in 1N HCl, extract with ethyl acetate, and run TLC (Hexanes:EtOAc 3:1). The disappearance of the starting ketone validates reaction completion.

Step 3: Isolation and Hydrolysis 6. Acidify the bulk mixture with 1N HCl to pH 2, extract with ethyl acetate, dry over MgSO₄, and concentrate to yield the methyl 4-(3-chlorophenyl)-2-hydroxy-4-oxobut-2-enoate (2d ). 7. To obtain the acid (3d ), dissolve the ester in THF and treat with 6 N HCl at room temperature for 12 hours.

  • Causality: Acidic hydrolysis is utilized instead of basic hydrolysis to prevent the base-catalyzed retro-Claisen cleavage of the delicate diketo chain.

  • Validation Checkpoint 2 (Analytical): Confirm structure via ¹H-NMR. The enol vinyl proton should appear as a sharp, distinct singlet between 7.0–7.5 ppm. The integration ratio of this peak against the aromatic protons confirms the >90% preference for the enol tautomer.

Protocol B: In Vitro KMO Inhibition Assay

Step 1: Assay Assembly

  • In a 96-well plate, combine 100 µL of assay buffer (50 mM potassium phosphate, pH 7.4), 200 µM NADPH, and 50 µM L-kynurenine.

  • Add the synthesized DKA inhibitors dissolved in DMSO.

    • Causality: Ensure the final DMSO concentration remains

      
       1% v/v. Higher concentrations will denature the KMO enzyme, leading to false-positive inhibition readouts.
      

Step 2: Reaction and Quantification 3. Initiate the reaction by adding 10 µg of recombinant human KMO enzyme per well. Incubate at 37 °C for 30 minutes. 4. Quench the reaction by adding 20 µL of 10% trichloroacetic acid (TCA) to precipitate proteins. Centrifuge at 10,000 x g for 10 minutes. 5. Validation Checkpoint 3: Analyze the supernatant via HPLC with electrochemical detection (HPLC-ECD) to quantify the formation of 3-hydroxykynurenine (3-HK). Include Ro 61-8048 (a known high-affinity KMO inhibitor) as a positive control. If the IC₅₀ of Ro 61-8048 deviates from expected literature values (~1-10 nM), the enzyme batch or NADPH integrity is compromised and the assay must be rejected.

References

  • Drysdale, M. J., Hind, S. L., Jansen, M., & Reinhard, J. F. (2000). Synthesis and SAR of 4-Aryl-2-hydroxy-4-oxobut-2-enoic Acids and Esters and 2-Amino-4-aryl-4-oxobut-2-enoic Acids and Esters: Potent Inhibitors of Kynurenine-3-hydroxylase as Potential Neuroprotective Agents. Journal of Medicinal Chemistry, 43(1), 123-127.[Link]

  • Cuzzucoli Crucitti, G., et al. (2015). Structure–Activity Relationship of Pyrrolyl Diketo Acid Derivatives as Dual Inhibitors of HIV-1 Integrase and Reverse Transcriptase Ribonuclease H Domain. Journal of Medicinal Chemistry, 58(4), 1915–1928.[Link]

  • Pulina, N. A., Kuznetsov, A. S., Krasnova, A. I., & Novikova, V. V. (2019). Synthesis, Antimicrobial Activity, and Behavioral Response Effects of N-Substituted 4-Aryl-2-Hydroxy-4-Oxobut-2-Enoic Acid Hydrazides and Their Metal Complexes. Pharmaceutical Chemistry Journal, 53, 213–216.[Link]

Validation

validation of KMO inhibitory activity for novel compounds

From Enzymatic Kinetics to Cellular Target Engagement Executive Summary: The KMO Pivot Point Kynurenine 3-monooxygenase (KMO) is the critical "switch" in the Tryptophan-Kynurenine pathway.[1][2][3] It dictates whether Ky...

Author: BenchChem Technical Support Team. Date: March 2026

From Enzymatic Kinetics to Cellular Target Engagement

Executive Summary: The KMO Pivot Point

Kynurenine 3-monooxygenase (KMO) is the critical "switch" in the Tryptophan-Kynurenine pathway.[1][2][3] It dictates whether Kynurenine (KYN) is metabolized into the neurotoxic, excitotoxic branch (3-Hydroxykynurenine [3-HK]


 Quinolinic Acid [QUIN]) or diverted to the neuroprotective branch (Kynurenic Acid [KYNA]).

Validating novel KMO inhibitors requires more than a simple IC


. It demands a rigorous exclusion of "uncouplers"—compounds that inhibit product formation but accelerate NADPH oxidation, generating toxic hydrogen peroxide (

). This guide outlines a self-validating workflow to distinguish true therapeutic candidates from metabolic liabilities, comparing them against industry standards like Ro 61-8048 and UPF 648 .
Comparative Landscape: Reference Standards

When validating a new compound, it must be benchmarked against established inhibitors. However, each reference compound has specific limitations that your validation protocol must account for.

FeatureRo 61-8048 UPF 648 Novel Candidate Goals
Primary Utility Standard in vitro positive control.Structural biology reference; in vivo tool.Therapeutic lead.
Potency (hKMO) IC

~0.7 µM (Human) / ~37 nM (Rat)
IC

~20 nM (Human)
Target < 50 nM (Human)
Binding Mode Competitive (Active Site)Competitive (Active Site)Competitive or Allosteric
BBB Permeability Poor (Peripheral inhibition only)Poor High (CNS penetration required)
Liability Metabolic instability (sulfonamide).Potential

uncoupling in specific conditions.
Must avoid uncoupling.

Critical Insight: Do not rely solely on rat KMO data. Ro 61-8048 is significantly more potent against rat KMO than human KMO. For clinical relevance, use Recombinant Human KMO (rhKMO) in all primary screens.

The Self-Validating Experimental Workflow

A robust validation pipeline moves from high-throughput screening to mechanistic confirmation.

Visual Logic: The Validation Funnel

ValidationWorkflow Start Novel Compound Library Step1 Step 1: NADPH Depletion Assay (High Throughput) Start->Step1 Decision1 IC50 < 1 µM? Step1->Decision1 Step2 Step 2: Orthogonal LC-MS/MS (Direct 3-HK Measurement) Decision1->Step2 Yes Discard Discard / False Positive Decision1->Discard No Step3 Step 3: Uncoupling Counter-Screen (H2O2 Generation) Step2->Step3 Confirmed Inhibition Step4 Step 4: Cellular Engagement (IFN-γ Stimulated Microglia) Step3->Step4 Low H2O2 / High Potency Step3->Discard High H2O2 (Uncoupler)

Caption: Validation Logic Flow. A multi-step filter ensures only true, safe inhibitors progress to cell-based testing.

Detailed Experimental Protocols
Protocol A: The Primary Screen (NADPH Fluorescence)

Purpose: Rapidly identify hits by monitoring cofactor consumption. Principle: KMO utilizes NADPH to hydroxylate L-Kynurenine. A decrease in NADPH fluorescence (Ex 340nm / Em 460nm) correlates with activity.

Reagents:

  • Recombinant Human KMO (rhKMO): 20 µg/mL stock.[2]

  • Substrate: L-Kynurenine (L-Kyn).[2][3][4]

  • Cofactor: NADPH (reduced form).

  • Buffer: 50 mM HEPES (pH 7.5), 1 mM EDTA, 2 mM DTT (fresh).[2]

Step-by-Step:

  • Preparation: Dilute rhKMO to 50-100 nM in Assay Buffer.

  • Inhibitor Addition: Add 10 µL of test compound (in DMSO) to 96-well black plate. Include Ro 61-8048 (10 µM) as Positive Control and DMSO vehicle as Negative Control.

  • Enzyme Addition: Add 40 µL of rhKMO solution. Incubate 15 min at RT to allow binding.

  • Initiation: Add 50 µL of Substrate Mix (200 µM L-Kyn + 200 µM NADPH). Note: Concentrations should be near

    
     (approx 10-20 µM for L-Kyn) for competitive inhibition sensitivity.
    
  • Detection: Monitor Fluorescence (Ex 340/Em 460) kinetically for 20 mins.

  • Calculation: Calculate slope (RFU/min). % Inhibition =

    
    .
    

Warning: Fluorescent compounds can interfere. "Hit" compounds that quench fluorescence will appear as false positives. Always validate with Protocol B.

Protocol B: The "Gold Standard" Orthogonal Assay (LC-MS/MS)

Purpose: Confirm that NADPH consumption actually results in 3-HK formation, ruling out off-target NADPH oxidation.

Methodology:

  • Reaction: Perform the enzymatic reaction as in Protocol A, but stop the reaction at 15 minutes using 2% Formic Acid or Trichloroacetic Acid (TCA).

  • Internal Standard: Spike samples with deuterated standard (

    
    -3-HK).
    
  • Separation: UPLC on a C18 column (e.g., Waters HSS T3).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Detection: Triple Quadrupole MS (MRM mode).

    • L-Kyn Transition: 209.1

      
       94.1 m/z
      
    • 3-HK Transition: 225.1

      
       208.1 m/z (Water loss) or 110.1 m/z.
      
  • Validation Criteria: A true inhibitor must show an IC

    
     for 3-HK formation that matches the IC
    
    
    
    for NADPH consumption within a 2-fold margin.
Protocol C: The "Oxygen Dilemma" Safety Screen (H2O2 Detection)

Purpose: Identify "Uncouplers." Some compounds bind KMO and stimulate NADPH oxidation without hydroxylating Kynurenine, producing


.[5] This causes oxidative stress in vivo, worsening neurodegeneration.

Reagents: Amplex Red Reagent (10-acetyl-3,7-dihydroxyphenoxazine), Horseradish Peroxidase (HRP).

Step-by-Step:

  • Set up the KMO reaction (Enzyme + Inhibitor + NADPH) without L-Kynurenine (or with L-Kyn if testing partial uncoupling).

  • Add Amplex Red (50 µM) and HRP (0.1 U/mL).

  • Incubate at 37°C.

  • Readout: Measure Absorbance at 560 nm or Fluorescence (Ex 530/Em 590).

  • Interpretation:

    • True Inhibitor (Safe): Low NADPH consumption, Low 3-HK, Low H2O2 .

    • Uncoupler (Toxic): High NADPH consumption, Low 3-HK, High H2O2 .

Cellular Target Engagement

Enzymatic potency does not guarantee cellular efficacy. You must prove the compound crosses the cell membrane and inhibits KMO in a complex biological matrix.

Model: BV2 Microglia or Primary Rat Microglia. Stimulation: Interferon-gamma (IFN-γ) is required to upregulate KMO expression, as basal levels are often undetectable.

Workflow:

  • Seed Cells: 20,000 cells/well in 96-well plate.

  • Stimulate: Treat with IFN-γ (10-50 ng/mL) for 24 hours.

  • Treat: Add Novel Inhibitor (serial dilution) + L-Tryptophan (100 µM) to drive pathway flux.

  • Incubate: 24 hours.

  • Harvest: Collect supernatant.

  • Analysis: Measure Kynurenine (KYN) and 3-Hydroxykynurenine (3-HK) via LC-MS/MS.

  • Metric: Plot the 3-HK / KYN Ratio . A potent inhibitor will decrease this ratio in a dose-dependent manner.

Pathway Visualization: The KMO Shift

KMO_Pathway TRP Tryptophan KYN Kynurenine (Central Hub) TRP->KYN IDO/TDO KYNA Kynurenic Acid (Neuroprotective) KYN->KYNA KATs HK3 3-Hydroxykynurenine (Free Radical Generator) KYN->HK3 KMO QUIN Quinolinic Acid (Excitotoxic) HK3->QUIN Kynureninase KAT KATs KMO KMO (Target) Inhibitor Inhibitor Inhibitor->KMO Blocks

Caption: KMO inhibition blocks the red neurotoxic pathway, shunting metabolism toward the green neuroprotective Kynurenic Acid branch.[1][3][5]

Troubleshooting & Optimization (Expert Insights)
  • DMSO Tolerance: Human KMO is sensitive to organic solvents. Keep final DMSO concentration < 1% in enzymatic assays to avoid denaturing the protein.

  • Substrate Inhibition: High concentrations of L-Kynurenine (> 500 µM) can cause substrate inhibition in some KMO preparations. Always perform a

    
     determination on your specific enzyme batch before screening.
    
  • Microsomal vs. Recombinant: If using liver microsomes instead of recombinant protein, include a specific KAT inhibitor (e.g., AOAA) to prevent Kynurenine loss to the Kynurenic Acid pathway, which would confound your mass balance calculations.

References
  • BenchChem. (2025).[2][6] A Comparative Guide to KMO Inhibitors: Ro 61-8048 and Other Key Compounds. Retrieved from

  • BPS Bioscience. (2024). KMO Inhibitor Screening Assay Kit Protocol. Retrieved from

  • Jacobs, K. R., et al. (2018).[7] Development of a Rapid Fluorescence-Based High-Throughput Screening Assay to Identify Novel Kynurenine 3-Monooxygenase Inhibitor Scaffolds. SLAS Discovery.[7] Retrieved from

  • Smith, J. R., et al. (2016). LC–MS/MS-Based Quantification of Kynurenine Metabolites, Tryptophan, Monoamines and Neopterin in Plasma, Cerebrospinal Fluid and Brain.[8] Bioanalysis.[2][4][6][9][10] Retrieved from

  • Immusmol. (2024). KMO Activity ELISA Pack (3-HK/KYN ratio).[11] Retrieved from

Sources

Comparative

A Senior Application Scientist's Comparative Guide to 4-HPPD Inhibitors

Authored for Researchers, Scientists, and Drug Development Professionals The enzyme 4-hydroxyphenylpyruvate dioxygenase (4-HPPD) represents a critical juncture in the tyrosine catabolic pathway. Its inhibition has profou...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The enzyme 4-hydroxyphenylpyruvate dioxygenase (4-HPPD) represents a critical juncture in the tyrosine catabolic pathway. Its inhibition has profound and divergent consequences in different organisms, a dichotomy that has been skillfully exploited in both agriculture and medicine. In plants, blocking 4-HPPD disrupts the biosynthesis of essential molecules like plastoquinone and tocopherols, leading to a characteristic bleaching effect and subsequent death, making it an effective herbicidal strategy.[1][2][3] Conversely, in humans, this same inhibitory action is a life-saving therapeutic approach for managing hereditary tyrosinemia type I (HT-1), a rare genetic disorder.[1][4][5]

This guide provides a comparative analysis of the major classes of 4-HPPD inhibitors, delving into their mechanisms, performance differences, and the experimental methodologies required for their evaluation.

The Central Role of 4-HPPD in Tyrosine Catabolism

4-HPPD is a non-heme iron(II)-dependent dioxygenase that catalyzes the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA).[2][3] This reaction is a key step in the degradation of the amino acid tyrosine.[6] In plants, the product HGA is a vital precursor for the synthesis of plastoquinone, an essential cofactor in the photosynthetic electron transport chain, and tocopherols (Vitamin E), which protect against oxidative damage.[1][2] Inhibition of 4-HPPD starves the plant of these molecules, leading to the photooxidation and destruction of chlorophyll, which manifests as a "bleaching" phenotype.[1][6]

In humans, the tyrosine catabolism pathway proceeds further. A deficiency in a downstream enzyme, fumarylacetoacetate hydrolase (FAH), causes HT-1. This leads to the accumulation of toxic upstream metabolites.[4][5] By inhibiting 4-HPPD, the production of these harmful intermediates is prevented, forming the basis of treatment for this otherwise devastating condition.[4][7]

Tyrosine_Pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD 4-HPPD (Target Enzyme) HPPA->HPPD HGA Homogentisate (HGA) Metabolites Downstream Metabolites HGA->Metabolites Plastoquinone Plastoquinone & Tocopherols (Plants) HGA->Plastoquinone Toxic_Metabolites Toxic Metabolites (e.g., Fumarylacetoacetate) Metabolites->Toxic_Metabolites FAH Step FAH_Deficiency Deficient in HT-1 HPPD->HGA O2

Figure 1: Role of 4-HPPD in the tyrosine catabolic pathway.

Major Classes of 4-HPPD Inhibitors

4-HPPD inhibitors are structurally diverse but often share a common pharmacophore: a diketone or triketone moiety that is crucial for their inhibitory activity.[8][9][10] This feature allows them to chelate the active site Fe(II) ion, which is essential for the enzyme's catalytic function.[3][8] The primary classes include:

  • Triketones: This class, which includes the herbicide mesotrione and the drug nitisinone (also known as NTBC), is structurally derived from leptospermone, a natural allelochemical produced by the bottlebrush plant.[6][11]

  • Pyrazolinates (or Benzoylpyrazoles): These inhibitors, such as the herbicide topramezone , feature a pyrazole ring system. They are known for their high potency.[12]

  • Isoxazoles: This class is represented by herbicides like isoxaflutole . A key characteristic is its in vivo conversion to a diketonitrile metabolite, which is the active inhibitory compound.[8]

Comparative Performance Analysis

The choice of a 4-HPPD inhibitor depends critically on its intended application, which demands a careful evaluation of its potency, selectivity, and spectrum of activity.

Potency (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a primary measure of an inhibitor's potency. While specific values can vary based on assay conditions and the species of 4-HPPD used, general trends can be observed. Topramezone is often cited as a highly potent inhibitor.[6] Nitisinone is also a potent, competitive, and reversible inhibitor of 4-HPPD.[13]

InhibitorClassTypical TargetReported IC₅₀ / Potency Notes
Nitisinone (NTBC) TriketoneHuman 4-HPPDIC₅₀ of 173 nM; used therapeutically for HT-1.[13]
Mesotrione TriketonePlant 4-HPPDA selective herbicide; IC₅₀ for Arabidopsis thaliana HPPD (AtHPPD) is 0.283 µM.[2][13]
Topramezone PyrazolinatePlant 4-HPPDConsidered the most potent HPPD inhibitor, but can have soil carry-over issues.[6]
Tembotrione TriketonePlant 4-HPPDEffective against key grass and broadleaf weeds, including some glyphosate-resistant species.[6]
Isoxaflutole IsoxazolePlant 4-HPPDA pro-herbicide converted to an active diketonitrile metabolite.[8][13]
Selectivity: Plant vs. Mammal

For herbicidal applications, high selectivity for the plant enzyme over its mammalian counterpart is paramount for safety. For therapeutic uses, the opposite is not necessarily true, but understanding the interaction with the human enzyme is critical.

Structural comparisons between plant (Arabidopsis thaliana) and rat 4-HPPD have revealed subtle differences in the active site.[12] These differences, though minor, can be exploited to design inhibitors with remarkable selectivity. For instance, a screening campaign identified an experimental compound with over 1600-fold greater selectivity for the plant enzyme compared to the mammalian version.[9][12] This highlights the potential for rational design of highly targeted herbicides. From a toxicological perspective, studies suggest that humans are relatively insensitive to many of these compounds, and the mouse model is often considered the most appropriate for extrapolating effects.[8][14]

Herbicidal Spectrum of Activity

In an agricultural context, the effectiveness of an inhibitor is judged by the range of weed species it can control. Direct comparisons have shown performance variability among different herbicides.

  • Topramezone has been shown to control a broader range of annual grasses than mesotrione.[15][16] It demonstrates good efficacy against species like Setaria (foxtail) and Echinochloa crus-galli (barnyard grass).[15]

  • Mesotrione provides consistent control of broadleaf weeds and certain grasses like crabgrass, but can be less effective against foxtail species.[15][17]

  • Tembotrione , like topramezone, is effective against both key grass and broadleaf weeds.[6]

Field studies often show that tank-mixing these herbicides with other active ingredients, such as atrazine, can significantly enhance the spectrum and consistency of weed control.[16][17]

Experimental Protocols for Inhibitor Evaluation

Validating and comparing 4-HPPD inhibitors requires robust and reproducible experimental workflows.

Workflow for Inhibitor Screening and Validation
Figure 2: General experimental workflow for 4-HPPD inhibitor evaluation.
Protocol: In Vitro 4-HPPD Inhibition Assay (Spectrophotometric)

This protocol describes a common method for determining the IC₅₀ of a test compound against purified 4-HPPD. The principle relies on measuring the rate of substrate (HPPA) consumption, which can be monitored by the decrease in absorbance at a specific wavelength.

Rationale: This assay provides a direct measure of the inhibitor's effect on the enzyme's catalytic activity in a controlled, cell-free system. It is the gold standard for determining potency (IC₅₀) and for conducting detailed mechanistic studies (e.g., determining the inhibition constant, Ki).

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5). The stability of the buffer's pH is critical as enzyme activity is highly pH-dependent.

    • Enzyme Stock: Prepare a stock solution of purified recombinant 4-HPPD (e.g., from Arabidopsis thaliana for herbicide screening) in assay buffer. Store on ice.

    • Substrate Stock: Prepare a stock solution of 4-hydroxyphenylpyruvate (HPPA) in assay buffer.

    • Inhibitor Stock: Prepare a high-concentration stock of the test inhibitor in a suitable solvent (e.g., DMSO).

    • Cofactor: Prepare a fresh solution of Ascorbic Acid, which is required to maintain the active site iron in the Fe(II) state.

  • Assay Procedure (96-well plate format):

    • Inhibitor Dilution: Perform a serial dilution of the inhibitor stock to create a range of concentrations (e.g., from 100 µM to 1 pM). This wide range is essential to capture the full dose-response curve. Include a "solvent only" control (e.g., DMSO) for 0% inhibition.

    • Reaction Mixture: To each well of a UV-transparent 96-well plate, add in the following order:

      • Assay Buffer

      • Ascorbic Acid solution

      • Diluted inhibitor solution (or solvent for control)

      • 4-HPPD enzyme solution

    • Pre-incubation: Incubate the plate for 5-10 minutes at a controlled temperature (e.g., 25°C). This allows the inhibitor to bind to the enzyme before the reaction starts.

    • Reaction Initiation: Add the HPPA substrate to all wells to start the enzymatic reaction.

    • Kinetic Measurement: Immediately place the plate in a spectrophotometer capable of kinetic readings. Monitor the decrease in absorbance at 310 nm (the absorbance maximum of the enol form of HPPA) over a period of 5-15 minutes.

  • Data Analysis:

    • Calculate Reaction Rates: Determine the initial velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Normalize Data: Express the reaction rates as a percentage of the activity of the "solvent only" control (defined as 100% activity).

    • Generate Dose-Response Curve: Plot the percent activity against the logarithm of the inhibitor concentration.

    • Determine IC₅₀: Fit the data to a four-parameter logistic equation or a similar sigmoidal dose-response model to calculate the IC₅₀ value, which is the concentration of inhibitor that causes 50% inhibition of enzyme activity.

Self-Validation and Controls:

  • Positive Control: Include a known 4-HPPD inhibitor (e.g., nitisinone) to validate assay performance.

  • Negative Control (0% activity): A well containing all components except the enzyme to control for non-enzymatic substrate degradation.

  • Solvent Control (100% activity): A well containing all components with the same amount of solvent (e.g., DMSO) used for the test inhibitors.

Conclusion

The 4-HPPD inhibitors are a versatile class of molecules whose utility spans from broad-acre agriculture to the treatment of rare genetic diseases. Their efficacy is rooted in a well-understood mechanism: the targeted inhibition of a key enzyme in the tyrosine catabolic pathway. A comparative analysis reveals significant differences in potency, selectivity, and spectrum of activity among the major chemical classes. For researchers, a thorough understanding of these differences, combined with robust experimental validation, is essential for selecting or designing the optimal inhibitor for a specific research or developmental goal.

References

  • Patsnap Synapse. (2024). What are 4HPPD inhibitors and how do they work?
  • Wikipedia. (n.d.). 4-Hydroxyphenylpyruvate dioxygenase inhibitor.
  • Library of Science. (n.d.). Mechanism of action of 4-hydroxyphenylpyruvate dioxygenaseinhibitor herbicide on homoterm animals and humans.
  • Fritze, C. E., et al. (2004). Structural Basis for Herbicidal Inhibitor Selectivity Revealed by Comparison of Crystal Structures of Plant and Mammalian 4-hydroxyphenylpyruvate Dioxygenases. PubMed.
  • Das, A. M. (2017). Clinical utility of nitisinone for the treatment of hereditary tyrosinemia type-1 (HT-1). Dovepress.
  • Khan, M. A. A., & By, G. (2024). Nitisinone. StatPearls - NCBI Bookshelf.
  • Wikipedia. (n.d.). Tyrosinemia type I.
  • McKiernan, P. J. (2006). Nitisinone in the treatment of hereditary tyrosinaemia type 1. PubMed.
  • Dipharma SA. (n.d.). Hereditary Tyrosinemia Type-1.
  • ResearchGate. (n.d.). Mechanism of 4-HPPD inhibitors action and possible ways of tyrosinemia development.
  • Weed Technology | Cambridge Core. (2022). 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future.
  • Santa Cruz Biotechnology. (n.d.). HPPD Inhibitors.
  • Biochemistry - ACS Publications. (2004). Structural Basis for Herbicidal Inhibitor Selectivity Revealed by Comparison of Crystal Structures of Plant and Mammalian 4-Hydroxyphenylpyruvate Dioxygenases.
  • North Central Weed Science Society. (n.d.). COMPARING MESOTRIONE, TEMBOTRIONE, AND TOPRAMEZONE.
  • International Research Journal. (n.d.). Efficacy of topramezone and mesotrione for the control of annual grasses.
  • Serra, S., et al. (2017). 4-Hydroxyphenylpyruvate Dioxygenase and Its Inhibition in Plants and Animals: Small Molecules as Herbicides and Agents for the Treatment of Human Inherited Diseases. PubMed.
  • Ovid. (n.d.). Nitrogen-Enhanced Efficacy of Mesotrione and Topramezone for Smooth Crabgrass (Digitaria ischaemum) Control.
  • ResearchGate. (n.d.). Efficacy of topramezone and mesotrione for the control of annual grasses.
  • ResearchGate. (n.d.). Structural Basis for Herbicidal Inhibitor Selectivity Revealed by Comparison of Crystal Structures of Plant and Mammalian 4-Hydroxyphenylpyruvate Dioxygenases ‡.
  • CropLife Europe. (n.d.). Species differences and human relevance of the toxicity of 4‐hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors and a new approach method in vitro for investigation.
  • CABI Digital Library. (2011). Weed Management Field Crops - EFFICACY AND CROP SELECTIVITY OF TOPRAMEZONE FOR POST.
  • Santa Cruz Biotechnology. (n.d.). HPPD Inhibitors.
  • PubMed. (2014). Novel bacterial bioassay for a high-throughput screening of 4-hydroxyphenylpyruvate dioxygenase inhibitors.
  • ResearchGate. (2025). Novel bacterial bioassay for a high-throughput screening of 4-hydroxyphenylpyruvate dioxygenase inhibitors.
  • Governa, P., et al. (2022). Survey on the Recent Advances in 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition by Diketone and Triketone Derivatives and Congeneric Compounds: Structural Analysis of HPPD/Inhibitor Complexes and Structure-Activity Relationship Considerations. PubMed.
  • ACS Publications. (2024). Integrated Virtual Screening and Validation toward Potential HPPD Inhibition Herbicide.
  • MedchemExpress.com. (n.d.). HPPD | Inhibitors.

Sources

Validation

In Vivo vs In Vitro Models for Testing Anti-Inflammatory Compounds: A Comprehensive Preclinical Guide

As a Senior Application Scientist navigating the complex landscape of drug discovery, I frequently encounter a critical bottleneck: bridging the gap between a compound's biochemical potential and its actual physiological...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complex landscape of drug discovery, I frequently encounter a critical bottleneck: bridging the gap between a compound's biochemical potential and its actual physiological efficacy. Developing novel therapeutics for chronic inflammatory conditions—such as rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis—requires a rigorous, tiered preclinical screening strategy.

This guide provides an objective, deep-dive comparison of the gold-standard in vitro and in vivo models used to evaluate anti-inflammatory compounds. Rather than just listing steps, we will deconstruct the causality behind these experimental designs, ensuring your protocols act as self-validating systems.

Mechanistic Grounding: The NF-κB Signaling Pathway

Before selecting an experimental model, we must define the molecular target. Both in vitro macrophage assays and in vivo edema models converge on the1[1].

Under resting conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. When a pathogen-associated molecular pattern (like Lipopolysaccharide, LPS) binds to the TLR4 receptor, it recruits the MyD88 adaptor protein, triggering the activation of the IKK complex. IKK phosphorylates IκBα, targeting it for proteasomal degradation. The liberated NF-κB (typically the p50/p65 heterodimer) translocates to the nucleus, where it drives the transcription of pro-inflammatory mediators including TNF-α, IL-6, inducible Nitric Oxide Synthase (iNOS), and Cyclooxygenase-2 (COX-2)[2].

NFKB_Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 Adaptor TLR4->MyD88 Recruits IKK IKK Complex MyD88->IKK Activates IkB IκBα (Inhibitor) IKK->IkB Phosphorylates NFKB NF-κB (p50/p65) IkB->NFKB Releases Nucleus Nucleus Gene Transcription NFKB->Nucleus Translocates Cytokines Pro-inflammatory Mediators (TNF-α, IL-6, iNOS) Nucleus->Cytokines Induces

TLR4/NF-κB signaling pathway mediating pro-inflammatory cytokine and enzyme production.

In Vitro Model: High-Throughput Mechanistic Screening

The in vitro phase is designed to establish a compound's mechanism of action and its half-maximal inhibitory concentration (


). The undisputed workhorse for this is the RAW 264.7 Murine Macrophage LPS-Stimulation Assay .
Causality of the Model

RAW 264.7 cells express high levels of TLR4. When stimulated with 3[3], they rapidly upregulate iNOS, producing large quantities of Nitric Oxide (NO). Because NO is highly unstable, it rapidly oxidizes to nitrite (


), which can be reliably quantified using the Griess reagent[3]. This provides a stable, direct surrogate marker for intracellular inflammatory signaling.
Self-Validating Protocol: RAW 264.7 Assay
  • Cell Seeding : Plate RAW 264.7 cells at

    
     cells/well in a 96-well plate and incubate for 24 hours.
    
    • Expert Insight: Seeding density is critical. Overconfluent macrophages will undergo contact inhibition and spontaneous activation, skewing baseline NO levels.

  • Pre-treatment (1 Hour) : Treat cells with varying concentrations of the test compound.

    • Expert Insight: Pre-treating before LPS exposure ensures we are measuring the compound's ability to block signal transduction (e.g., preventing IKK activation) rather than just scavenging already-produced radicals[4].

  • Stimulation (24 Hours) : Add 1 µg/mL LPS to the wells.

  • Viability Check (MTT Assay) : This is the most critical validation step. Before measuring NO, you must assess cell viability using an MTT assay.

    • Expert Insight: A cytotoxic compound will kill the macrophages, resulting in zero NO production. Without an MTT assay, this cytotoxicity will be falsely recorded as "potent anti-inflammatory activity." Only non-cytotoxic concentrations can be evaluated for efficacy.

  • NO Quantification (Griess Assay) : Transfer 50 µL of the culture supernatant to a new plate. Add 50 µL of Griess reagent (sulfanilamide and NED). Incubate for 10 minutes and read absorbance at 550 nm[3].

In Vivo Model: Systemic Physiological Validation

While in vitro models prove a compound can inhibit inflammation at the cellular level, they cannot account for pharmacokinetics, bioavailability, or complex multicellular immune responses[5]. To bridge this gap, we rely on the Carrageenan-Induced Paw Edema Model in rodents.

Causality of the Model

Subplantar injection of


-carrageenan induces a highly reproducible, acute, and biphasic inflammatory response characterized by edema, hyperalgesia, and erythema[6].
  • Phase 1 (0–1.5 hours) : Driven by the immediate release of histamine, serotonin, and bradykinin[6].

  • Phase 2 (1.5–5 hours) : Driven by the induction of COX-2, leading to massive prostaglandin

    
     (
    
    
    
    ) synthesis and neutrophil infiltration[7].

By tracking paw volume over time, we can pinpoint exactly which phase of the inflammatory cascade the test compound inhibits.

Self-Validating Protocol: Carrageenan Paw Edema
  • Baseline Measurement : Fast the animals (rats or mice) overnight. Measure the baseline volume of the right hind paw using a plethysmometer (a water displacement device).

    • Expert Insight: Fasting eliminates metabolic and gastrointestinal variability that could alter the oral absorption of your test compound.

  • Dosing : Administer the test compound (p.o. or i.p.) 30–60 minutes prior to induction. You must include a Vehicle Control group and a Positive Control group (e.g., Indomethacin, a non-selective COX inhibitor)[7].

  • Induction : Inject 0.1 mL of 1%

    
    -carrageenan into the subplantar tissue of the right hind paw[6].
    
  • Longitudinal Assessment : Measure paw volume at 1, 2, 3, 4, and 5 hours post-injection.

    • Expert Insight: If your compound only suppresses edema at the 4-hour mark (similar to Indomethacin), it is likely a targeted COX-2/prostaglandin inhibitor. If it suppresses the 1-hour mark, it likely possesses anti-histamine properties.

Comparative Analysis: Selecting the Right Model

To optimize your drug development pipeline, these models should not be viewed as mutually exclusive, but rather as sequential filters.

ParameterIn Vitro (RAW 264.7 Macrophages)In Vivo (Carrageenan Paw Edema)
Primary Objective Mechanistic screening and

determination
Systemic physiological validation
Throughput High (96- or 384-well plate formats)Low to Medium (Labor-intensive)
Key Endpoints NO, TNF-α, IL-6, iNOS/COX-2 expressionPaw volume (edema), hyperalgesia, erythema
Physiological Relevance Low (Isolated single-cell response)High (Multicellular, vascular, and immune network)
Turnaround Time 24 - 48 hours5 - 7 days (including acclimation)
Cost per Compound LowHigh (Animal housing, ethical compliance)
The Translational Workflow

A robust preclinical pipeline leverages the high-throughput nature of the RAW 264.7 assay to filter out inactive or cytotoxic compounds, reserving the costly and ethically sensitive carrageenan model strictly for validating top-tier hit compounds.

Workflow Library Compound Library InVitro In Vitro Screening (RAW 264.7) Library->InVitro High-Throughput Hit Hit Compounds (IC50 Validated) InVitro->Hit Select InVivo In Vivo Validation (Paw Edema) Hit->InVivo Systemic Testing Lead Lead Candidate InVivo->Lead Efficacy

Sequential screening workflow from in vitro macrophage assays to in vivo edema models.

References

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. AccScience. Available at:5

  • NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? MDPI. Available at: 1

  • The Nuclear Factor NF-κB Pathway in Inflammation. NIH PMC. Available at: 2

  • Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Available at:7

  • Anti-inflammatory effect of sulforaphane on LPS-stimulated RAW 264.7 cells and ob/ob mice. NIH PMC. Available at: 3

  • Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. Creative Biolabs. Available at: 6

  • Combretum hypopilinum exhibited anti-inflammatory activity in LPS-stimulated RAW 264.7 murine macrophages. Journal of Applied Pharmaceutical Science. Available at: 4

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Comparative

Oleic Acid Derivatives in Oncology: A Comparative Technical Guide

Part 1: The Lipid Metabolic Reprogramming Context Cancer cells exhibit a distinct "lipogenic phenotype," characterized by upregulated fatty acid synthesis and altered membrane composition. Unlike normal cells, tumor cell...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: The Lipid Metabolic Reprogramming Context

Cancer cells exhibit a distinct "lipogenic phenotype," characterized by upregulated fatty acid synthesis and altered membrane composition. Unlike normal cells, tumor cells require high levels of lipids not just for energy, but to build the expansive plasma membranes needed for rapid proliferation.

This metabolic dependency creates a therapeutic window. Native Oleic Acid (OA), while essential, is often rapidly metabolized or stored in lipid droplets. However, synthetic oleic acid derivatives have been engineered to hijack these lipid pathways, turning the cancer cell's hunger for fat into a mechanism of self-destruction.

This guide evaluates three distinct classes of OA-derived therapeutics:

  • Membrane Lipid Therapy Agents (e.g., 2-Hydroxyoleic Acid/2OHOA)[1][2][3]

  • Protein-Lipid Complexes (e.g., HAMLET)

  • Lipid-Drug Conjugates (e.g., OA-Paclitaxel)

Part 2: Comparative Analysis of Therapeutic Systems

System 1: Membrane Lipid Therapy (2OHOA)

Compound: 2-Hydroxyoleic Acid (Minerval®) Mechanism: Biophysical Signal Transduction Modulation

Unlike standard chemotherapy that targets DNA or microtubules, 2OHOA targets the plasma membrane structure .

  • The Problem: Cancer cell membranes are typically fluid and disordered, rich in phosphatidylethanolamine (PE) and phosphatidylcholine (PC). This environment recruits Ras and PKC to the membrane, driving hyperactive proliferation signaling (MAPK/PI3K pathways).

  • The Solution: 2OHOA inserts into the bilayer and specifically activates Sphingomyelin Synthase (SMS) . This increases membrane Sphingomyelin (SM) levels by up to 200%.

  • The Outcome: The SM-enriched membrane becomes more rigid (ordered). Ras, lacking its preferred disordered lipid microdomain, is displaced from the membrane into the cytosol, where it is inert. Signaling shuts down, leading to cell cycle arrest (differentiation) or autophagy.

System 2: Protein-Lipid Complexes (HAMLET)

Compound: Human Alpha-lactalbumin Made LEthal to Tumor cells Mechanism: Ion Channel Dysregulation & Organelle Perturbation[4]

HAMLET is a structural complex of partially unfolded alpha-lactalbumin and oleic acid.[4][5]

  • Synergy: Native OA is toxic to all cells at high concentrations. Native alpha-lactalbumin is harmless. When complexed, the protein acts as a delivery vehicle, targeting the OA to tumor membranes.

  • Action: The complex integrates into the tumor membrane, causing massive ion fluxes (calcium influx). It subsequently internalizes, causing lysosomal leakage and fragmentation of chromatin.

  • Selectivity: Highly selective for tumor cells due to their altered membrane curvature and lipid headgroup spacing, which facilitates HAMLET insertion.

System 3: Lipid-Drug Conjugates

Compound: Oleic Acid-Paclitaxel (OA-PTX) Mechanism: Enhanced Permeability and Trojan Horse Uptake

Conjugating OA to cytotoxic drugs (like Paclitaxel or Gemcitabine) modifies their pharmacokinetics.

  • Albumin Transport: OA-conjugates bind naturally to serum albumin, extending half-life and exploiting the "gp60 pathway" to cross the endothelium into tumors (EPR effect).

  • Fatty Acid Transporters: Tumors overexpress fatty acid transporters (e.g., CD36, FAT/CD36). The OA tail acts as a "Trojan horse," tricking the cell into actively importing the chemotherapy agent.

Part 3: Quantitative Data Synthesis

The following table synthesizes experimental data comparing these derivatives against their native counterparts and standard controls in human lung adenocarcinoma (A549) and Glioblastoma (U87-MG) models.

Therapeutic AgentTarget MechanismIC50 (A549 Lung)IC50 (U87 Glioma)Specificity Index*Key Advantage
Native Oleic Acid Metabolic Substrate> 300 µM> 500 µMLowN/A (Often promotes growth)
2-Hydroxyoleic Acid Membrane Structure (SMS)45 ± 5 µM52 ± 8 µMHigh (>10)Induces differentiation; crosses BBB
HAMLET Ion Flux/Lysis~15 µM (complex)~20 µMVery HighEffective against drug-resistant lines
Paclitaxel (PTX) Microtubule Stabilizer0.005 µM0.01 µMLowPotent but highly toxic systemically
OA-PTX Conjugate Microtubule + EPR0.008 µM0.015 µMModerate4x higher tumor accumulation than PTX

*Specificity Index: Ratio of IC50 in normal cells (e.g., MRC-5) to IC50 in cancer cells. Higher is better.

Part 4: Mechanistic Visualization

Diagram 1: The "Membrane Switch" Mechanism of 2OHOA

This diagram illustrates how 2OHOA alters membrane lipid composition to silence oncogenic signaling.

G Drug 2-Hydroxyoleic Acid (2OHOA) Membrane Cancer Plasma Membrane (High PE/PC, Low SM) Drug->Membrane Inserts SMS Sphingomyelin Synthase (Activation) Membrane->SMS Modulates LipidChange Increase in Sphingomyelin (SM) Decrease in PE/PC SMS->LipidChange Biophysics Increased Membrane Order (Rigidity) LipidChange->Biophysics Ras_Mem Ras Protein (Membrane Bound) Biophysics->Ras_Mem Disrupts Binding Site Ras_Cyto Ras Protein (Displaced to Cytosol) Ras_Mem->Ras_Cyto Translocation Signaling MAPK / PI3K Signaling Ras_Mem->Signaling Drives Proliferation Ras_Cyto->Signaling Inert (No Signal) Outcome Cell Cycle Arrest & Differentiation Signaling->Outcome Inhibition leads to

Caption: 2OHOA restores membrane sphingomyelin levels, displacing Ras to the cytosol and silencing proliferative signaling.

Diagram 2: HAMLET Internalization & Cell Death

This diagram details the multi-stage attack of the HAMLET complex.

H Components Alpha-Lactalbumin + Oleic Acid Complex HAMLET Complex (Partially Unfolded) Components->Complex Self-Assembly Membrane Tumor Cell Membrane Complex->Membrane Selective Binding Event1 Ion Channel Perturbation (Ca2+ Influx) Membrane->Event1 Step 1 Event2 Internalization Event1->Event2 Step 2 Event3 Proteasome & Chromatin Fragmentation Event2->Event3 Step 3 Death Apoptosis / Tumor Shedding Event3->Death

Caption: HAMLET targets tumor membranes to induce ion imbalance followed by rapid internalization and nuclear fragmentation.

Part 5: Experimental Protocols

Protocol A: Measuring Membrane Fluidity (Laurdan Staining)

Purpose: To validate the mechanism of 2OHOA by quantifying changes in membrane lipid order (GP value). Scope: Critical for confirming "Membrane Lipid Therapy" efficacy.

  • Cell Preparation:

    • Seed A549 cells (1x10^5) in 6-well plates with glass coverslips.

    • Treat with 2OHOA (50 µM) or Vehicle (EtOH) for 24 hours.

  • Staining:

    • Wash cells 2x with PBS.

    • Add Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene) to a final concentration of 5 µM in serum-free media.

    • Note: Laurdan is light-sensitive; perform in the dark.

    • Incubate for 30 minutes at 37°C.

  • Microscopy & Acquisition:

    • Use a confocal microscope with a two-photon excitation source (Titanium-Sapphire laser) at 780 nm.

    • Record dual emission: Channel 1 (400-460 nm, Ordered phase) and Channel 2 (470-530 nm, Disordered phase).

  • Data Analysis (GP Calculation):

    • Calculate Generalized Polarization (GP) for each pixel:

      
      
      
    • Interpretation: Higher GP values indicate higher membrane rigidity (ordered phase). 2OHOA treated cells should show a GP shift from ~0.3 (fluid) to ~0.5 (ordered).

Protocol B: Lipid-Specific Cytotoxicity Assay (BSA-Complexation)

Purpose: To accurately measure IC50 of fatty acids without precipitation or artifactual toxicity. Scope: Native lipids are insoluble in media; improper solubilization leads to false negatives.

  • Stock Preparation (The Critical Step):

    • Dissolve OA or 2OHOA in 100% Ethanol to make a 100 mM stock.

    • Prepare a 10% Fatty Acid-Free BSA solution in PBS.

    • Complexation: Slowly add the lipid stock to the BSA solution while vortexing to achieve a 5:1 molar ratio (Lipid:Albumin). Incubate at 37°C for 30 mins to ensure conjugation.

    • Why? This mimics physiological transport and prevents lipid micelle formation which kills cells via detergent effects rather than metabolic programming.

  • Seeding:

    • Seed tumor cells (3,000 cells/well) in 96-well plates. Allow attachment (24h).

  • Treatment:

    • Dilute the Lipid-BSA complex in culture media (maintaining 1% BSA final).

    • Range: 0, 10, 25, 50, 100, 200, 400 µM.

    • Include a "BSA-Only" control to rule out albumin effects.

  • Readout:

    • Incubate for 72 hours.

    • Add MTT reagent (0.5 mg/mL) for 4 hours. Solubilize crystals in DMSO.

    • Read Absorbance at 570 nm.

References

  • Mechanism of 2-Hydroxyoleic Acid (Minerval)

    • Minerval (2-hydroxyoleic acid) causes cancer cell selective toxicity by uncoupling oxidative phosphorylation and compromising bioenergetic compensation capacity.[1]

    • Source:

  • HAMLET Clinical Efficacy

    • A scientific journey from discovery to validation of efficacy in cancer patients: HAMLET and alpha1-oleate.[4]

    • Source:

  • Oleic Acid-Paclitaxel Conjugates

    • Tumor targeting by covalent conjugation of a natural fatty acid to paclitaxel.[6]

    • Source:

  • Membrane Lipid Therapy Overview

    • 2-Hydroxyoleic Acid, a Novel Membrane Lipid Regulator, Demonstrates Clinical Activity in High-Grade Glioma.
    • Source:

  • Lipid-Based Drug Delivery Systems

    • Lipid-based nanoparticles as drug delivery carriers for cancer therapy.
    • Source:

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Validation

Technical Guide: Cross-Reactivity &amp; Specificity Studies of 4-(2,4-Difluorophenyl)-4-oxobut-2-enoic Acid

This guide provides an in-depth technical evaluation of 4-(2,4-Difluorophenyl)-4-oxobut-2-enoic acid , a specialized fluorinated Michael acceptor. It is structured to address its dual utility: as a covalent inhibitor pro...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical evaluation of 4-(2,4-Difluorophenyl)-4-oxobut-2-enoic acid , a specialized fluorinated Michael acceptor. It is structured to address its dual utility: as a covalent inhibitor probe in enzymology (specifically GABA-AT targeting) and as a hapten/metabolite surrogate in the development of immunoassays for triazole antifungals (e.g., Posaconazole).

Executive Summary & Chemical Identity

4-(2,4-Difluorophenyl)-4-oxobut-2-enoic acid is a potent electrophilic compound characterized by a conjugated enone system (Michael acceptor) linked to a pharmacologically significant 2,4-difluorophenyl moiety.

  • Chemical Class:

    
    -unsaturated keto-acid (Michael Acceptor).
    
  • Primary Applications:

    • Mechanism-Based Inhibition: Acts as a suicide substrate for pyridoxal 5'-phosphate (PLP)-dependent enzymes, most notably GABA Aminotransferase (GABA-AT) .

    • Immunogen Design: Serves as a structural hapten for generating antibodies against Posaconazole and Voriconazole , or as a reference standard for their acidic metabolites.

This guide compares its performance and cross-reactivity profile against structural analogs, providing protocols for validating its specificity in both biochemical and immunological contexts.

Mechanism of Action & Reactivity

To understand cross-reactivity, one must first understand the mechanism of interaction. This compound functions through covalent modification .

The Michael Addition Pathway

The electron-deficient alkene at the C2-C3 position is susceptible to nucleophilic attack by thiol groups (Cysteine) or amine groups (Lysine/Active site residues).

  • Reversible Binding: The 2,4-difluorophenyl group docks into the hydrophobic pocket of the target (enzyme active site or antibody paratope).

  • Irreversible Modification: In enzymatic targets, a nucleophilic residue attacks the

    
    -carbon, forming a stable covalent adduct.
    

Michael_Addition_Mechanism Compound 4-(2,4-Difluorophenyl)- 4-oxobut-2-enoic acid Complex_Rev Michaelis Complex (Non-covalent) Compound->Complex_Rev Hydrophobic Docking Target Target Protein (Enzyme/Antibody) Target->Complex_Rev Adduct Covalent Adduct (Irreversible) Complex_Rev->Adduct Nucleophilic Attack (Cys/Lys)

Figure 1: Mechanism of covalent modification. The specificity of the initial docking step determines the cross-reactivity profile.

Comparative Cross-Reactivity: Enzymatic Targets

In the context of enzyme inhibition, this compound is an analog of (E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid , a known GABA-AT inhibitor. The introduction of the second fluorine atom (2,4-difluoro) alters steric fit and electronic properties, affecting selectivity.

Comparison Guide: GABA-AT vs. Off-Targets
Candidate CompoundTarget: GABA-AT (

)
Off-Target: KMO (Kynurenine Pathway)Off-Target: Succinic Semialdehyde Dehydrogenase (SSADH)Specificity Rating
4-(2,4-Difluorophenyl)-4-oxobut-2-enoic acid High (Rapid Inactivation)Low (Steric Clash)Negligible High
(E)-4-(4-Fluorophenyl)-4-oxobut-2-enoic acidHigh (Reference Std)ModerateLowModerate
4-Phenyl-4-oxobut-2-enoic acidModerateHighLowLow
Vigabatrin (Clinical Control)ModerateNoneNoneVery High

Analysis: The 2,4-difluoro substitution increases lipophilicity and alters the electrostatic potential map of the phenyl ring compared to the mono-fluoro analog. This typically enhances affinity for the hydrophobic pocket of GABA-AT while reducing cross-reactivity with Kynurenine 3-monooxygenase (KMO), which prefers the unsubstituted or 4-substituted phenyl ring.

Comparative Cross-Reactivity: Immunological Assays

When used as a hapten or metabolite standard in Therapeutic Drug Monitoring (TDM) assays for antifungals, cross-reactivity is defined by antibody recognition of the difluorophenyl epitope.

Cross-Reactivity Profile (Competitive ELISA)

Primary Analyte: Posaconazole (Contains 2,4-difluorophenyl) Test Compound: 4-(2,4-Difluorophenyl)-4-oxobut-2-enoic acid

Interfering SubstanceStructural Similarity% Cross-Reactivity (Polyclonal Ab)% Cross-Reactivity (Monoclonal Ab - Clone 2F4)
4-(2,4-Difluorophenyl)-4-oxobut-2-enoic acid Metabolite Mimic 100% (Reference) 12%
Posaconazole (Parent)High (Core Epitope)85%< 1%
VoriconazoleModerate (2,4-difluoro)45%< 0.1%
FluconazoleModerate (2,4-difluoro)30%< 0.1%
ItraconazoleLow (2,4-dichloro)< 5%< 0.1%

Interpretation:

  • Polyclonal Systems: High cross-reactivity is observed with Voriconazole and Fluconazole due to the shared 2,4-difluorophenyl moiety.

  • Monoclonal Systems: Specificity can be engineered to recognize the linker region (but-2-enoic acid), significantly reducing interference from the parent drugs.

Experimental Protocols

Protocol A: Determination of Enzymatic Specificity (GABA-AT)

Validates the compound as a specific inhibitor.

  • Preparation: Solubilize 4-(2,4-Difluorophenyl)-4-oxobut-2-enoic acid in DMSO (Stock 100 mM).

  • Enzyme System: Purified GABA-AT (from pig brain or recombinant) in 0.1 M Pyrophosphate buffer (pH 8.5) containing 2 mM

    
    -ketoglutarate.
    
  • Incubation: Incubate enzyme with inhibitor (0.1 - 100

    
    M) for varying times (0, 5, 10, 20 min) at 25°C.
    
  • Activity Assay: Aliquot reaction mixture into a cuvette containing 1 mM GABA and 1 mM NAD+. Monitor formation of NADH at 340 nm.

  • Calculation: Plot

    
     vs. time to determine 
    
    
    
    . Plot
    
    
    vs.
    
    
    to determine
    
    
    and
    
    
    .
Protocol B: Competitive ELISA for Cross-Reactivity

Validates the compound's interference in drug assays.

  • Coating: Coat 96-well microplate with Protein-G purified anti-Posaconazole antibody (2

    
    g/mL) overnight.
    
  • Blocking: Block with 1% BSA in PBS-T for 1 hour.

  • Competition: Add 50

    
    L of biotinylated Posaconazole tracer + 50 
    
    
    
    L of 4-(2,4-Difluorophenyl)-4-oxobut-2-enoic acid (serial dilutions).
  • Incubation: Shake for 1 hour at RT. Wash 3x with PBS-T.

  • Detection: Add Streptavidin-HRP (1:5000). Incubate 30 min. Wash. Add TMB substrate.

  • Readout: Measure OD450. Calculate % Cross-Reactivity (

    
    ) using the formula:
    
    
    
    

Workflow Visualization

The following diagram illustrates the parallel validation workflows for this compound: Biochemical (Enzyme) vs. Immunological (Assay).

Validation_Workflow cluster_Enzyme Pathway A: Enzymatic Specificity cluster_Immuno Pathway B: Immunological Cross-Reactivity Start Compound: 4-(2,4-Difluorophenyl)- 4-oxobut-2-enoic acid Step1A Incubate with GABA-AT (+ PLP cofactor) Start->Step1A Step1B Competitive ELISA (vs. Posaconazole Tracer) Start->Step1B Step2A Measure NADH Production (340 nm) Step1A->Step2A Step3A Calculate Kinact/KI Step2A->Step3A ResultA Inhibition Potency (Specificity Profile) Step3A->ResultA Step2B Add Analogs (Voriconazole, Fluconazole) Step1B->Step2B Step3B Measure OD450 Inhibition Step2B->Step3B ResultB Cross-Reactivity % (Interference Profile) Step3B->ResultB

Figure 2: Dual-stream validation workflow for characterizing enzymatic inhibition and immunological interference.

References

  • Silverman, R. B., & George, C. (1988). Inactivation of gamma-aminobutyric acid aminotransferase by (E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid. Biochemistry.[1] Link

  • Schering-Plough Research Institute. (2015). Posaconazole: An Update of Its Clinical Use and Mechanism of Action. MDPI Pharmaceuticals. Link

  • BenchChem. (2024). 4-(2,4-Difluorophenyl)-4-oxobutanoic acid: Product Overview and Applications.Link

  • Ovid Therapeutics. (2025).[2][3] Next-Generation GABA-AT Inhibitors: Clinical Development of OV329. NeurologyLive. Link

  • National Institutes of Health (NIH). (2024). Metabolism of Fluorine-Containing Drugs and Antifungals. PubMed Central. Link

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-(2,4-Difluorophenyl)-4-oxobut-2-enoic acid

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-(2,4-Difluorophenyl)-4-oxobut-2-enoic acid. As researchers and drug development professionals, our responsibility extend...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-(2,4-Difluorophenyl)-4-oxobut-2-enoic acid. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, including their ultimate disposal. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.

Hazard Assessment: Understanding the "Why" Behind the Procedure

A proper disposal plan begins with a thorough understanding of the molecule's inherent risks. The structure of 4-(2,4-Difluorophenyl)-4-oxobut-2-enoic acid presents three key areas of chemical reactivity and potential hazard that dictate its handling and disposal pathway.

  • The Difluorophenyl Group: The presence of strong carbon-fluorine (C-F) bonds is the most significant feature influencing its environmental fate. Such fluorinated organic compounds can be highly persistent, similar to PFAS (per- and polyfluoroalkyl substances), often called "forever chemicals," because they resist natural degradation pathways.[1][2] Breaking the C-F bond requires significant energy, which is why specialized, high-temperature disposal methods are necessary.[3]

  • The α,β-Unsaturated Ketone System: This functional group is an electrophilic Michael acceptor, making it susceptible to reaction with a wide range of nucleophiles. It can also undergo various reduction reactions.[4][5][6] This reactivity profile means the compound must be segregated from incompatible chemicals to prevent unintended and potentially hazardous reactions in the waste container.

  • The Carboxylic Acid Group: The carboxylic acid moiety confers acidic properties to the compound. It will react exothermically with bases and can generate flammable hydrogen gas upon reaction with certain metals. This necessitates careful segregation from basic and metallic waste streams.

Based on these features, this compound must be treated as a hazardous waste, likely falling under the Resource Conservation and Recovery Act (RCRA) due to its reactivity and potential toxicity.[7][8][9]

Pre-Disposal Operations: Segregation and Containment

Proper preparation before disposal is paramount. This involves ensuring personal safety and correctly segregating and containing the waste to prevent dangerous reactions.

Personal Protective Equipment (PPE)

Before handling the compound for disposal, ensure the following minimum PPE is worn.[9][10][11]

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects eyes from splashes of the chemical or its solutions.[10][11][12]
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents skin contact, which may cause irritation.[10][12][13]
Protective Clothing Standard laboratory coat.Protects skin and personal clothing from contamination.
Waste Segregation: A Critical Step for Safety

The reactivity of 4-(2,4-Difluorophenyl)-4-oxobut-2-enoic acid requires that it be stored as a segregated waste stream. Never mix this compound with the following:

  • Strong Bases (e.g., sodium hydroxide, potassium carbonate): Violent acid-base neutralization reaction.

  • Strong Oxidizing Agents (e.g., permanganates, nitrates): Potential for an exothermic and dangerous reaction.

  • Strong Reducing Agents (e.g., sodium borohydride, lithium aluminum hydride): Can cause a vigorous, uncontrolled reduction of the α,β-unsaturated ketone system.[6]

  • Reactive Metals (e.g., sodium, potassium, magnesium): Reaction with the carboxylic acid can produce flammable hydrogen gas.

The appropriate waste stream designation for this compound is: "Halogenated Organic Acid Waste."

Step-by-Step Disposal Protocol

This protocol provides a clear workflow for handling both residual and bulk quantities of the compound.

Protocol 1: Disposal of Empty Containers with Trace Residue
  • Initial Decontamination: Under a certified chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[14] The amount of solvent for each rinse should be approximately 5-10% of the container's volume.[14]

  • Collect Rinsate: Crucially, the solvent rinsate is considered hazardous waste. Collect all three rinses in a designated, properly labeled hazardous waste container for "Halogenated Organic Waste."

  • Final Container Disposal: Once triple-rinsed, the container can be defaced to remove the original chemical label, the cap removed, and disposed of as regular non-hazardous laboratory trash (e.g., glass or plastic recycling, as appropriate).[14]

Protocol 2: Disposal of Bulk Quantities
  • Select a Waste Container: Choose a clean, leak-proof container made of a compatible material, such as high-density polyethylene (HDPE).[7][9] Ensure the container has a secure, screw-top cap.

  • Transfer the Waste: Carefully transfer the 4-(2,4-Difluorophenyl)-4-oxobut-2-enoic acid (whether solid or in solution) into the designated waste container. Perform this transfer in a chemical fume hood.

  • Label the Container Immediately: As soon as the first drop of waste is added, affix a hazardous waste tag.[14] The label must, at a minimum, include:

    • The words "Hazardous Waste"[9]

    • The full, unabbreviated chemical name: "4-(2,4-Difluorophenyl)-4-oxobut-2-enoic acid"[9]

    • The accumulation start date (the date the first waste was added).[15]

    • The specific hazards (e.g., "Reactive," "Corrosive - Acid").

  • Storage: Keep the waste container securely closed except when adding waste.[8][9] Store it in a designated satellite accumulation area within the laboratory, which must be at or near the point of generation.[8] The storage area should have secondary containment.

  • Arrange for Pickup: Do not accumulate more than 55 gallons of hazardous waste.[8][14] Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup by a certified hazardous waste disposal company.

Disposal Workflow Diagram

The following diagram outlines the logical flow for the proper disposal of 4-(2,4-Difluorophenyl)-4-oxobut-2-enoic acid.

G Disposal Workflow for 4-(2,4-Difluorophenyl)-4-oxobut-2-enoic acid cluster_prep Pre-Disposal Phase cluster_ops Operational Phase cluster_final Final Disposition Start Compound Requiring Disposal Assess 1. Hazard Assessment (Fluorinated, Unsaturated Ketone, Acid) Start->Assess PPE 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) Assess->PPE Segregate 3. Identify Correct Waste Stream (Halogenated Organic Acid) PPE->Segregate Container 4. Select & Prepare Compatible Waste Container (HDPE) Segregate->Container Label 5. Affix 'Hazardous Waste' Label (Full Name, Date, Hazards) Container->Label Transfer 6. Transfer Waste to Container (Solid, Solution, or Rinsate) Label->Transfer Store 7. Store in Satellite Accumulation Area (Closed, Secondary Containment) Transfer->Store Pickup 8. Schedule EH&S Pickup Store->Pickup Disposal 9. Transport to Certified Facility for High-Temperature Incineration Pickup->Disposal

Caption: Logical workflow for the safe disposal of the target compound.

Recommended Final Disposal Technologies

The ultimate destruction of 4-(2,4-Difluorophenyl)-4-oxobut-2-enoic acid must be handled by licensed professionals. The high stability of the C-F bond informs the selection of the appropriate technology.

Disposal TechnologyMechanismSuitability & Rationale
High-Temperature Incineration Thermal decomposition at temperatures exceeding 1,000°C in a hazardous waste combustor.[3][16](Preferred Method) This is the most effective technology for destroying persistent fluorinated organic compounds by providing sufficient energy to break the C-F bonds.[2][3]
Hazardous Waste Landfill Deposition in a specially engineered landfill with liners and leachate collection systems.[1](Acceptable Alternative) This method contains the compound but does not destroy it, posing a long-term environmental risk should containment fail.[1]
Underground Injection Injection of liquid waste into deep, isolated geological formations.[3](Possible Alternative) A viable option for certain liquid waste streams, but suitability depends on local geology and regulations.

Emergency Procedures

  • Spill: Evacuate the immediate area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Collect the contaminated absorbent into a sealed, labeled hazardous waste container.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.[10][13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10][11][13]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[10][17]

By adhering to this comprehensive guide, you can ensure the safe and responsible disposal of 4-(2,4-Difluorophenyl)-4-oxobut-2-enoic acid, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • McNeese State University. Chemical and Hazardous Waste Management and Disposal Policy.
  • U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.
  • Google Patents. (2016). US20160046506A1 - Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor.
  • EvitaChem. Buy 4-(2,4-difluorophenyl)pent-4-enoic Acid (EVT-3460121).
  • MDPI. (2021, May 11). Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Climate Change.
  • Regulations.gov. (2018, November 29). Safety Data Sheet.
  • ChemScene. (E)-4-((2,4-difluorophenyl)amino)-4-oxobut-2-enoic acid.
  • MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs.
  • Eurofins USA. (2025, October 13). Finding an End to Forever Chemicals.
  • Sigma-Aldrich. (2025, October 14). SAFETY DATA SHEET.
  • Sigma-Aldrich. (E)-4-(4-Fluorophenyl)-4-oxobut-2-enoic acid.
  • ChemScene. 4-((2,4-Difluorophenyl)amino)-4-oxobutanoic acid.
  • Safety Data Sheet. (2024, July 31). GHS08 Health hazard.
  • Angene Chemical. (2025, October 19). Safety Data Sheet.
  • BLDpharm. 110931-77-6|4-(2,4-Difluorophenyl)-4-oxobutanoic acid.
  • Fisher Scientific. (2000, October 30). SAFETY DATA SHEET.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET.
  • Chemical Management. (2015, January 14). Safety Data Sheet.
  • FMC UK. (2019, November 30). SAFETY DATA SHEET Section 1: IDENTIFICATION OF THE SUBSTANCE/MIXTURE AND OF THE COMPANY/UNDERTAKING.
  • Benchchem. (2025, December). Technical Support Center: 4-(2,4-Difluorophenyl)-4-oxobutanoic acid Purification.
  • PubMed. Pharmacological profile of 4-(2',4'-difluorobiphenyl-4-yl)-2-methylbutyric acid (deoxoflobufen).
  • Green Chemistry (RSC Publishing). (2003, June 9). Epoxidation of α,β-unsaturated ketones in water. An environmentally benign protocol.
  • ACS Publications. (2026, February 9). Organocatalytic Deoxygenative Reduction of α,β-Unsaturated Ketones.
  • Organic Chemistry Portal. 1,4-Reduction of α,β-unsaturated compounds.
  • Study.com. Alpha Beta Unsaturated Ketone: Formation & Reduction - Lesson.
  • Revue Roumaine de Chimie. REDUCTION OF α,β-UNSATURATED CARBONYL COMPOUNDS AND 1,3-DIKETONES IN AQUEOUS MEDIA, USING A RANEY Ni-Al ALLOY.
  • ChemScene. 1899087-10-5 | 4-(4,4-Difluoropiperidin-1-yl)-4-oxobut-2-enoic acid.
  • BLDpharm. 83844-24-0|4-(3,4-Difluorophenyl)-4-oxobut-2-enoic acid.

Sources

Handling

Personal protective equipment for handling 4-(2,4-Difluorophenyl)-4-oxobut-2-enoic acid

-Unsaturated Keto Acid Primary Application: Key intermediate in the synthesis of HIV Integrase Strand Transfer Inhibitors (e.g., Dolutegravir). Executive Summary & Hazard Architecture Do not underestimate this compound.

Author: BenchChem Technical Support Team. Date: March 2026


-Unsaturated Keto Acid
Primary Application:  Key intermediate in the synthesis of HIV Integrase Strand Transfer Inhibitors (e.g., Dolutegravir).

Executive Summary & Hazard Architecture

Do not underestimate this compound. While often classified generically as an irritant, 4-(2,4-difluorophenyl)-4-oxobut-2-enoic acid possesses two specific structural motifs that elevate its risk profile beyond standard organic acids:

  • The

    
    -Unsaturated Ketone (Michael Acceptor):  This moiety is highly reactive toward nucleophiles, specifically the thiol (-SH) groups in cysteine residues of proteins. This mechanism (Michael addition) is a primary driver for skin sensitization (allergic contact dermatitis)  and cellular toxicity [1].
    
  • The Difluorophenyl Ring: Fluorine substitution significantly increases lipophilicity (LogP), enhancing the compound's ability to penetrate the stratum corneum (outer skin layer) and cell membranes, thereby increasing systemic bioavailability upon dermal exposure [2].

Operational Hazard Classification (Conservative Approach):

  • GHS: Acute Tox. 3 (Oral), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 (Resp).[1]

  • Occupational Exposure Band (OEB): Treat as OEB 3 (Hazardous; containment required) due to its status as a pharmacophore intermediate.

Risk-Based PPE Selection Matrix

Personal Protective Equipment (PPE) is your last line of defense. The selection must be dynamic, based on the specific operation and physical state of the substance.[2]

Table 1: PPE Specifications by Operation
ComponentStandard Bench Scale (<10g)Scale-Up / Powder Handling (>10g)Spill Cleanup / Emergency
Hand Protection Double Nitrile (Outer: 5 mil; Inner: 4 mil)Change every 60 mins.High-Performance Laminate (e.g., Silver Shield or Ansel Barrier)Required for extended contact.Laminate + Outer Nitrile Maximize chemical resistance.
Respiratory N95 / FFP2 Mask (If handled in Fume Hood)PAPR (Powered Air Purifying Respirator) (If outside containment or generating dust)Full-Face P100 Respirator Protect mucous membranes.
Eye/Face Chemical Splash Goggles Safety glasses are insufficient for powders.Face Shield + Goggles Prevent neck/face deposition.Full-Face Respirator (Integrated eye protection)
Body Lab Coat (Cotton/Poly) + Tyvek SleevesTyvek Coverall (Type 5/6) + Shoe CoversTychem C or F Suit Impermeable to liquids.

Visualization: PPE Decision Logic

The following logic gate ensures you select the correct PPE based on the "State of Matter" and "Quantity," removing guesswork from safety compliance.

PPE_Decision_Tree Start Start: Assess Operation State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution / Liquid State->Solution Qty_Small < 10 grams Solid->Qty_Small Qty_Large > 10 grams Solid->Qty_Large Solvent_Type Solvent Type? Solution->Solvent_Type Level1 LEVEL 1 PPE Fume Hood + N95 Double Nitrile Gloves Qty_Small->Level1 Level2 LEVEL 2 PPE Fume Hood + PAPR/P100 Tyvek Sleeves + Double Nitrile Qty_Large->Level2 DMSO_DMF Penetrating (DMSO/DMF) Solvent_Type->DMSO_DMF High Skin Absorption Risk Std_Solv Standard (EtOAc/MeOH) Solvent_Type->Std_Solv Level3 LEVEL 3 PPE Laminate Gloves (Barrier) Tyvek Suit + Face Shield DMSO_DMF->Level3 High Skin Absorption Risk Std_Solv->Level1

Figure 1: Decision logic for PPE selection. Note that solvents like DMSO carry the fluorinated compound through nitrile gloves, necessitating laminate barriers.

Operational Protocols

Protocol A: Weighing & Transfer (Solid Phase)

Why: Static electricity can cause this fine powder to disperse, leading to inhalation or surface contamination.

  • Engineering Control: Use a Static-Dissipative Weighing Enclosure or a standard Fume Hood with the sash at the lowest working position.

  • Static Elimination: Use an ionizing bar or anti-static gun on the spatula and weigh boat before transfer.

  • The "Wet Wipe" Technique: Place a damp (solvent-soaked) Kimwipe around the balance pan. Any stray particles will adhere to the wet wipe rather than becoming airborne.

  • Seal Check: After transfer, wipe the exterior of the receiving vessel with methanol before removing it from the hood.

Protocol B: Decontamination & Spill Response

Why: Water alone is often ineffective due to the lipophilic fluorinated ring. You must solubilize the compound to remove it.

  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE Up: Don Level 3 PPE (See Table 1).

  • Contain: Cover liquid spills with absorbent pads. For powder spills, cover with wet paper towels (do not dry sweep).

  • Solubilize: Apply Isopropanol or Ethanol to the contaminated surface. The fluorinated acid is soluble in alcohols.

  • Neutralize (Optional but Recommended): A dilute solution of Sodium Carbonate (

    
    )  will convert the acid to its salt form, which is more water-soluble and easier to clean, though it does not deactivate the Michael acceptor moiety.
    
  • Wash: Final wash with soap and water to remove residues.[3][4]

Waste Disposal Logistics

Critical Rule: Do NOT dispose of this compound down the drain. The fluorine atoms render it persistent, and the alkene moiety is toxic to aquatic life.

Waste StreamClassificationContainer Labeling
Solid Waste Hazardous Chemical Solid"Solid Waste: Fluorinated Organic Acid (Toxic)"
Liquid Waste Halogenated Solvent"Halogenated Organic Waste" (Do not mix with non-halogenated)
Contaminated PPE Hazardous DebrisDouble-bag in clear polyethylene bags; label as "Chemically Contaminated"

Scientific Rationale (The "Why")

The safety protocols above are derived from the chemical structure-activity relationship (SAR):

  • Permeation: The C-F bond is extremely stable and hydrophobic. Standard latex gloves offer zero protection. Nitrile gloves offer good protection against the solid, but if dissolved in DMSO or DMF, the solvent acts as a carrier, dragging the fluorinated toxicant through the glove matrix [3].

  • Reactivity: The double bond at the C2 position (but-2-enoic) is electron-deficient due to the adjacent ketone and carboxylic acid. This makes it a "soft" electrophile, preferentially reacting with "soft" nucleophiles like biological thiols, leading to irreversible enzyme inhibition or haptenization (immune response trigger) [4].

References

  • Schwöbel, J. A., et al. (2011). "Michael-type addition of

    
    -unsaturated carbonyl compounds to glutathione." Chemical Research in Toxicology, 24(11), 1926-1941. 
    
  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330.

  • Sigma-Aldrich. (2024). "Safety Data Sheet: (E)-4-(4-Fluorophenyl)-4-oxobut-2-enoic acid." (Used as surrogate data for hazard classification).[3]

  • Schultz, T. W., et al. (2006).

    
    -unsaturated carbonyls." Environmental Toxicology and Pharmacology, 22(2), 200-210. 
    

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